molecular formula C12H17NO9 B1679907 DL-Norepinephrine tartrate CAS No. 51-40-1

DL-Norepinephrine tartrate

货号: B1679907
CAS 编号: 51-40-1
分子量: 319.26 g/mol
InChI 键: WNPNNLQNNJQYFA-YIDNRZKSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Levarterenol Bitartrate Anhydrous is the anhydrous bitartrate salt form of levarterenol, the levorotatory isomer of norepinephrine with a vasoconstrictor effect. Levarterenol binds to alpha and beta-1 receptor sites of sympathetic effector cells, thereby causing vasoconstriction of the radial smooth muscle of the arteries, arterioles, and veins and increasing myocardial contractility, heart rate, automaticity, and artrioventricular (AV) conduction, respectively. Stimulation of the beta-2 adrenergic receptors causes bronchiolar and vascular smooth muscle dilatation.

属性

CAS 编号

51-40-1

分子式

C12H17NO9

分子量

319.26 g/mol

IUPAC 名称

4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C8H11NO3.C4H6O6/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-;1-,2-/m01/s1

InChI 键

WNPNNLQNNJQYFA-YIDNRZKSSA-N

手性 SMILES

C1=CC(=C(C=C1[C@H](CN)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

规范 SMILES

C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O

外观

Solid powder

其他CAS编号

71827-07-1
51-40-1

Pictograms

Acute Toxic; Health Hazard

纯度

>98% (or refer to the Certificate of Analysis)

相关CAS编号

51-41-2 (Parent)
87-69-4 (Parent)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Arterenol
Levarterenol
Levonor
Levonorepinephrine
Levophed
Levophed Bitartrate
Noradrénaline tartrate renaudin
Noradrenaline
Noradrenaline Bitartrate
Norepinephrin d-Tartrate (1:1)
Norepinephrine
Norepinephrine Bitartrate
Norepinephrine d-Tartrate (1:1)
Norepinephrine Hydrochloride
Norepinephrine Hydrochloride, (+)-Isomer
Norepinephrine Hydrochloride, (+,-)-Isomer
Norepinephrine l-Tartrate (1:1)
Norepinephrine l-Tartrate (1:1), (+,-)-Isomer
Norepinephrine l-Tartrate (1:1), Monohydrate
Norepinephrine l-Tartrate (1:1), Monohydrate, (+)-Isomer
Norepinephrine l-Tartrate (1:2)
Norepinephrine l-Tartrate, (+)-Isomer
Norepinephrine, (+)-Isomer
Norepinephrine, (+,-)-Isome

产品来源

United States

Foundational & Exploratory

The Orchestration of Neural Signaling: A Technical Guide to the CNS Mechanism of Action of DL-Norepinephrine Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norepinephrine (NE), a catecholamine neurotransmitter and hormone, is a pivotal modulator of central nervous system (CNS) function, governing processes from arousal and attention to mood and memory.[1] Administered as DL-Norepinephrine Tartrate, a racemic mixture, its biological activity is primarily attributed to the L-enantiomer, L-Norepinephrine.[2] This technical guide provides an in-depth exploration of the mechanism of action of L-Norepinephrine within the CNS. It details its interaction with adrenergic receptors, the subsequent activation of distinct signaling pathways, and the methodologies used to quantify these interactions. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of noradrenergic signaling and the development of therapeutics targeting this critical system.

Introduction to Noradrenergic Signaling in the CNS

The noradrenergic system, originating predominantly from the locus coeruleus in the brainstem, projects throughout the CNS, exerting widespread influence on neuronal activity.[1] L-Norepinephrine acts as a key signaling molecule in this network, modulating both neuronal and non-neuronal cells, including astrocytes and microglia.[3] Its actions are initiated by binding to a family of G protein-coupled receptors (GPCRs) known as adrenergic receptors (or adrenoceptors). The termination of noradrenergic signaling is primarily mediated by the reuptake of NE from the synaptic cleft via the norepinephrine transporter (NET).[4]

The physiological effects of norepinephrine are diverse and dependent on which receptor subtype is activated. These effects range from enhancing synaptic plasticity, a cellular correlate of learning and memory, to regulating neuroinflammation and cerebral blood flow.[5][6] Understanding the precise mechanisms of norepinephrine's action at a molecular level is crucial for elucidating its role in both normal brain function and in the pathophysiology of various neurological and psychiatric disorders.

Adrenergic Receptors: The Targets of Norepinephrine

Norepinephrine exerts its effects by binding to two main families of adrenergic receptors: alpha (α) and beta (β), each comprising several subtypes. These receptors exhibit distinct affinities for norepinephrine and couple to different intracellular G proteins, leading to the activation of specific downstream signaling cascades.

  • α1-Adrenergic Receptors (α1A, α1B, α1D): These receptors are primarily coupled to Gq proteins.[7]

  • α2-Adrenergic Receptors (α2A, α2B, α2C): These receptors are coupled to Gi/o proteins.[7]

  • β-Adrenergic Receptors (β1, β2, β3): These receptors are coupled to Gs proteins.[8]

The differential expression and localization of these receptor subtypes throughout the CNS contribute to the specificity and complexity of the noradrenergic system.

Quantitative Pharmacology of L-Norepinephrine

The interaction of L-Norepinephrine with its receptors can be quantified by its binding affinity (Ki) and its functional potency (EC50). The Ki value represents the concentration of the ligand that occupies 50% of the receptors at equilibrium, with a lower Ki indicating higher binding affinity. The EC50 value is the concentration of an agonist that produces 50% of the maximal response in a functional assay.

Below is a summary of reported Ki and EC50 values for L-Norepinephrine at various human adrenergic receptor subtypes. It is important to note that these values can vary depending on the experimental conditions, cell type, and assay methodology used.

Receptor SubtypeBinding Affinity (Ki) in nMFunctional Potency (EC50) in nMFunctional Assay Type
α1A 330[4]9.1[9]Calcium Flux[9]
α1B ---
α1D ---
α2A 56[4]200 - 600[9]GTPγS Binding[9]
α2B ---
α2C ---
β1 740[4]~10[9]cAMP Accumulation[9]
β2 ->1000[9]cAMP Accumulation[9]
β3 --cAMP Accumulation[9]

Signaling Pathways Activated by Norepinephrine

The binding of norepinephrine to its cognate adrenergic receptors initiates a cascade of intracellular events that ultimately mediate its physiological effects. These signaling pathways are dictated by the type of G protein to which the receptor is coupled.

α1-Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors leads to the activation of the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.[7]

alpha1_signaling NE Norepinephrine alpha1R α1-Adrenergic Receptor NE->alpha1R Gq Gq alpha1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response phosphorylates targets

α1-Adrenergic Receptor Signaling Pathway
α2-Adrenergic Receptor Signaling

α2-adrenergic receptors couple to the inhibitory G protein, Gi. Upon activation by norepinephrine, the α-subunit of Gi inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent alterations in the phosphorylation state and activity of downstream effector proteins.[7]

alpha2_signaling NE Norepinephrine alpha2R α2-Adrenergic Receptor NE->alpha2R Gi Gi alpha2R->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP cAMP AC->cAMP synthesis from ATP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

α2-Adrenergic Receptor Signaling Pathway
β-Adrenergic Receptor Signaling

β-adrenergic receptors are coupled to the stimulatory G protein, Gs. Norepinephrine binding to β-receptors activates Gs, which in turn stimulates adenylyl cyclase. This leads to an increase in intracellular cAMP levels and the subsequent activation of PKA. PKA then phosphorylates a variety of cellular substrates, including ion channels, enzymes, and transcription factors, to produce the final physiological response.[8]

beta_signaling NE Norepinephrine betaR β-Adrenergic Receptor NE->betaR Gs Gs betaR->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts to cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

β-Adrenergic Receptor Signaling Pathway

Experimental Protocols for Studying Norepinephrine's Action

The characterization of norepinephrine's interaction with its receptors and the subsequent signaling events relies on a variety of in vitro assays. The following sections provide detailed methodologies for key experiments.

Radioligand Competition Binding Assay for Ki Determination

This assay determines the binding affinity (Ki) of an unlabeled ligand (e.g., L-Norepinephrine) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Objective: To determine the Ki of L-Norepinephrine for a specific adrenergic receptor subtype.

Materials:

  • Cell membranes expressing the adrenergic receptor of interest.

  • Radiolabeled ligand with known affinity (Kd) for the receptor (e.g., [3H]-Prazosin for α1 receptors).[9]

  • Unlabeled L-Norepinephrine tartrate.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash Buffer (ice-cold).

  • Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).

  • 96-well plates.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.[10]

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • 150 µL of membrane suspension (typically 50-120 µg of protein for tissue membranes).[10]

    • 50 µL of a fixed concentration of the radiolabeled ligand (typically at or below its Kd).

    • 50 µL of either assay buffer (for total binding), a high concentration of a known competing ligand (for non-specific binding), or varying concentrations of L-Norepinephrine (for competition).

  • Incubation: Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[10]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[10]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the L-Norepinephrine concentration.

    • Determine the IC50 value (the concentration of L-Norepinephrine that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

radioligand_workflow start Start prep_membranes Prepare Receptor-Containing Cell Membranes start->prep_membranes setup_assay Set up 96-well Plate: Membranes + Radioligand + Competitor (Norepinephrine) prep_membranes->setup_assay incubation Incubate to Reach Binding Equilibrium setup_assay->incubation filtration Separate Bound from Free Ligand via Vacuum Filtration incubation->filtration counting Quantify Bound Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis: Calculate IC50 and Ki counting->analysis end End analysis->end

Radioligand Competition Binding Assay Workflow
cAMP Accumulation Assay for EC50 Determination

This functional assay measures the ability of norepinephrine to stimulate (via β-receptors) or inhibit (via α2-receptors) the production of cyclic AMP in whole cells.

Objective: To determine the EC50 of L-Norepinephrine for β- or α2-adrenergic receptors.

Materials:

  • Cells expressing the β- or α2-adrenergic receptor of interest.

  • Cell culture medium.

  • Stimulation buffer (e.g., PBS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

  • L-Norepinephrine tartrate.

  • Forskolin (for α2 receptor assays, to pre-stimulate adenylyl cyclase).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well plates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Preparation: Culture cells to an appropriate confluency. For suspension cells, harvest, wash, and resuspend in stimulation buffer to the desired concentration. For adherent cells, plate in 384-well plates and allow them to attach overnight.[11]

  • Assay Setup (β-receptor agonism):

    • Add varying concentrations of L-Norepinephrine to the cells in the 384-well plate.

  • Assay Setup (α2-receptor agonism):

    • Add a fixed concentration of forskolin along with varying concentrations of L-Norepinephrine to the cells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis and Detection: Add the lysis buffer and detection reagents from the cAMP assay kit according to the manufacturer's instructions. This step typically involves a competition between the cAMP produced by the cells and a labeled cAMP analog for binding to a specific antibody.

  • Signal Measurement: Incubate as required by the kit, and then measure the signal (e.g., fluorescence, luminescence) using a plate reader. The signal will be inversely proportional to the amount of cAMP produced.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw signal from the cell-based assay to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration as a function of the logarithm of the L-Norepinephrine concentration.

    • Determine the EC50 value using non-linear regression analysis.

Calcium Mobilization Assay for EC50 Determination

This functional assay is used to measure the increase in intracellular calcium concentration following the activation of Gq-coupled receptors, such as the α1-adrenergic receptors.

Objective: To determine the EC50 of L-Norepinephrine for α1-adrenergic receptors.

Materials:

  • Cells expressing the α1-adrenergic receptor of interest.

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • L-Norepinephrine tartrate.

  • 96- or 384-well black, clear-bottom plates.

  • Fluorometric Imaging Plate Reader (FLIPR) or a similar instrument capable of real-time kinetic fluorescence measurements.

Procedure:

  • Cell Plating: Plate cells in black, clear-bottom microplates and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading buffer to each well. Incubate for 1 hour at 37°C to allow the dye to enter the cells and be cleaved to its active form.

  • Compound Plate Preparation: Prepare a separate plate containing varying concentrations of L-Norepinephrine in assay buffer.

  • Measurement: Place both the cell plate and the compound plate into the FLIPR instrument. The instrument will add the L-Norepinephrine from the compound plate to the cell plate and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • The response is typically quantified as the peak fluorescence signal minus the baseline fluorescence.

    • Plot the response as a function of the logarithm of the L-Norepinephrine concentration.

    • Determine the EC50 value using non-linear regression analysis.

flipr_workflow start Start plate_cells Plate Cells in Microplate start->plate_cells load_dye Load Cells with Calcium-Sensitive Dye plate_cells->load_dye prepare_compound Prepare Compound Plate with Norepinephrine load_dye->prepare_compound run_flipr Measure Fluorescence in FLIPR: Add Compound and Record Real-Time Calcium Flux prepare_compound->run_flipr analysis Data Analysis: Calculate EC50 run_flipr->analysis end End analysis->end

References

The Adrenergic Receptor Binding Profile of DL-Norepinephrine Tartrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding and functional profile of DL-Norepinephrine tartrate at the nine primary subtypes of adrenergic receptors. DL-Norepinephrine is a racemic mixture, with the L-isomer, L-norepinephrine (also known as (-)-norepinephrine or noradrenaline), being the endogenously active catecholamine that mediates critical physiological responses through the sympathetic nervous system.[1][2] Understanding its interaction with adrenergic receptor subtypes is fundamental for research in cardiovascular regulation, neuroscience, and pharmacology.

Overview of Adrenergic Receptors

Adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily and are the primary targets of the catecholamines norepinephrine and epinephrine.[1][3] They are classified into three main families: α₁, α₂, and β, each comprising three subtypes (α₁ₐ, α₁ₑ, α₁ₒ; α₂ₐ, α₂ₑ, α₂ₒ; and β₁, β₂, β₃).[4] These receptors are integral to the "fight-or-flight" response, regulating processes such as heart rate, blood pressure, and metabolic activity.[3] Norepinephrine generally exhibits varied affinities across these subtypes, leading to a complex and nuanced physiological effect.[5]

Quantitative Binding and Functional Data

The binding affinity of a ligand for a receptor is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will bind to half the available receptors at equilibrium. A lower Kᵢ value indicates a higher binding affinity. Functional potency is often measured by the half-maximal effective concentration (EC₅₀), the concentration of an agonist that provokes a response halfway between the baseline and maximum response.

The following tables summarize the binding affinities (Kᵢ) and functional potencies (EC₅₀) of L-norepinephrine at various human adrenergic receptor subtypes. Data is compiled from radioligand binding assays and functional assays performed on recombinant cell lines or specific tissues.

Table 1: Binding Affinity (Kᵢ) of L-Norepinephrine at Human Adrenergic Receptor Subtypes

Receptor SubtypeKᵢ (nM)Test SystemReference
α₁ Family
α₁1050Human Internal Mammary Artery Membranes[6]
α₂ Family
α₂High AffinityGeneral Literature[4]
β Family
β₁~10-fold higher affinity than β₂General Literature[7]

Note: Comprehensive and directly comparable Kᵢ values across all nine subtypes from a single experimental source are limited. The data reflects values obtained from specific tissues and conditions, which can influence results.

Table 2: Functional Potency (EC₅₀) of L-Norepinephrine at Adrenergic Receptor Subtypes

Receptor SubtypeEC₅₀ (nM)Assay TypeTest SystemReference
α₁ Family
α₁480VasoconstrictionHuman Internal Mammary Artery[6]
α₁~300mRNA RegulationRabbit Aortic Smooth Muscle Cells[8]
β Family
β₁Data not readily available
β₂Data not readily available
β₃Data not readily available

Note: Functional potency is highly dependent on the specific assay and tissue context. Norepinephrine is known to be a potent agonist at α₁ and β₁ receptors.[9]

Adrenergic Receptor Signaling Pathways

Upon agonist binding, adrenergic receptors undergo a conformational change, activating heterotrimeric G proteins. The specific G protein activated (Gαₛ, Gαᵢ/ₒ, or Gαₒ) determines the downstream intracellular signaling cascade.[10]

  • α₁-Adrenergic Receptors couple to Gαₒ proteins, which activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[11]

  • α₂-Adrenergic Receptors couple to Gαᵢ/ₒ proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[12]

  • β-Adrenergic Receptors (β₁, β₂, β₃) couple to Gαₛ proteins, which stimulate adenylyl cyclase to increase the production of cAMP. cAMP then activates protein kinase A (PKA).[13]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NE Norepinephrine a1_receptor α1 Receptor NE->a1_receptor Gq Gq Protein a1_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Induces PKC PKC Activation DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response

α₁ Adrenergic Receptor Gq Signaling Pathway

Gi_Gs_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol NE_a2 Norepinephrine a2_receptor α2 Receptor NE_a2->a2_receptor Gi Gi Protein a2_receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits NE_b Norepinephrine b_receptor β Receptor NE_b->b_receptor Gs Gs Protein b_receptor->Gs Activates Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA Response Cellular Response PKA->Response

α₂ (Gi) and β (Gs) Adrenergic Receptor Signaling Pathways

Experimental Protocols

The determination of receptor binding affinities and functional potencies relies on standardized in vitro assays. Radioligand binding and GTPγS binding assays are considered gold standards in the field.[14][15]

Radioligand Competition Binding Assay

This assay measures the affinity (Kᵢ) of an unlabeled test compound (norepinephrine) by quantifying its ability to compete with a radiolabeled ligand of known high affinity and concentration for binding to the target receptor.[16]

Methodology:

  • Membrane Preparation:

    • Cells stably expressing the adrenergic receptor subtype of interest or tissue homogenates are lysed in a cold buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[17]

    • The lysate is centrifuged at low speed to remove nuclei and large debris.

    • The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes containing the receptors.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.[17]

  • Assay Incubation:

    • A fixed concentration of receptor membrane preparation is incubated in assay buffer.

    • A single concentration of a suitable radioligand (e.g., [³H]-prazosin for α₁ receptors) is added, typically at or below its Kₔ value.[17]

    • Increasing concentrations of the unlabeled competitor ligand (L-norepinephrine) are added to the reaction wells.

    • A parallel set of reactions containing a high concentration of an unlabeled ligand is used to determine non-specific binding.

    • The mixture is incubated at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60-90 minutes) to reach equilibrium.[17]

  • Separation and Detection:

    • The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.[17]

    • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then quantified using a scintillation counter.[17]

  • Data Analysis:

    • The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

    • The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[17]

Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep Prepare Receptor Membranes incubation Incubate: Membranes + Radioligand + Competitor Series prep->incubation radioligand Prepare Radioligand radioligand->incubation competitor Prepare Unlabeled Competitor (Norepinephrine) competitor->incubation filtration Rapid Vacuum Filtration incubation->filtration counting Scintillation Counting filtration->counting plot Plot % Inhibition vs. [Competitor] counting->plot ic50 Calculate IC50 plot->ic50 ki Calculate Ki via Cheng-Prusoff Equation ic50->ki

Workflow for a Radioligand Competition Binding Assay
[³⁵S]GTPγS Binding Assay (Functional Assay)

This functional assay measures the activation of G proteins coupled to a GPCR upon agonist stimulation. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit, which is an early event in receptor activation.[15][18] This assay can determine the potency (EC₅₀) and efficacy of agonists.

Methodology:

  • Membrane Preparation: Membranes are prepared as described in section 4.1.1.

  • Assay Incubation:

    • Receptor membranes are incubated in an assay buffer containing GDP (to ensure G proteins are in an inactive state), MgCl₂, and saponin (to permeabilize membranes).[19]

    • Increasing concentrations of the agonist (L-norepinephrine) are added.

    • The reaction is initiated by the addition of [³⁵S]GTPγS.

    • Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

    • The mixture is incubated at a controlled temperature (e.g., 30°C) for a set time.

  • Separation and Detection: The separation of bound from free [³⁵S]GTPγS is achieved via rapid filtration, similar to the radioligand binding assay (Section 4.1.3).[20]

  • Data Analysis:

    • The amount of specifically bound [³⁵S]GTPγS is plotted against the agonist concentration.

    • The EC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.[21]

Conclusion

This compound, through its active L-isomer, demonstrates a distinct binding profile across the family of adrenergic receptors. It acts as a potent agonist, particularly at α₁ and β₁ subtypes, with a notably higher affinity for α₂ receptors and a clear selectivity for β₁ over β₂ receptors. The specific downstream cellular effects are dictated by the G protein (Gₒ, Gᵢ, or Gₛ) to which the activated receptor subtype couples. The quantitative data and methodologies presented in this guide provide a foundational resource for professionals engaged in the study of adrenergic pharmacology and the development of novel therapeutics targeting the sympathetic nervous system.

References

A Technical Guide to the Physiological Effects of Racemic Norepinephrine Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norepinephrine, a cornerstone catecholamine in sympathetic nervous system function, acts as both a neurotransmitter and a hormone to regulate critical physiological processes. In clinical practice, its tartrate salt is a first-line vasopressor for managing acute hypotensive states, particularly in distributive shock. This document provides a comprehensive technical overview of the physiological effects of racemic norepinephrine tartrate, detailing its mechanism of action through adrenergic receptor signaling, its pharmacokinetic profile, and its profound pharmacodynamic impact on the cardiovascular system. Detailed experimental protocols for assessing its effects and clearly structured data tables are provided to support research and development endeavors.

Mechanism of Action

Norepinephrine exerts its physiological effects by binding to and activating adrenergic receptors (adrenoceptors), which are a class of G protein-coupled receptors (GPCRs). Its action is primarily mediated through alpha-1 (α1), alpha-2 (α2), and beta-1 (β1) adrenergic receptors, with minimal activity at beta-2 (β2) receptors.[1][2] The physiological response is dictated by the specific receptor subtypes present in a given tissue and their corresponding downstream signaling cascades.

Receptor Selectivity and Signaling Pathways

Norepinephrine's distinct physiological profile stems from its differential affinity for adrenoceptor subtypes. It is a potent agonist at α1, α2, and β1 receptors but binds poorly to β2 receptors.[3][4]

  • Alpha-1 (α1) Adrenergic Receptors: Located on postsynaptic vascular smooth muscle, α1 receptor activation is the primary mechanism behind norepinephrine's potent vasoconstrictor effect.[1] The signaling pathway is mediated by a Gq protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction.[1][5]

alpha1_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine AR_a1 α1-Adrenergic Receptor NE->AR_a1 binds Gq Gq Protein AR_a1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR stimulates release Ca Ca²⁺ (intracellular) SR->Ca Contraction Smooth Muscle Contraction (Vasoconstriction) Ca->Contraction activates beta1_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NE Norepinephrine AR_b1 β1-Adrenergic Receptor NE->AR_b1 binds Gs Gs Protein AR_b1->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates CardiacEffects Increased Inotropy Increased Chronotropy PKA->CardiacEffects phosphorylates targets in_vivo_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis AnimalPrep 1. Animal Preparation (e.g., Sus scrofa) - Anesthesia & Ventilation Catheter 2. Surgical Catheterization - Femoral artery (BP) - Jugular vein (Infusion) AnimalPrep->Catheter Baseline 3. Baseline Recording - Record HR, MAP, CVP for 30 min Catheter->Baseline Infusion 4. Norepinephrine Infusion - Administer escalating doses (e.g., 0.05, 0.1, 0.2 µg/kg/min) Baseline->Infusion Recording 5. Continuous Monitoring - Record hemodynamic parameters at each dose level Infusion->Recording Data 6. Data Analysis - Calculate mean values - Dose-response curves Recording->Data Stats 7. Statistical Analysis - ANOVA or t-tests Data->Stats binding_assay_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Membrane 1. Membrane Preparation - Culture cells expressing target adrenoceptor (e.g., α1A) - Homogenize and isolate membranes Incubation 3. Incubation - Combine membranes, radioligand, & competing norepinephrine - Incubate to equilibrium Membrane->Incubation Reagents 2. Reagent Preparation - Radioligand (e.g., [³H]-Prazosin) - Norepinephrine dilutions Reagents->Incubation Separation 4. Separation - Rapid vacuum filtration to separate bound/free ligand Incubation->Separation Counting 5. Scintillation Counting - Quantify radioactivity on filters (bound ligand) Separation->Counting Analysis 6. Data Analysis - Plot competition curve - Calculate IC₅₀ and Ki Counting->Analysis

References

The Discovery and History of DL-Norepinephrine Tartrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norepinephrine, a pivotal catecholamine, functions as a critical neurotransmitter and hormone, mediating the body's "fight or flight" response. Its discovery and the subsequent development of its racemic form, DL-Norepinephrine, and its tartrate salt, have been fundamental to advancements in pharmacology and clinical medicine. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of DL-Norepinephrine tartrate. It includes detailed experimental protocols from seminal studies, a quantitative summary of its receptor binding affinities and physiological effects, and a depiction of its signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering in-depth insights into the history and science of this essential compound.

Discovery and Historical Context

The journey to understanding norepinephrine began in the early 20th century with the concept of chemical neurotransmission. Building on this, the distinct identity and function of norepinephrine were elucidated through the pioneering work of several key scientists.

The Identification of "Sympathin"

In the mid-1940s, Swedish physiologist Ulf von Euler systematically investigated the chemical nature of the sympathetic nervous system's transmitter. Through a series of meticulous experiments on tissue extracts, he discovered a substance with sympathomimetic activity that was distinct from adrenaline (epinephrine). In 1946, he successfully isolated and identified this compound as noradrenaline (norepinephrine).[1][2][3] His work revealed that norepinephrine, not epinephrine, was the principal neurotransmitter of the sympathetic nervous system in mammals.[1][2] For this groundbreaking discovery, von Euler was a co-recipient of the Nobel Prize in Physiology or Medicine in 1970.[2][3][4]

Elucidating the Biosynthetic Pathway

The metabolic pathway for norepinephrine synthesis was proposed by German-British biochemist Hermann Blaschko in 1939.[5][6] He correctly deduced the steps from the amino acid tyrosine.[5][7] This pathway was further substantiated by the work of Peter Holtz, who in 1939, identified the enzyme L-DOPA decarboxylase, a key component in the conversion of L-DOPA to dopamine, the immediate precursor to norepinephrine.[6]

The Advent of Racemic Norepinephrine and its Resolution

Early chemical syntheses of norepinephrine resulted in a racemic mixture of its two stereoisomers, the dextrorotatory (d) and levorotatory (l) forms, collectively known as DL-norepinephrine. It was soon discovered that the biological activity resided almost exclusively in the l-isomer (levonorepinephrine), now also referred to as (R)-(-)-norepinephrine.[8] This necessitated a method for resolving the racemic mixture to isolate the active enantiomer.

In 1948, B. F. Tullar of Sterling-Winthrop Research Institute published a landmark paper describing a practical method for the resolution of DL-arterenol (the contemporary name for norepinephrine) using d-tartaric acid.[9] This process took advantage of the differential solubility of the diastereomeric salts formed between the racemic base and the chiral acid, allowing for the separation and purification of the biologically active l-norepinephrine as its d-bitartrate salt. This development was crucial for the production of pharmaceutical-grade levonorepinephrine.

Synthesis and Resolution of this compound

The preparation of enantiomerically pure norepinephrine bitartrate is a critical process in the pharmaceutical industry. The following sections detail a representative synthetic route to DL-norepinephrine and the classical resolution method to obtain the active (R)-enantiomer.

Synthesis of DL-Norepinephrine

A common synthetic route to racemic norepinephrine involves the following key steps, derived from principles outlined in various patents and chemical literature:

  • Reaction of 3,4-dihydroxy-α-haloacetophenone with hexamethylenetetramine: This reaction forms a hexamine salt.[10]

  • Hydrolysis: The hexamine salt is then hydrolyzed to yield 3,4-dihydroxy-α-aminoacetophenone.[10]

  • Hydrogenation: The resulting amino ketone is catalytically hydrogenated, typically using a palladium on carbon catalyst, to reduce the ketone to a hydroxyl group, yielding DL-norepinephrine.[10]

Resolution of DL-Norepinephrine with d-Tartaric Acid

The resolution of racemic norepinephrine is a critical step to isolate the pharmacologically active (R)-(-)-norepinephrine. The method developed by B. F. Tullar is a classic example of diastereomeric salt crystallization.

Experimental Protocol: Resolution of dl-Arterenol (Norepinephrine) (Based on Tullar, 1948) [9][11]

  • Salt Formation: A solution of DL-norepinephrine base in a suitable solvent (e.g., aqueous methanol) is treated with d-tartaric acid.

  • Crystallization: The mixture is allowed to stand, often with cooling, to induce the crystallization of d-arterenol-d-bitartrate, which is less soluble than l-arterenol-d-bitartrate.

  • Isolation of d-Arterenol-d-bitartrate: The crystalline precipitate is collected by filtration.

  • Isolation of l-Arterenol-d-bitartrate: The more soluble l-arterenol-d-bitartrate remains in the filtrate. The solvent is typically concentrated, and the l-arterenol-d-bitartrate is then crystallized, often by the addition of a less polar co-solvent.

  • Conversion to Free Base: The separated diastereomeric tartrate salts can be converted back to the free base of the respective enantiomers by treatment with a base, such as ammonia.[11]

  • Preparation of the Final Salt: The desired enantiomer (l-arterenol) is then typically reacted with L-(+)-tartaric acid to form the stable and pharmaceutically used l-norepinephrine bitartrate monohydrate.[11]

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding the interaction of norepinephrine with its receptors and its physiological effects.

Table 1: Adrenergic Receptor Binding Affinities for Norepinephrine

Receptor SubtypeLigandSpeciesBmax (fmol/mg protein)Kd (nM)Reference(s)
α1[3H]PrazosinSheep (Cerebral Arteries)54 ± 30.20 ± 0.05[12]
β1NorepinephrineHuman-~10-fold higher affinity than β2AR[13]
β2NorepinephrineHuman--[13]

Table 2: Dose-Response Data for Norepinephrine

Experimental SystemParameterEC50 (M)Reference(s)
Isolated Rabbit Aortic StripsContraction4.8 x 10⁻⁷[14]
Sheep Cerebral ArteriesIns(1,4,5)P3 Synthesis5.5 x 10⁻⁶[12]

Signaling Pathways

Norepinephrine exerts its physiological effects by binding to a family of G-protein coupled receptors known as adrenergic receptors. These are broadly classified into α and β subtypes, each with further divisions. The activation of these receptors triggers distinct intracellular signaling cascades.

α1-Adrenergic Receptor Signaling

Upon binding norepinephrine, α1-adrenergic receptors, which are coupled to Gq proteins, activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺). The increased intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction.

alpha1_signaling NE Norepinephrine alpha1 α1-Adrenergic Receptor NE->alpha1 binds Gq Gq protein alpha1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ ER->Ca releases Ca->PKC activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response phosphorylates targets leading to alpha2_signaling NE Norepinephrine alpha2 α2-Adrenergic Receptor NE->alpha2 binds Gi Gi protein alpha2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Inhibitory Cellular Response PKA->Response decreased phosphorylation leads to beta_signaling NE Norepinephrine beta_receptor β-Adrenergic Receptor (β1, β2, β3) NE->beta_receptor binds Gs Gs protein beta_receptor->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) PKA->Response phosphorylates targets leading to aortic_strip_workflow cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp Experiment cluster_analysis Data Analysis Aorta Excise Rabbit Thoracic Aorta Strips Prepare Helical Aortic Strips Aorta->Strips Mount Suspend Strip in Organ Bath Strips->Mount Transducer Connect to Force Transducer Mount->Transducer Recorder Connect Transducer to Recorder Transducer->Recorder Equilibrate Equilibrate Tissue Add_NE Add Norepinephrine (Cumulative Doses) Equilibrate->Add_NE Record Record Contraction Add_NE->Record Wash Washout Record->Wash Plot Plot Dose-Response Curve Record->Plot Wash->Add_NE Repeat Calculate Calculate EC50 Plot->Calculate

References

An In-depth Technical Guide to the Chemical Properties and Structure of DL-Norepinephrine Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to DL-Norepinephrine tartrate. The information is intended to support research, development, and quality control activities involving this critical neurotransmitter and pharmaceutical agent.

Chemical and Physical Properties

This compound is a synthetic, racemic mixture of the D- and L-enantiomers of norepinephrine, complexed with tartaric acid. The biologically active form is the L-enantiomer. It is a white or almost white crystalline powder.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₁₂H₁₇NO₉[1]
Molecular Weight 319.26 g/mol [1]
Melting Point Decomposes at ~140-144°C (as hydrochloride salt)[2]
pKa 8.58[3]
UV Absorption Maxima (λmax) 200 nm, 228 nm, 280 nm (in acidic mobile phase)[4]

Table 2: Solubility of this compound

SolventSolubilityReference(s)
Water 35 mg/mL (requires sonication)[5]
DMSO 11.67 mg/mL (requires sonication)[5]

Chemical Structure and Stereochemistry

DL-Norepinephrine, also known as (±)-4-(2-amino-1-hydroxyethyl)benzene-1,2-diol, is a catecholamine. The molecule possesses a chiral center at the β-carbon of the ethylamine side chain, leading to two enantiomers: (R)-(-)-norepinephrine and (S)-(+)-norepinephrine. The tartrate salt is formed with L-(+)-tartaric acid.

The structural formula of the norepinephrine cation is:

Spectroscopic Data

Table 3: Interpretation of FT-IR Spectral Data for Norepinephrine

Wavenumber (cm⁻¹)AssignmentFunctional Group
3500 - 3200O-H stretch, N-H stretchPhenolic hydroxyl, alcoholic hydroxyl, amine
3100 - 3000=C-H stretchAromatic C-H
1600 - 1585, 1500 - 1400C=C stretchAromatic ring
1200 - 1029C-N stretchAmine
~1050C-O stretchAlcoholic hydroxyl

Note: The spectrum of the tartrate salt will also show characteristic peaks for the carboxylic acid and hydroxyl groups of tartaric acid.

Table 4: 1H and 13C NMR Chemical Shifts for Norepinephrine (in D₂O)

1H NMR Chemical Shift (ppm) Assignment
~7.0Aromatic protons
~6.9Aromatic protons
~4.9-CH(OH)-
~3.3-CH₂-NH₂
13C NMR Chemical Shift (ppm) Assignment
~145Aromatic C-O
~120Aromatic C-H
~115Aromatic C-H
~72-CH(OH)-
~47-CH₂-NH₂

Note: These are approximate shifts and can vary based on the solvent and pH. The tartrate salt will show additional signals for the tartaric acid moiety.

Experimental Protocols

Synthesis of this compound

The synthesis of DL-Norepinephrine typically involves the halogenation of 3,4-dihydroxyacetophenone, followed by amination and subsequent reduction of the ketone. The final step is the formation of the tartrate salt. The following is a generalized protocol based on patented synthesis routes.[6][7][8][9]

Experimental Workflow: Synthesis of this compound

G A 1. Halogenation of 3,4-dihydroxyacetophenone B 2. Amination with Hexamethylenetetramine A->B C 3. Hydrolysis to form the amino ketone B->C D 4. Catalytic Hydrogenation (Reduction of ketone) C->D E 5. Salt Formation with L-Tartaric Acid D->E F This compound E->F

Caption: A generalized workflow for the synthesis of this compound.

Methodology:

  • Halogenation: 3,4-Dihydroxyacetophenone is reacted with a halogenating agent (e.g., bromine or chlorine) in a suitable solvent to yield 2-halo-3',4'-dihydroxyacetophenone.

  • Amination: The resulting halo-ketone is reacted with hexamethylenetetramine to form a quaternary ammonium salt.

  • Hydrolysis: The salt is then hydrolyzed under acidic conditions to yield the amino ketone hydrochloride.

  • Reduction: The ketone functionality is reduced to a hydroxyl group via catalytic hydrogenation (e.g., using palladium on carbon as a catalyst) to form DL-Norepinephrine.

  • Salt Formation: The free base of DL-Norepinephrine is then reacted with L-(+)-tartaric acid in a suitable solvent (e.g., a mixture of water and ethanol) to precipitate this compound. The product is then isolated by filtration, washed, and dried.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is adapted from the USP monograph for Norepinephrine Bitartrate and is suitable for determining the purity of the bulk drug substance.[10]

Experimental Workflow: HPLC Purity Analysis

G A 1. Prepare Mobile Phase and Standard/Sample Solutions B 2. Equilibrate HPLC System A->B C 3. Inject Standard and Sample Solutions B->C D 4. Chromatographic Separation on C18 column C->D E 5. UV Detection at 280 nm D->E F 6. Data Analysis: Peak Purity and Impurity Profiling E->F

Caption: Workflow for the HPLC analysis of this compound purity.

Methodology:

  • Chromatographic System:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

    • Mobile Phase: A filtered and degassed solution of sodium 1-heptanesulfonate in a mixture of water and methanol, with the pH adjusted to 3.0 with phosphoric acid. A typical composition is a 0.22% w/v solution of sodium 1-heptanesulfonate in a 80:20 (v/v) mixture of water and methanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 20 µL.

  • Standard Solution Preparation: Prepare a standard solution of USP Norepinephrine Bitartrate RS in the mobile phase at a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution Preparation: Prepare a sample solution of this compound in the mobile phase at the same concentration as the standard solution.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution and record the chromatogram.

    • Inject the sample solution and record the chromatogram.

    • Identify the norepinephrine peak based on the retention time of the standard.

    • Calculate the purity of the sample by comparing the peak area of norepinephrine in the sample chromatogram to that in the standard chromatogram. Assess for the presence of any impurities.

Enzyme-Linked Immunosorbent Assay (ELISA) for Quantification

This protocol provides a general outline for the quantitative determination of norepinephrine in biological samples using a competitive ELISA kit.[5][11][12]

Experimental Workflow: Competitive ELISA for Norepinephrine

G A 1. Prepare Standards, Controls, and Samples B 2. Add to Antibody-Coated Microplate Wells A->B C 3. Add Enzyme-Conjugated Norepinephrine and Incubate B->C D 4. Wash Wells to Remove Unbound Reagents C->D E 5. Add Substrate and Incubate for Color Development D->E F 6. Add Stop Solution and Measure Absorbance E->F G 7. Generate Standard Curve and Quantify Samples F->G

Caption: A typical workflow for a competitive ELISA to quantify norepinephrine.

Methodology:

  • Reagent Preparation: Prepare all reagents, including standards, controls, and samples, according to the kit manufacturer's instructions. This may involve reconstitution of lyophilized components and dilution of concentrated buffers.

  • Assay Procedure: a. Add a specific volume of the standards, controls, and samples to the wells of the microplate pre-coated with an anti-norepinephrine antibody. b. Add the enzyme-conjugated norepinephrine to each well. During incubation, the free norepinephrine in the sample will compete with the enzyme-conjugated norepinephrine for binding to the antibody on the plate. c. After incubation, wash the plate to remove any unbound reagents. d. Add the substrate solution to each well. The enzyme will catalyze a reaction that produces a colored product. e. Stop the reaction by adding a stop solution.

  • Data Analysis: a. Measure the absorbance of each well at the appropriate wavelength using a microplate reader. b. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. c. Determine the concentration of norepinephrine in the samples by interpolating their absorbance values on the standard curve. The color intensity will be inversely proportional to the concentration of norepinephrine in the sample.

Signaling Pathways

Norepinephrine exerts its physiological effects by binding to adrenergic receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathways are mediated by Gs, Gi, and Gq proteins.[13][14]

Norepinephrine Gs-Coupled Signaling Pathway (e.g., via β-adrenergic receptors)

G NE Norepinephrine Beta_AR β-Adrenergic Receptor NE->Beta_AR Binds to Gs Gs Protein Beta_AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased heart rate, glycogenolysis) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Activation of the Gs pathway by norepinephrine leads to increased cAMP levels.

Norepinephrine Gi-Coupled Signaling Pathway (e.g., via α₂-adrenergic receptors)

G NE Norepinephrine Alpha2_AR α₂-Adrenergic Receptor NE->Alpha2_AR Binds to Gi Gi Protein Alpha2_AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreased production of Cellular_Response Inhibition of Cellular Response (e.g., Inhibition of neurotransmitter release) cAMP->Cellular_Response Leads to

Caption: Activation of the Gi pathway by norepinephrine leads to decreased cAMP levels.

Norepinephrine Gq-Coupled Signaling Pathway (e.g., via α₁-adrenergic receptors)

G NE Norepinephrine Alpha1_AR α₁-Adrenergic Receptor NE->Alpha1_AR Binds to Gq Gq Protein Alpha1_AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Stimulates Cellular_Response Cellular Response (e.g., Smooth muscle contraction) Ca2->Cellular_Response PKC->Cellular_Response

Caption: Activation of the Gq pathway by norepinephrine leads to an increase in intracellular calcium and activation of PKC.

References

A Technical Guide to DL-Norepinephrine Tartrate for In Vitro Oxidative Stress Induction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Norepinephrine (NE), a primary catecholamine neurotransmitter, plays a critical role in physiology and is increasingly recognized for its paradoxical ability to both induce and protect against oxidative stress in vitro. This dual functionality is highly dependent on its concentration, the specific cell type, and the experimental conditions. At high or supraphysiological concentrations, norepinephrine can be a potent inducer of oxidative stress through mechanisms including autoxidation and the activation of enzymatic pathways. This technical guide provides an in-depth overview of the core mechanisms, key signaling pathways, and detailed experimental protocols for utilizing DL-Norepinephrine tartrate to induce oxidative stress in cell culture models. It aims to equip researchers with the necessary information to design and execute robust and reproducible experiments.

Core Mechanisms of Norepinephrine-Induced Oxidative Stress

The induction of oxidative stress by norepinephrine primarily follows two interconnected pathways: non-enzymatic autoxidation and enzymatic generation of reactive oxygen species (ROS).

  • Autoxidation: The catechol moiety of norepinephrine is inherently susceptible to oxidation, especially in physiological culture media. This process, which can be catalyzed by metal ions like copper, involves the conversion of norepinephrine into its corresponding o-quinone[1][2]. This initial reaction triggers a cascade that generates superoxide radicals (O₂⁻) and subsequently hydrogen peroxide (H₂O₂), contributing directly to the cellular oxidative load[1][3][4].

  • Enzymatic ROS Production: Norepinephrine can act as a signaling molecule, binding to adrenergic receptors on the cell surface to activate intracellular enzymatic systems responsible for ROS production. The most prominent of these is the NADPH oxidase (NOX) enzyme complex[5][6]. Activation of specific α-adrenergic receptors by norepinephrine has been shown to trigger a signaling cascade that upregulates NOX activity, leading to a significant increase in superoxide production[5][6].

It is crucial to note that while high concentrations of norepinephrine are generally pro-oxidant, lower, more physiological concentrations have been reported to exert antioxidant effects. This can occur through direct radical scavenging or by promoting the production of endogenous antioxidants like glutathione in certain cell types[3][7][8][9]. This concentration-dependent duality is a critical consideration in experimental design.

Key Signaling Pathways in Norepinephrine-Induced Oxidative Stress

α-Adrenergic Receptor-Mediated NOX2 Upregulation

In several cell types, including vascular adventitial fibroblasts and peripheral blood mononuclear cells, norepinephrine-induced oxidative stress is mediated by a specific signaling pathway that links α-adrenergic receptor activation to the upregulation of NADPH oxidase 2 (NOX2).

The cascade begins with norepinephrine binding to α-adrenoceptors, which subsequently activates Protein Kinase C (PKC)[5][6]. Activated PKC then promotes the nuclear translocation of the transcription factor NF-κB. In the nucleus, NF-κB binds to the promoter region of the NOX2 gene, initiating its transcription and leading to increased synthesis of the NOX2 protein. This elevation in NOX2, a key catalytic subunit of the NADPH oxidase complex, results in heightened production of superoxide anions and consequent oxidative stress[6].

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus NE Norepinephrine AR α-Adrenergic Receptor NE->AR Binds PKC PKC AR->PKC Activates NOX2_complex NADPH Oxidase (NOX2) ROS Superoxide (O₂⁻) Production NOX2_complex->ROS Generates NFkB NF-κB PKC->NFkB Activates NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NOX2_gene NOX2 Gene Transcription NFkB_nuc->NOX2_gene Promotes NOX2_gene->NOX2_complex Upregulates Expression OxStress Oxidative Stress ROS->OxStress

Caption: NE-induced α-Adrenergic/PKC/NF-κB/NOX2 signaling pathway.
Apoptosis via ER Stress and Mitochondrial Dysfunction

At high concentrations (e.g., >100 µM), norepinephrine-induced oxidative stress can be severe enough to trigger programmed cell death (apoptosis). This occurs through the activation of both the endoplasmic reticulum (ER) stress pathway and the mitochondrial intrinsic pathway[1][10].

Oxidative stress disrupts protein folding within the ER, leading to an unfolded protein response (UPR) and ER stress. This activates key apoptotic proteins such as caspase-12. Simultaneously, ROS can damage mitochondria, leading to the release of cytochrome c into the cytosol. Cytochrome c initiates the formation of the apoptosome and activates caspase-9, which in turn activates the executioner caspase-3. Furthermore, norepinephrine has been shown to inhibit the pro-survival PI3-Kinase/Akt pathway, further tipping the cellular balance towards apoptosis[1].

G cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion NE High-Dose Norepinephrine OxStress Oxidative Stress NE->OxStress PI3K PI3K/Akt Pathway NE->PI3K Inhibits ER_Stress ER Stress / UPR OxStress->ER_Stress Mito_Dys Mitochondrial Dysfunction OxStress->Mito_Dys Casp12 Caspase-12 Activation ER_Stress->Casp12 Casp3 Caspase-3 Activation Casp12->Casp3 CytC Cytochrome c Release Mito_Dys->CytC Casp9 Caspase-9 Activation CytC->Casp9 Survival Cell Survival PI3K->Survival Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Pathways of NE-induced apoptosis via oxidative stress.

Experimental Protocols

Preparation of this compound Solutions

Due to its susceptibility to oxidation, proper preparation of norepinephrine solutions is critical for experimental reproducibility[11]. Norepinephrine bitartrate is the recommended salt form for in vitro studies due to its stability and solubility[11].

Materials:

  • (-)-Norepinephrine bitartrate monohydrate (MW: 337.28 g/mol )

  • Sterile, nuclease-free water or Phosphate-Buffered Saline (PBS), pH 7.2

  • Ascorbic acid (optional, as an antioxidant)

  • Sterile, light-protecting microcentrifuge tubes

  • Calibrated analytical balance

Protocol for 10 mM Stock Solution:

  • Preparation of Solvent: To minimize autoxidation, prepare the solvent (water or PBS) containing an antioxidant. A common choice is 0.1% (w/v) ascorbic acid.

  • Weighing: In a sterile environment, accurately weigh 3.37 mg of norepinephrine bitartrate monohydrate powder.

  • Dissolution: Transfer the powder to a light-protecting microcentrifuge tube. Add 1 mL of the prepared solvent to achieve a final concentration of 10 mM.

  • Mixing: Vortex gently until the powder is completely dissolved. Ensure no particulates are visible.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light. Stability can be maintained for up to a year when frozen in 0.9% NaCl[12]. For short-term storage, solutions can be kept at 4°C for up to 5 days[11].

General Workflow for In Vitro Oxidative Stress Induction

This workflow provides a template that should be optimized for specific cell types and experimental endpoints.

G A 1. Prepare 10 mM NE Stock Solution C 3. Thaw Stock and Prepare Working Solution in Medium A->C B 2. Seed Cells and Culture (e.g., 24h to adhere) D 4. Treat Cells (Replace medium with NE-containing medium) B->D C->D E 5. Incubate for Desired Time (e.g., 2-36 hours) D->E F 6. Measure Oxidative Stress Markers E->F G 7. Analyze Data F->G

Caption: General experimental workflow for inducing oxidative stress with NE.

Key Steps:

  • Cell Seeding: Plate cells at an appropriate density to ensure they are in a logarithmic growth phase at the time of treatment.

  • Preparation of Working Solution: On the day of the experiment, thaw a stock aliquot and dilute it to the final desired concentration in pre-warmed, serum-free or complete cell culture medium. Prepare fresh and use immediately.

  • Treatment: Remove the existing culture medium from the cells and gently add the norepinephrine-containing medium. Include appropriate controls: a vehicle control (medium with the same final concentration of the stock solution solvent) and a positive control for oxidative stress if available (e.g., H₂O₂).

  • Incubation: Incubate the cells for the predetermined duration. This can range from a few hours for signaling studies to 24-48 hours for apoptosis or gene expression studies[5][6][10].

  • Measurement: Following incubation, process the cells for the desired downstream analysis of oxidative stress markers.

Key Experimental Assays
  • Detection of Superoxide (O₂⁻):

    • Assay: Dihydroethidium (DHE) Staining[13].

    • Principle: Cell-permeable DHE is oxidized by superoxide to 2-hydroxyethidium, which intercalates with DNA and fluoresces red.

    • Protocol: Incubate treated cells with DHE (typically 5-10 µM) for 30 minutes at 37°C, protected from light. Wash with PBS and analyze immediately via fluorescence microscopy or flow cytometry.

  • Detection of General ROS (H₂O₂, ·OH):

    • Assay: 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) Assay[13].

    • Principle: Non-fluorescent DCF-DA is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • Protocol: Load cells with DCF-DA (typically 10 µM) for 30-60 minutes at 37°C. After loading, the probe can be removed, and cells can be treated with norepinephrine. Measure the increase in fluorescence over time using a plate reader or microscope[1].

  • Measurement of Oxidative DNA Damage:

    • Assay: 8-hydroxy-2'-deoxyguanosine (8-OHdG) ELISA[10].

    • Principle: 8-OHdG is a major product of DNA oxidation. This assay uses a competitive ELISA format to quantify its levels in isolated genomic DNA.

    • Protocol: Isolate genomic DNA from treated cells. Follow the manufacturer's protocol for the competitive ELISA kit to determine the concentration of 8-OHdG[10].

Quantitative Data Summary

The effective concentration and incubation time for norepinephrine-induced oxidative stress vary significantly across different cell models.

Table 1: Summary of Experimental Conditions for NE-Induced Oxidative Stress

Cell Type NE Concentration(s) Incubation Time(s) Key Observed Effects Reference(s)
PC-12 (Rat Pheochromocytoma) 500 µM 6 - 36 hours Increased ROS (DCF), ER stress, apoptosis. [1]
Human PBMCs 50 pg/mL - 50 µg/mL 1 - 36 hours Increased superoxide, upregulation of NOX subunits. [5]
Vascular Adventitial Fibroblasts 5 µM - 40 µM 2 - 8 hours Increased superoxide (DHE), NOX activity, NOX2 expression. [6]
H9c2 (Rat Cardiac Myoblasts) 2 µM (hypertrophy) 24 - 48 hours Differential ROS generation kinetics leading to distinct cellular fates. [10]
100 µM (apoptosis)

| IOSE-29 (Ovarian Epithelial) | 10 µM | Not specified | Reduced ROS and DNA damage (antioxidant effect). |[7] |

Table 2: Common Markers and Assays for NE-Induced Oxidative Stress

Marker Biomarker Class Common Assay Method(s) Principle Reference(s)
Superoxide (O₂⁻) Reactive Oxygen Species Dihydroethidium (DHE) Fluorescence detection of superoxide-specific oxidation product. [6][10][13]
General ROS (H₂O₂, ·OH) Reactive Oxygen Species DCF-DA General fluorescence detection of various ROS. [1][7][13]
Lipid Peroxidation Macromolecule Damage Malondialdehyde (MDA) Assay Colorimetric/fluorometric detection of a lipid peroxidation byproduct. [4]
DNA Damage Macromolecule Damage 8-OHdG ELISA, Comet Assay Quantification of an oxidative DNA adduct; visualization of DNA strand breaks. [7][10]
NOX Subunit Expression Enzymatic Source qRT-PCR, Western Blot Quantification of mRNA or protein levels of NOX components (e.g., gp91phox). [5]

| Antioxidant Status | Cellular Defense | GSH/GSSG Ratio Assay | Quantification of reduced and oxidized glutathione. |[4] |

Conclusion and Critical Considerations

This compound is a valuable tool for studying the mechanisms of oxidative stress in vitro. However, its dual pro- and anti-oxidant nature necessitates careful and rigorous experimental design.

Key Considerations:

  • Concentration is Key: The most critical variable is the concentration of norepinephrine used. High, supraphysiological doses are typically required to reliably induce oxidative stress and apoptosis, whereas lower, physiological doses may produce protective effects.

  • Cell-Type Specificity: The response to norepinephrine is highly cell-type dependent, based on the expression of adrenergic receptors and endogenous antioxidant capacities.

  • Controls are Essential: Always include a vehicle control. To confirm that the observed effects are due to oxidative stress, consider including a co-treatment with an antioxidant like N-acetylcysteine (NAC) or a combination of SOD and catalase[1].

  • Solution Stability: Due to the risk of autoxidation, always prepare norepinephrine solutions fresh from frozen stock and protect them from light to ensure consistent activity.

References

An In-depth Technical Guide to the Stereoisomers of Norepinephrine for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the stereochemistry of norepinephrine is paramount for accurate experimental design and interpretation. This technical guide delves into the distinct pharmacological properties of norepinephrine's stereoisomers, providing quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways.

Norepinephrine, a catecholamine neurotransmitter and hormone, plays a critical role in the sympathetic nervous system, regulating a myriad of physiological processes including heart rate, blood pressure, and the 'fight or flight' response.[1] It exerts its effects through interaction with alpha (α) and beta (β) adrenergic receptors.[2] Crucially, norepinephrine exists as a pair of stereoisomers, (R)-(-)-norepinephrine (L-norepinephrine) and (S)-(+)-norepinephrine (D-norepinephrine), which exhibit significant differences in their biological activity.[1] The naturally occurring and physiologically active form is L-norepinephrine.

Core Concepts: The Significance of Stereoisomerism

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. In the case of norepinephrine, the chiral center is the β-carbon of the ethylamine side chain. This seemingly subtle difference in spatial arrangement leads to profound variations in the ability of each enantiomer to bind to and activate adrenergic receptors, underscoring the stereospecificity of these biological targets.

While both D- and L-norepinephrine can be retained in tissues, the L-isomer is preferentially retained, which may be attributed to a greater affinity for binding sites or a more rapid metabolism of the free D-isomer.[1]

Quantitative Pharmacology of Norepinephrine Stereoisomers

The differential affinity and potency of norepinephrine stereoisomers at various adrenergic receptor subtypes are critical for understanding their pharmacological effects. The following tables summarize the available quantitative data for the binding affinities (Ki) and functional potencies (EC50) of L-norepinephrine. Data for D-norepinephrine is sparse in publicly available databases, reflecting its significantly lower physiological relevance and activity.

Receptor SubtypeLigandSpeciesAssay TypepKiKi (nM)Reference
Beta-1 (β1)(-)-noradrenalineRatBinding6.9126[3]

Table 1: Binding Affinity of (-)-Norepinephrine at the Beta-1 Adrenergic Receptor.

Receptor SubtypeLigandSpeciesAssay TypepEC50EC50 (nM)Reference
Alpha-2A (α2A)(-)-noradrenalineHuman[35S]GTPγS Binding6.89128.82[3]
Alpha-2A (α2A)(-)-noradrenalineHuman[35S]GTPγS Binding6.93118[3]
Alpha-2A (α2A)(-)-noradrenalineHuman[35S]GTPγS Binding6.96110[3]

Table 2: Functional Potency of (-)-Norepinephrine at the Alpha-2A Adrenergic Receptor.

Norepinephrine generally exhibits a higher affinity for α-adrenergic receptors and β1-adrenergic receptors compared to β2-adrenergic receptors.[2] Specifically, it has been reported to have a tenfold higher affinity for the human β1-adrenergic receptor over the β2-adrenergic receptor.[4]

Adrenergic Receptor Signaling Pathways

Norepinephrine mediates its diverse physiological effects by activating distinct intracellular signaling cascades upon binding to its G protein-coupled receptors (GPCRs). The primary signaling pathways associated with each major adrenergic receptor class are outlined below.

  • α1-Adrenergic Receptors: These receptors primarily couple to Gq proteins. Upon activation, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[2][5]

  • α2-Adrenergic Receptors: These receptors are coupled to Gi proteins. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][5]

  • β-Adrenergic Receptors (β1, β2, β3): All three subtypes of β-adrenergic receptors couple to Gs proteins. Activation of Gs stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP, which then activates protein kinase A (PKA).[2][5]

G_protein_signaling cluster_alpha1 α1-Adrenergic Receptor Signaling cluster_alpha2 α2-Adrenergic Receptor Signaling cluster_beta β-Adrenergic Receptor Signaling NE_a1 Norepinephrine a1AR α1-AR NE_a1->a1AR binds Gq Gq a1AR->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC NE_a2 Norepinephrine a2AR α2-AR NE_a2->a2AR binds Gi Gi a2AR->Gi activates AC_i Adenylyl Cyclase Gi->AC_i inhibits cAMP_i ↓ cAMP AC_i->cAMP_i NE_b Norepinephrine bAR β-AR NE_b->bAR binds Gs Gs bAR->Gs activates AC_s Adenylyl Cyclase Gs->AC_s activates cAMP_s ↑ cAMP AC_s->cAMP_s PKA PKA Activation cAMP_s->PKA

Caption: Adrenergic receptor signaling pathways. (Within 100 characters)

Experimental Protocols

Accurate characterization of the interaction between norepinephrine stereoisomers and adrenergic receptors requires robust and well-defined experimental protocols. Below are detailed methodologies for key assays.

Radioligand Binding Assay for Adrenergic Receptors

This protocol is designed to determine the binding affinity (Ki) of norepinephrine stereoisomers for a specific adrenergic receptor subtype expressed in a cell line (e.g., CHO-K1 or HEK293 cells).[6][7]

Materials:

  • Cell membranes from cells stably expressing the adrenergic receptor subtype of interest.

  • Radioligand specific for the receptor subtype (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [125I]-Cyanopindolol for β).

  • (R)-(-)-norepinephrine and (S)-(+)-norepinephrine.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Non-specific binding competitor (e.g., 10 µM phentolamine for α-receptors, 1 µM propranolol for β-receptors).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid and a scintillation counter or gamma counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest in lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Cell membranes, radioligand, and binding buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-specific competitor.

    • Competition Binding: Cell membranes, radioligand, and varying concentrations of the norepinephrine stereoisomer.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid (for 3H) or in tubes for a gamma counter (for 125I) and measure the radioactivity.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition experiments, plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

radioligand_binding_workflow start Start membrane_prep Prepare Cell Membranes Expressing Receptor start->membrane_prep assay_setup Set up 96-well Plate (Total, Non-specific, Competition) membrane_prep->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Filter and Wash to Separate Bound and Free Ligand incubation->filtration counting Measure Radioactivity filtration->counting data_analysis Analyze Data (Calculate Ki) counting->data_analysis end End data_analysis->end

Caption: Workflow for a radioligand binding assay. (Within 100 characters)
Functional Assay: cAMP Measurement for β-Adrenergic Receptors

This protocol measures the ability of norepinephrine stereoisomers to stimulate or inhibit adenylyl cyclase activity, a hallmark of β-adrenergic and α2-adrenergic receptor activation, respectively.[8][9]

Materials:

  • HEK293 or CHO-K1 cells transiently or stably expressing the β- or α2-adrenergic receptor subtype.[9]

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).[9]

  • (R)-(-)-norepinephrine and (S)-(+)-norepinephrine.

  • Forskolin (to stimulate adenylyl cyclase in α2-receptor assays).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based biosensor).[10]

Procedure:

  • Cell Culture: Plate cells in a 96-well plate and grow to a suitable confluency.

  • Compound Preparation: Prepare serial dilutions of the norepinephrine stereoisomers.

  • Assay:

    • For β-receptor agonism: Remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor. Add the norepinephrine stereoisomers and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

    • For α2-receptor antagonism: Pre-incubate the cells with the norepinephrine stereoisomers before adding forskolin to stimulate cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Generate dose-response curves by plotting the cAMP concentration against the logarithm of the agonist concentration. Calculate the EC50 value for each stereoisomer.

Functional Assay: Intracellular Calcium Mobilization for α1-Adrenergic Receptors

This protocol assesses the ability of norepinephrine stereoisomers to induce an increase in intracellular calcium, the primary signaling event following α1-adrenergic receptor activation.[11]

Materials:

  • PC12 or other suitable cells endogenously or recombinantly expressing the α1-adrenergic receptor subtype.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • (R)-(-)-norepinephrine and (S)-(+)-norepinephrine.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • A fluorescence plate reader with an injection system or a flow cytometer.

Procedure:

  • Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Remove the growth medium and incubate the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C in the dark.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. Inject the norepinephrine stereoisomers at various concentrations and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Generate dose-response curves by plotting the peak fluorescence change against the logarithm of the agonist concentration to determine the EC50 value.

Conclusion

The stereoisomers of norepinephrine exhibit distinct pharmacological profiles, with the (R)-(-)-enantiomer being the biologically active form. A thorough understanding and application of the quantitative data and experimental protocols outlined in this guide are essential for researchers in pharmacology and drug development to accurately characterize the interactions of novel compounds with the adrenergic system and to interpret experimental results with precision. The provided diagrams of signaling pathways and experimental workflows serve as a visual aid to comprehend the complex processes involved in norepinephrine's mechanism of action.

References

Methodological & Application

Preparation of DL-Norepinephrine Tartrate Solution for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of DL-Norepinephrine tartrate solutions for in vivo research, with a focus on ensuring solution stability, physiological compatibility, and accurate dosing.

Overview and Key Considerations

Norepinephrine, also known as noradrenaline, is a critical catecholamine neurotransmitter and hormone involved in regulating a wide array of physiological processes, including cardiovascular function, attention, and the stress response.[1] Accurate and reproducible administration of norepinephrine in preclinical in vivo studies is paramount for obtaining reliable data. This document outlines the necessary steps for preparing this compound solutions, a common salt form of norepinephrine used in research.

Key considerations before preparation include the choice of a suitable vehicle, ensuring the final solution is sterile, isotonic, and at a physiologically compatible pH to minimize irritation and adverse reactions at the injection site.[2][3]

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data for the preparation of this compound solutions.

Table 1: Solubility of this compound

SolventSolubilityNotes
Water35 mg/mLUltrasonic assistance may be required.[4]
Dimethyl Sulfoxide (DMSO)11.67 mg/mLUse of fresh, non-hygroscopic DMSO is recommended as moisture can reduce solubility.[4]
Phosphate-Buffered Saline (PBS, pH 7.2)~10 mg/mL

Table 2: Stability of Diluted Norepinephrine Solutions

ConcentrationDiluentStorage TemperatureLight ConditionDurationRemaining Concentration
4 µg/mL & 16 µg/mL5% Dextrose in Water (D5W) or Normal Saline (NS)Room TemperatureAmbient Light7 days>95%
64 mg/LD5W or NS4°CProtected from Light61 days>95%
64 mg/LD5W or NS4°CExposed to Light39 days~90%

Table 3: Recommended Dosages for Rodent Models

Route of AdministrationSpeciesDosageNotes
Intravenous (IV) InfusionMouse3 µg/kg/minContinuous infusion.[5]
Subcutaneous (SC) InjectionMouse3 mg/kgBolus injection.[6]
Intraperitoneal (IP) InjectionMouse0.2 or 2 mg/kg/dayCaution: May cause adverse urogenital effects.[7]

Experimental Protocols

Preparation of Sterile this compound Solution for Injection

This protocol describes the preparation of a 1 mg/mL stock solution and subsequent dilution for administration.

Materials:

  • This compound powder

  • Sterile vehicle (e.g., 0.9% Sodium Chloride, 5% Dextrose in Water, or sterile water for injection)[2]

  • Sterile vials

  • Sterile syringes and needles

  • 0.22 µm sterile syringe filter

  • pH meter or pH strips

  • Sterile solutions for pH adjustment (e.g., dilute HCl or NaOH)

Procedure:

  • Calculate Required Amounts: Determine the required volume and concentration of the final solution based on the experimental design and animal weights.

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile environment.

  • Dissolution:

    • In a sterile container, add the weighed powder to the chosen sterile vehicle.

    • If using water, sonication may be necessary to achieve full dissolution.[4]

  • pH Adjustment:

    • Measure the pH of the solution. The acceptable pH range for intravenous and intramuscular injections is 2-11, while for subcutaneous injections, it is 4-9 to minimize irritation.[8][9] A pH close to physiological pH (7.4) is generally recommended.[2]

    • If necessary, adjust the pH using sterile, dilute solutions of HCl or NaOH. Add the adjusting solution dropwise and mix thoroughly before re-measuring the pH.

  • Sterilization:

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a final sterile vial.[2]

  • Storage:

    • Store the prepared solution protected from light.[8]

    • For short-term storage (up to 24 hours), the solution can be kept at room temperature. For longer-term storage, refrigeration at 4°C is recommended.[8] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[4]

Administration of this compound Solution to Rodents

This protocol outlines the procedure for administering the prepared solution.

Materials:

  • Prepared and sterile this compound solution

  • Appropriately sized sterile syringes and needles (e.g., 25-27 G for mice)

  • Animal scale

  • 70% ethanol or other suitable disinfectant

Procedure:

  • Animal Preparation:

    • Weigh the animal to accurately calculate the injection volume.

    • Properly restrain the animal.

  • Injection Site Preparation:

    • Cleanse the injection site with 70% ethanol.

  • Administration:

    • Subcutaneous (SC) Injection: Lift the skin to form a "tent" and insert the needle at the base of the tent, parallel to the body. Aspirate briefly to ensure a blood vessel has not been entered, then inject the solution.

    • Intraperitoneal (IP) Injection: Position the animal with its head tilted downwards. Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. Aspirate to check for the presence of urine or intestinal contents before injecting.

    • Intravenous (IV) Injection/Infusion: This route requires more technical skill and is typically performed via the tail vein in rodents. For continuous infusion, an osmotic minipump may be surgically implanted.[5]

  • Post-Administration Monitoring:

    • Monitor the animal for any adverse reactions, including changes in behavior, posture, or signs of distress at the injection site.[4][7]

Visualizations

Norepinephrine_Signaling_Pathway cluster_synthesis Norepinephrine Synthesis cluster_action Receptor Binding and Cellular Response Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Alpha1 α1-Adrenergic Receptor Norepinephrine->Alpha1 Alpha2 α2-Adrenergic Receptor Norepinephrine->Alpha2 Beta1 β1-Adrenergic Receptor Norepinephrine->Beta1 Gq Gq Protein Alpha1->Gq Gi Gi Protein Alpha2->Gi Gs Gs Protein Beta1->Gs PLC Phospholipase C Gq->PLC AC_inhibited Adenylyl Cyclase (Inhibited) Gi->AC_inhibited AC_activated Adenylyl Cyclase (Activated) Gs->AC_activated IP3_DAG IP3 & DAG (Increase Ca2+) PLC->IP3_DAG cAMP_inhibited ↓ cAMP AC_inhibited->cAMP_inhibited cAMP_activated ↑ cAMP AC_activated->cAMP_activated

Norepinephrine Synthesis and Signaling Pathway

Experimental_Workflow cluster_prep Solution Preparation cluster_admin In Vivo Administration and Monitoring start Weigh DL-Norepinephrine Tartrate dissolve Dissolve in Sterile Vehicle start->dissolve ph_adjust Adjust pH to Physiological Range dissolve->ph_adjust sterilize Sterile Filter (0.22 µm) ph_adjust->sterilize end_prep Prepared Solution sterilize->end_prep animal_prep Animal Weighing and Restraint end_prep->animal_prep injection Administer Solution (e.g., SC, IP, IV) animal_prep->injection monitoring Post-Injection Monitoring for Adverse Effects injection->monitoring data_collection Data Collection (e.g., Physiological and Behavioral Parameters) monitoring->data_collection

Experimental Workflow for In Vivo Norepinephrine Studies

References

Application Notes and Protocols: Dissolving DL-Norepinephrine Tartrate in Artificial Cerebrospinal Fluid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Norepinephrine, a catecholamine neurotransmitter, is pivotal in a vast array of physiological and pathological processes within the central nervous system. Its application in in vitro neuroscience research, particularly in studies involving brain slices or neuronal cultures, necessitates its dissolution in a physiologically relevant medium such as artificial cerebrospinal fluid (aCSF). However, the inherent instability of norepinephrine in solution, especially at physiological pH and in the presence of oxygen and bicarbonate, presents a significant challenge to obtaining reliable and reproducible experimental results. This application note provides a detailed protocol for the preparation of DL-Norepinephrine tartrate solutions in aCSF, ensuring stability and efficacy for experimental use.

Quantitative Data Summary

The following table summarizes key quantitative data for the preparation of this compound solutions in aCSF.

ParameterValueSource(s)
DL-Norepinephrine Bitartrate Monohydrate Molecular Weight 337.3 g/mol [1]
Solubility in PBS (pH 7.2) ~10 mg/mL[1]
Recommended Antioxidant L-Ascorbic Acid
Typical Stock Solution Concentration 1-10 mM
Typical Working Concentration in aCSF 1-100 µM[2]
aCSF pH ~7.3-7.4 (after carbogen gassing)[3][4][5]
aCSF Osmolality ~290-310 mOsm/kg
Storage of Stock Solution -20°C or -80°C (aliquoted, protected from light)[6]
Stability of Working Solution in aCSF Prepare fresh daily; use within hours[1]

Experimental Protocols

Materials
  • DL-Norepinephrine bitartrate monohydrate (MW: 337.3 g/mol )

  • L-Ascorbic acid

  • Reagents for aCSF preparation (see table below)

  • Ultrapure water (e.g., Milli-Q)

  • Carbogen gas (95% O₂, 5% CO₂)

  • Sterile, light-protecting microcentrifuge tubes

  • Calibrated analytical balance

  • pH meter

  • Sterile syringe filters (0.22 µm)

Composition of Artificial Cerebrospinal Fluid (aCSF)

This is a standard recipe for aCSF used in many neuroscience applications, such as in vitro electrophysiology.[3][4][7][8]

ReagentConcentration (mM)Amount for 1 L (g)
NaCl1257.305
KCl2.50.186
NaH₂PO₄1.250.150
MgCl₂·6H₂O10.203
CaCl₂20.222
NaHCO₃262.184
D-Glucose101.802
Protocol for Preparation of this compound in aCSF

Part 1: Preparation of Artificial Cerebrospinal Fluid (aCSF)

  • Prepare Stock Solutions (Optional but Recommended): To streamline the process, it is advisable to prepare concentrated stock solutions of the aCSF components. A common practice is to prepare a 10x stock solution of all components except for NaHCO₃ and D-Glucose, which should be added fresh on the day of the experiment.

  • Dissolve aCSF Salts: In a beaker with approximately 800 mL of ultrapure water, dissolve all the aCSF reagents except for NaHCO₃ and D-Glucose.

  • Add Glucose: Once the salts are fully dissolved, add the D-Glucose and stir until dissolved.

  • Gas with Carbogen: Begin bubbling the solution with carbogen gas (95% O₂ / 5% CO₂) for at least 15-20 minutes. This is crucial for both oxygenating the solution and establishing the bicarbonate buffer system to achieve the correct pH.

  • Add Sodium Bicarbonate: While continuously gassing, slowly add the NaHCO₃. Adding it to a solution that is already saturated with CO₂ will prevent the precipitation of calcium and magnesium salts.

  • Adjust to Final Volume and pH: Adjust the final volume to 1 L with ultrapure water. The pH should be between 7.3 and 7.4. If necessary, adjust the pH with small amounts of 1 M HCl or NaOH, although this is typically not required if the solution is properly gassed.

  • Filter Sterilization: For applications requiring sterility, filter the aCSF through a 0.22 µm syringe filter.

  • Storage: Use the aCSF immediately for the best results. It can be stored at 4°C for a short period, but it should be re-gassed with carbogen before use to ensure proper oxygenation and pH.

Part 2: Dissolving this compound

  • Prepare Antioxidant-Containing aCSF: To prevent the oxidation of norepinephrine, add L-Ascorbic acid to the freshly prepared aCSF to a final concentration of 0.1-0.4 mM. For example, to make a 0.2 mM ascorbic acid solution, add 35.2 mg of L-Ascorbic acid to 1 L of aCSF.

  • Weigh this compound: On a calibrated analytical balance, carefully weigh the required amount of DL-Norepinephrine bitartrate monohydrate. Perform this in a draft-free environment.

    • Calculation for a 10 mM Stock Solution: For 1 mL of a 10 mM stock, you will need 3.37 mg of DL-Norepinephrine bitartrate monohydrate (MW = 337.3 g/mol ).

  • Dissolution:

    • For Stock Solutions: Transfer the weighed powder to a sterile, light-protecting microcentrifuge tube. Add the appropriate volume of the antioxidant-containing aCSF to achieve the desired stock concentration (e.g., 10 mM). Vortex gently until fully dissolved.

    • For Direct Preparation of Working Solution: If preparing a working solution directly, add the weighed norepinephrine to the final volume of antioxidant-containing aCSF.

  • Sterilization of Stock Solution: If the stock solution will be used for sterile applications, filter it through a 0.22 µm syringe filter into a new sterile, light-protecting tube.

  • Preparation of Working Solution: Dilute the stock solution in fresh, carbogen-gassed, antioxidant-containing aCSF to the desired final experimental concentration (e.g., 1-100 µM).

  • Handling and Storage:

    • Norepinephrine solutions are sensitive to light, heat, and oxygen. Always prepare solutions fresh on the day of the experiment.

    • Keep solutions on ice and protected from light as much as possible.

    • For stock solutions, it is recommended to prepare small aliquots and store them at -20°C or -80°C for long-term storage.[6] Avoid repeated freeze-thaw cycles.

    • Aqueous solutions of norepinephrine are not recommended to be stored for more than one day.[1]

Mandatory Visualizations

experimental_workflow cluster_aCSF aCSF Preparation cluster_NE Norepinephrine Solution Preparation cluster_application Application aCSF_salts Dissolve aCSF Salts (excluding NaHCO3 and Glucose) add_glucose Add D-Glucose aCSF_salts->add_glucose gas_carbogen1 Gas with Carbogen (95% O2 / 5% CO2) add_glucose->gas_carbogen1 add_bicarb Add NaHCO3 gas_carbogen1->add_bicarb final_volume_ph Adjust Final Volume and pH add_bicarb->final_volume_ph filter_aCSF Filter Sterilize (0.22 µm) final_volume_ph->filter_aCSF add_antioxidant Add Ascorbic Acid to aCSF filter_aCSF->add_antioxidant dissolve_NE Dissolve in Antioxidant-aCSF add_antioxidant->dissolve_NE weigh_NE Weigh DL-Norepinephrine Tartrate weigh_NE->dissolve_NE prepare_working Prepare Final Working Solution dissolve_NE->prepare_working apply_to_cells Apply to Experimental System (e.g., brain slices, neurons) prepare_working->apply_to_cells

Caption: Workflow for the preparation of this compound in aCSF.

signaling_pathway cluster_receptor Adrenergic Receptors cluster_downstream Downstream Signaling alpha1 α1 Gq Gq alpha1->Gq alpha2 α2 Gi Gi alpha2->Gi beta β1, β2, β3 Gs Gs beta->Gs NE Norepinephrine NE->alpha1 NE->alpha2 NE->beta PLC PLC Activation Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC AC_inhibit Adenylyl Cyclase Inhibition Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease AC_activate Adenylyl Cyclase Activation Gs->AC_activate cAMP_increase ↑ cAMP AC_activate->cAMP_increase PKA PKA Activation cAMP_increase->PKA

Caption: Simplified signaling pathways of Norepinephrine via adrenergic receptors.

References

Application Notes and Protocols: The Use of DL-Norepinephrine Tartrate in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Norepinephrine (NE), also known as noradrenaline, is a catecholamine that functions as a crucial neurotransmitter and hormone in the central and peripheral nervous systems.[1][2] It plays a vital role in regulating a myriad of physiological and cognitive processes, including arousal, attention, stress responses, and synaptic plasticity.[1][3] In the context of neuroscience research, DL-Norepinephrine tartrate, a salt form of norepinephrine, is frequently utilized in primary neuronal cultures to investigate its effects on neuronal survival, differentiation, gene expression, and electrophysiological properties.[4] Norepinephrine exerts its effects by binding to α- and β-adrenergic receptors, which are G-protein coupled receptors (GPCRs) that trigger distinct intracellular signaling cascades.[5][6][7] These application notes provide a comprehensive overview of the use of this compound in primary neuronal cultures, including key signaling pathways, experimental protocols, and quantitative data.

Key Applications in Neuronal Cultures

  • Neuroprotection and Survival: Norepinephrine has been shown to promote neuronal survival and offer protection against various insults, including nutrient deprivation and toxicity.[8][9][10] It can upregulate the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), which are essential for neuronal health.[9][11][12]

  • Gene Expression and Neuronal Plasticity: NE is a potent modulator of gene expression, famously activating the transcription factor cAMP response element-binding protein (CREB).[11][13][14] Phosphorylation of CREB (pCREB) leads to the transcription of genes involved in synaptic plasticity, memory formation, and cell survival.[3][11]

  • Neuronal Excitability and Synaptic Transmission: By acting on different adrenergic receptors, norepinephrine can modulate neuronal membrane potential and firing rates.[15][16] For example, activation of α1-adrenoceptors can inhibit the M-current, a potassium current, leading to increased neuronal excitability.[15] It can also influence the release of other neurotransmitters.[12][17]

  • Apoptosis Studies: While generally neuroprotective at physiological concentrations, high doses of norepinephrine have been observed to induce apoptosis in neuronal cell lines, providing a model for studying stress-induced cell death.[18]

Signaling Pathways

Norepinephrine's effects are mediated through three main families of adrenergic receptors: α1, α2, and β, each initiating a distinct signaling cascade.

α1-Adrenergic Receptor Signaling

α1-receptors are coupled to Gq proteins.[6] Upon NE binding, the Gq protein activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[19] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC), leading to the modulation of various cellular processes.[13][19]

alpha1_pathway NE Norepinephrine AR_a1 α1-Adrenergic Receptor NE->AR_a1 Binds Gq Gq AR_a1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses Ca->Response PKC->Response

α1-Adrenergic Receptor Gq-coupled signaling pathway.
α2-Adrenergic Receptor Signaling

α2-receptors are coupled to Gi proteins, which are inhibitory.[1][6] When activated by NE, the Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced Protein Kinase A (PKA) activity.[1][17] These receptors are often located presynaptically and act as autoreceptors to inhibit further NE release.[17]

alpha2_pathway NE Norepinephrine AR_a2 α2-Adrenergic Receptor NE->AR_a2 Binds Gi Gi AR_a2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Response Inhibitory Responses PKA->Response

α2-Adrenergic Receptor Gi-coupled inhibitory pathway.
β-Adrenergic Receptor Signaling

β-receptors are coupled to Gs proteins.[6] NE binding stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.[20][21] cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including the CREB transcription factor.[20][21] This pathway is central to many of NE's effects on gene expression and neuronal plasticity.[11][14]

beta_pathway NE Norepinephrine AR_b β-Adrenergic Receptor NE->AR_b Binds Gs Gs AR_b->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene Gene Transcription (e.g., BDNF) pCREB->Gene Promotes

β-Adrenergic Receptor Gs-coupled signaling pathway.

Quantitative Data Summary

The effective concentration and treatment duration of this compound can vary significantly depending on the neuronal type and the specific biological question.

Application Cell Type NE Concentration Treatment Duration Key Outcome Reference
Gene Expression E18 Hippocampal Neurons100 nMNot SpecifiedIncreased BDNF expression and CREB phosphorylation.[11]
Gene Expression Rat Pinealocytes0.1 µM - 10 µM10 - 60 minTime-dependent increase in nuclear pCREB immunoreactivity.[14]
Protein Expression Rat Ventral Mesencephalon1 - 500 nM1 - 6 hoursDose- and time-dependent increase in Tyrosine Hydroxylase (TH) protein levels.[9]
Protein Expression Mouse Cortical Neurons100 µMSeveral hoursIncreased Monocarboxylate Transporter 2 (MCT2) protein expression.[22]
Cell Survival Hippocampal NeuronsNot SpecifiedNot SpecifiedIncreased cell survival under nutrient deprivation stress.[8]
Neuroprotection Dopaminergic Neurons (VM)1 - 500 nM4 hoursProtection against 6-OHDA-induced apoptosis.[9]
Apoptosis HT22 Hippocampal Cells>50 µM24 - 48 hoursIncreased cleaved-Caspase3 and apoptosis rate.[18]
Neuronal Proliferation Adult Hippocampal Precursors10 µMNot SpecifiedIncreased neurosphere formation via β3-adrenergic receptors.[23]

Experimental Workflow

A typical experiment investigating the effects of norepinephrine on primary neuronal cultures follows a standardized workflow from cell preparation to data analysis.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Primary Neuron Isolation & Culture (e.g., E18 Hippocampus) B Cell Maturation (e.g., 7-10 DIV) A->B D Treat Neurons with NE (Vehicle Control vs. NE Doses) B->D C Prepare DL-Norepinephrine Tartrate Stock Solution C->D E Incubate for Defined Period (e.g., 30 min, 4h, 24h) D->E F Harvest Cells/Supernatant E->F G1 Western Blot (pCREB, BDNF, etc.) F->G1 G2 Immunocytochemistry (Protein Localization) F->G2 G3 Cell Viability Assay (MTT, LDH) F->G3 G4 Electrophysiology (Patch-clamp, MEA) F->G4 H Data Acquisition & Statistical Analysis G1->H G2->H G3->H G4->H

General experimental workflow for studying NE effects.

Detailed Experimental Protocols

Protocol 1: Preparation of Primary Neuronal Cultures

This protocol is a general guideline for establishing cortical or hippocampal neuron cultures from embryonic day 18 (E18) rodents.

  • Dissection: Euthanize a timed-pregnant rodent (e.g., Sprague-Dawley rat) and dissect E18 embryos. Isolate cortices or hippocampi in ice-cold dissection buffer (e.g., Hibernate-E).

  • Digestion: Mince the tissue and incubate in a digestion enzyme solution (e.g., 0.25% Trypsin-EDTA or Papain) at 37°C for 15-20 minutes.

  • Dissociation: Gently triturate the digested tissue using fire-polished Pasteur pipettes of decreasing bore size in plating medium (e.g., Neurobasal medium with B-27 supplement, Glutamax, and Penicillin-Streptomycin) until a single-cell suspension is achieved.

  • Plating: Count viable cells using a hemocytometer and Trypan Blue. Plate cells at a desired density (e.g., 2 x 10^5 cells/cm²) onto culture plates or coverslips pre-coated with an attachment factor like Poly-D-Lysine (PDL).

  • Maintenance: Incubate cultures at 37°C in a humidified 5% CO2 incubator. Perform a half-media change every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).

Protocol 2: this compound Treatment
  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile, nuclease-free water. Aliquot and store at -80°C to prevent degradation.[4] Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations in pre-warmed, serum-free culture medium.

  • Treatment: Remove the existing medium from the neuronal cultures and gently replace it with the medium containing the appropriate concentration of norepinephrine or vehicle control (medium without NE).

  • Incubation: Return the cultures to the incubator for the specified duration as determined by the experimental design (e.g., 30 minutes for signaling events, 24 hours for survival assays).

Protocol 3: Western Blot for pCREB Activation
  • Cell Lysis: Following NE treatment, place culture dishes on ice and wash cells twice with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates at 4°C to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., rabbit anti-pCREB and rabbit anti-CREB) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Quantify band intensity using software like ImageJ.

Protocol 4: Immunocytochemistry for Neuronal Markers
  • Fixation: After NE treatment, wash neurons cultured on coverslips with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block non-specific binding sites with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the coverslips with primary antibodies (e.g., mouse anti-MAP2 for neurons, rabbit anti-pCREB for the target) diluted in blocking solution overnight at 4°C.[14]

  • Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently-labeled secondary antibodies (e.g., Goat anti-Mouse Alexa Fluor 488, Goat anti-Rabbit Alexa Fluor 594) for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting: Wash with PBS. Counterstain nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize and capture images using a fluorescence or confocal microscope.

Protocol 5: Electrophysiological Recording

Electrophysiology is used to measure the electrical properties of neurons, such as membrane potential and action potential firing, in response to norepinephrine.[24][25]

  • Preparation: Transfer a coverslip with cultured neurons to a recording chamber on the stage of an upright or inverted microscope. Continuously perfuse the chamber with artificial cerebrospinal fluid (aCSF).

  • Neuron Identification: Identify healthy neurons for recording based on their morphology.

  • Recording:

    • Whole-Cell Patch-Clamp: Using a glass micropipette filled with an internal solution, form a high-resistance seal (giga-seal) with the membrane of a neuron.[26] Rupture the membrane patch to gain electrical access to the cell's interior. Record membrane potential (current-clamp) or ionic currents (voltage-clamp).[24]

    • Multi-Electrode Array (MEA): For network-level analysis, culture neurons on MEA plates.[27] These plates have embedded electrodes that can record extracellular field potentials and action potentials from multiple neurons simultaneously.

  • Norepinephrine Application: After obtaining a stable baseline recording, apply norepinephrine to the bath via the perfusion system at known concentrations.

  • Data Acquisition: Record changes in firing rate, membrane potential, or synaptic currents in response to NE application.[26][28] Analyze the data using specialized software (e.g., pCLAMP, Spike2).

References

HPLC Method for the Detection of DL-Norepinephrine Tartrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of DL-Norepinephrine Tartrate using High-Performance Liquid Chromatography (HPLC). The methods described are applicable for the determination of norepinephrine in various matrices, including pharmaceutical formulations and biological fluids.

Introduction

Norepinephrine (also known as noradrenaline) is a catecholamine that functions as a hormone and neurotransmitter. It plays a crucial role in the body's "fight-or-flight" response by increasing heart rate, blood pressure, and glucose levels. As a medication, norepinephrine is used to treat critically low blood pressure (hypotension). Accurate and reliable quantification of norepinephrine is essential for pharmaceutical quality control, pharmacokinetic studies, and clinical monitoring. HPLC is a powerful and versatile technique widely used for this purpose, offering high sensitivity, specificity, and reproducibility.[1][2]

This application note details a validated HPLC-UV method and also references other methodologies, including those with electrochemical detection for enhanced sensitivity.

Principle of the Method

The primary method detailed here is based on reversed-phase HPLC with UV detection. This technique separates compounds based on their polarity. A nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. Norepinephrine, being a polar molecule, has a relatively low retention time on a standard C18 column. To improve retention and achieve better separation from other polar compounds, an ion-pairing agent is often added to the mobile phase. The ion-pairing agent, such as sodium heptanesulfonate or sodium 1-octanesulfonate, is a molecule with a long hydrocarbon tail and an ionic head group.[3][4][5] It associates with the stationary phase and forms an ionic interaction with the charged norepinephrine molecules, thereby increasing their retention.

Detection is achieved by measuring the absorbance of the analyte as it elutes from the column using a UV detector, typically at a wavelength of around 270-280 nm.[3][5] For higher sensitivity, especially in biological matrices with low concentrations of norepinephrine, electrochemical detection can be employed.[1][6][7]

Experimental Protocols

Method 1: Reversed-Phase HPLC with UV Detection

This protocol is a general method adapted from several sources and is suitable for the analysis of norepinephrine in pharmaceutical preparations.[2][5][8][9][10]

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

  • Data acquisition and processing software.

  • Analytical balance, pH meter, volumetric flasks, and pipettes.

  • This compound reference standard.

  • HPLC grade acetonitrile, methanol, and water.

  • Sodium heptanesulfonate, o-phosphoric acid, or formic acid.[2][8][9][10]

2. Preparation of Solutions

  • Mobile Phase: An exemplary mobile phase consists of a mixture of an aqueous buffer and an organic modifier. For instance, a solution of 0.05% formic acid in water and acetonitrile in a ratio of 90:10 (v/v) can be used.[8][9][10] Another option is a buffer containing sodium heptanesulfonate in water and methanol.[5] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase or a suitable diluent like ultra-pure water.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 10-35 µg/mL or 50-4000 ng/mL).[2][8][9][10]

3. Chromatographic Conditions

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.05% Formic Acid (10:90, v/v)[8][9][10]

  • Flow Rate: 1.0 mL/min[8][9][10]

  • Injection Volume: 20 µL[8][9][10]

  • Column Temperature: Ambient or controlled at 35 °C

  • Detection Wavelength: 275 nm[2]

4. Sample Preparation

  • Pharmaceutical Formulations (e.g., Injections): Dilute the formulation with the mobile phase to a concentration that falls within the linear range of the standard curve.

  • Biological Samples (e.g., Urine, Plasma): Sample preparation for biological matrices is more complex and often involves a protein precipitation step followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[11][12] For instance, a common procedure involves alumina extraction to isolate catecholamines.[6][11][12]

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Inject the standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of norepinephrine in the samples by interpolating their peak areas on the calibration curve.

Data Presentation

The following table summarizes quantitative data from various HPLC methods for norepinephrine detection, providing a comparison of their key parameters.

ParameterMethod 1 (HPLC-UV)[8][9][10]Method 2 (HPLC-UV)[2]Method 3 (HPLC-Electrochemical)[1]Method 4 (Ion-Pair HPLC-MS/MS)[11]
Column C18C8 (250 x 4.6 mm, 5 µm)Reversed-phaseReversed-phase
Mobile Phase 0.05% formic acid and acetonitrile (90:10, v/v)o-phosphoric acid (80%): acetonitrile (70:30)0.1 M citrate buffer with 7% methanol, 0.3 mM EDTA, and 0.5 mM 1-octanesulfonic acidMobile phase with heptafluorobutyric acid and methanol
Flow Rate 1 mL/min0.5 mL/min1.2 mL/minNot specified
Detection UVUV at 275 nmElectrochemicalTandem Mass Spectrometry (MS-MS)
Linearity Range 50–4000 ng/mL10–35 µg/mLUp to 400 ng/mLNot specified
Retention Time Not specified4 minNot specified< 4 min
LOD Not specified1.17 µg/mL< 10 pgNot specified
LOQ Not specified3.55 µg/mLNot specified5 ng per 0.5 ml sample
Recovery 86.04–89.01%Not specifiedNot specified97-100%

Visualizations

The following diagrams illustrate the experimental workflow and a logical relationship for troubleshooting.

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Preparation Injection Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Equilibration Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV/Electrochemical Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Quantification Quantification Data_Acquisition->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for HPLC analysis of Norepinephrine.

troubleshooting_hplc start Problem with Norepinephrine Peak no_peak No Peak or Very Small Peak start->no_peak broad_peak Broad or Tailing Peak start->broad_peak split_peak Split Peak start->split_peak check_injection Check Injection Volume & Syringe no_peak->check_injection check_concentration Verify Standard/Sample Concentration no_peak->check_concentration check_detector Check Detector Settings & Lamp no_peak->check_detector check_column Column Overload or Degradation? broad_peak->check_column check_mobile_phase_pH Mobile Phase pH Incorrect? broad_peak->check_mobile_phase_pH check_flow_rate Flow Rate Too High? broad_peak->check_flow_rate check_column_void Column Void or Channeling? split_peak->check_column_void check_injection_solvent Injection Solvent Mismatch? split_peak->check_injection_solvent

Caption: Troubleshooting guide for common HPLC issues with Norepinephrine analysis.

References

Application Notes and Protocols for In Vivo Microdialysis with DL-Norepinephrine Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vivo microdialysis experiments to monitor extracellular levels of norepinephrine using DL-Norepinephrine tartrate. This document includes detailed protocols for probe implantation, perfusion, sample collection, and analysis, as well as data presentation and visualization of relevant biological pathways and workflows.

Application Notes

In vivo microdialysis is a powerful technique for sampling and quantifying endogenous molecules in the extracellular fluid of living tissues, providing real-time insights into neurochemical dynamics.[1][2] When coupled with sensitive analytical methods like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), it allows for the precise measurement of neurotransmitters such as norepinephrine (NE).[3][4]

This compound vs. Other Formulations:

Norepinephrine is available in various salt forms, including bitartrate and acid tartrate.[5] For experimental purposes, these forms are generally considered equivalent in terms of their physiological effects, with the critical factor being the concentration of the norepinephrine base.[6][7] It is essential to calculate all solution concentrations based on the molecular weight of the norepinephrine base to ensure accurate and reproducible results. The tartrate salt enhances the solubility and stability of norepinephrine in aqueous solutions like artificial cerebrospinal fluid (aCSF).[8] Norepinephrine solutions are sensitive to light and oxidation, so it is crucial to prepare fresh solutions and protect them from light.[9][10]

Principle of Microdialysis for Norepinephrine Monitoring:

A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into a specific brain region of an anesthetized or freely moving animal.[4] The probe is continuously perfused with a physiological solution, typically aCSF, at a low flow rate.[1] Small molecules in the extracellular fluid, including norepinephrine, diffuse across the membrane into the perfusate down their concentration gradient. The collected dialysate is then analyzed to determine the concentration of norepinephrine.[2]

Data Presentation

The following tables summarize quantitative data on norepinephrine levels obtained from in vivo microdialysis studies in rats. These values can serve as a reference for expected basal and stimulated concentrations in different brain regions.

Table 1: Basal Extracellular Norepinephrine Levels in Different Rat Brain Regions

Brain RegionBasal Norepinephrine Level (fmol/10 µL)Reference
Hippocampus4.7 ± 0.9[11]
Frontal Cortex1.8 ± 0.3[11]
Hypothalamus0.8 ± 0.2[11]
Posterior Hypothalamus1.7 ± 0.1[12][13]
Prefrontal Cortex~5.0[14]

Table 2: Stimulated Extracellular Norepinephrine Release in Rat Brain

Brain RegionStimulusFold Increase Over BasalReference
Hippocampus100 mM K+~7-fold[11]
Frontal CortexMaprotiline (NE uptake inhibitor)~3-fold[11]
Frontal CortexAmitriptyline (NE uptake inhibitor)~3-fold[11]
Posterior Hypothalamus90 mM K+~5.5-fold[12][13]
Posterior HypothalamusImipramine (50 µM)~2-fold[12][13]
Posterior HypothalamusPargyline (75 mg/kg, i.p.)~1.65-fold[12][13]

Experimental Protocols

Protocol 1: Surgical Implantation of Microdialysis Guide Cannula
  • Anesthesia: Anesthetize the animal (e.g., rat) with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine mixture) and place it in a stereotaxic frame.

  • Surgical Preparation: Shave the scalp, and clean it with an antiseptic solution. Make a midline incision to expose the skull.

  • Craniotomy: Using a dental drill, create a small burr hole in the skull over the target brain region. The stereotaxic coordinates will vary depending on the target area.

  • Guide Cannula Implantation: Slowly lower a guide cannula to the desired dorsal-ventral coordinate.

  • Fixation: Secure the guide cannula to the skull using dental cement and anchor screws.

  • Post-operative Care: Administer analgesics and allow the animal to recover for at least 5-7 days before the microdialysis experiment. A dummy cannula should be kept in the guide to maintain patency.

Protocol 2: In Vivo Microdialysis Procedure
  • Probe Insertion: On the day of the experiment, gently remove the dummy cannula and insert the microdialysis probe into the guide cannula of the awake, freely moving animal.

  • Perfusion: Connect the inlet of the microdialysis probe to a syringe pump and perfuse with sterile aCSF (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, buffered to pH 7.4) at a constant flow rate (typically 1-2 µL/min).[15]

  • Equilibration: Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline. Discard the dialysate collected during this period.

  • Baseline Sample Collection: Collect at least three to four baseline dialysate samples (e.g., every 20 minutes) into collection vials containing a small amount of antioxidant solution (e.g., perchloric acid) to prevent norepinephrine degradation.

  • Pharmacological Stimulation (Optional): To study the effect of a substance on norepinephrine release, it can be administered systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

  • Post-stimulation Sample Collection: Continue collecting dialysate samples at regular intervals for the desired duration after stimulation.

  • Probe Placement Verification: At the end of the experiment, euthanize the animal and perfuse with saline followed by a fixative (e.g., 4% paraformaldehyde). Remove the brain and section it to histologically verify the placement of the microdialysis probe.

Protocol 3: Analysis of Norepinephrine by HPLC-ECD
  • Sample Preparation: Thaw the collected dialysate samples on ice.

  • HPLC-ECD System: Use an HPLC system equipped with a refrigerated autosampler, a reverse-phase C18 column, and an electrochemical detector.[16]

  • Mobile Phase: A typical mobile phase consists of a phosphate or citrate buffer, an ion-pairing agent (e.g., octane sulfonic acid), EDTA, and an organic modifier like methanol or acetonitrile. The exact composition should be optimized for the specific column and system.[17]

  • Injection: Inject a fixed volume (e.g., 10-20 µL) of the dialysate sample into the HPLC system.

  • Detection: Set the electrochemical detector to an oxidizing potential appropriate for norepinephrine (e.g., +650 to +750 mV vs. Ag/AgCl reference electrode).[16]

  • Quantification: Create a standard curve by injecting known concentrations of norepinephrine. Quantify the norepinephrine concentration in the samples by comparing their peak areas to the standard curve.

Mandatory Visualization

Norepinephrine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NE Norepinephrine (NE) Alpha1 α1-AR NE->Alpha1 Alpha2 α2-AR NE->Alpha2 Beta β-AR NE->Beta Gq Gq Alpha1->Gq Gi Gi Alpha2->Gi Gs Gs Beta->Gs PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Response Cellular Response Ca_PKC->Response AC_inhibit Adenylyl Cyclase (Inhibited) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_decrease->Response AC_activate Adenylyl Cyclase (Activated) Gs->AC_activate cAMP_increase ↑ cAMP AC_activate->cAMP_increase PKA PKA Activation cAMP_increase->PKA PKA->Response

Caption: Norepinephrine signaling pathways via adrenergic receptors.[18][19][20][21][22]

InVivo_Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis & Data Interpretation Surgery 1. Stereotaxic Surgery (Guide Cannula Implantation) Recovery 2. Post-operative Recovery (5-7 days) Surgery->Recovery Probe_Insertion 3. Microdialysis Probe Insertion Recovery->Probe_Insertion Perfusion 4. Perfusion with aCSF (1-2 µL/min) Probe_Insertion->Perfusion Equilibration 5. Equilibration (1-2 hours) Perfusion->Equilibration Baseline 6. Baseline Sample Collection Equilibration->Baseline Stimulation 7. Pharmacological Stimulation (Optional) Baseline->Stimulation Post_Stim_Collection 8. Post-stimulation Sample Collection Baseline->Post_Stim_Collection (No Stimulation) Stimulation->Post_Stim_Collection HPLC 9. HPLC-ECD Analysis Post_Stim_Collection->HPLC Verification 11. Histological Verification of Probe Placement Quantification 10. Quantification of Norepinephrine HPLC->Quantification Data_Analysis 12. Data Analysis & Interpretation Quantification->Data_Analysis

Caption: Experimental workflow for in vivo microdialysis of norepinephrine.

References

Application Notes and Protocols: DL-Norepinephrine Tartrate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Norepinephrine (NE) tartrate, a salt of the endogenous catecholamine norepinephrine, is a critical neurotransmitter and hormone that plays a pivotal role in the sympathetic nervous system's "fight or flight" response. In the context of cell culture, norepinephrine is a versatile tool used to investigate a wide array of cellular processes. Its effects are primarily mediated through its interaction with α- and β-adrenergic receptors on the cell surface, initiating a cascade of intracellular signaling events. These notes provide an overview of the applications of DL-Norepinephrine tartrate in in vitro studies and detailed protocols for its use.

Norepinephrine's utility in cell culture extends across various research areas, including cancer biology, neuroscience, and stem cell research. In cancer research, studies have shown that norepinephrine can influence tumor progression by affecting cell proliferation, migration, invasion, and apoptosis.[1][2][3][4] In neuroscience, it is used to study neuronal and glial cell function, including signaling pathways, network activity, and neuroinflammation.[5][6][7][8] Furthermore, norepinephrine has been shown to direct the differentiation and proliferation of stem and precursor cells.[9][10]

Proper handling and preparation of norepinephrine solutions are paramount for reproducible experimental outcomes due to its susceptibility to oxidation.[11] This document provides comprehensive protocols for solution preparation and key cellular assays involving norepinephrine.

Data Presentation: Quantitative Effects of this compound on Various Cell Lines

The following tables summarize the quantitative data from various studies on the effects of this compound in cell culture.

Cell LineConcentration(s)Incubation Time(s)Observed EffectsReference(s)
Pancreatic Cancer (BxPC-3, Panc-1) 0.1, 1, 10 µM12, 24, 48 hoursEnhanced cell viability and invasion; inhibited apoptosis.[1][4]
Melanoma (C8161, 1174MEL, Me18105) Not specifiedNot specifiedUpregulated VEGF, IL-8, and IL-6 production.[2]
Colon Cancer (HCT116, RKO) 60 µM24, 48, 72 hours; 1 weekPromoted proliferation, migration, and invasion.[3]
Glioblastoma (U87, U251) 5, 10, 50 µM12, 24 hoursDecreased cell migration and invasion.[12]
Immortalized Ovarian Epithelial (IOSE-29) 10 µMNot specifiedNo effect on cell viability; reduced ROS and DNA damage.[13]
Immortalized Fallopian Tube & Ovarian Surface Epithelial 100 nM, 1 µM, 10 µM> 3 monthsIncreased proliferation in fallopian tube cells; decreased in ovarian cells.[14]
Human Bone Marrow-Derived Mesenchymal Stem Cells 10⁻⁹ to 10⁻⁵ M7 daysInhibited proliferation at high concentrations (10⁻⁵ M, 10⁻⁶ M).[15]
Adult Hippocampal Precursors 10 µMNot specifiedIncreased neurosphere formation and neurogenesis.[9][10]

Table 1: Effects of this compound on Cancer and Normal Cell Lines. This table outlines the diverse, often cell-type specific, effects of norepinephrine on key cellular behaviors.

ParameterValueReference(s)
Molecular Weight (Norepinephrine Bitartrate Monohydrate) 337.28 g/mol [11]
Solubility in PBS (pH 7.2) ~10 mg/mL[11]
Solubility in DMSO ~25 mg/mL[11]
Stock Solution Stability (-20°C) Up to 1 year (in 0.9% NaCl)[11]
Working Solution Stability (4°C) Up to 5 days (in water)[11]

Table 2: Physicochemical and Stability Data for (-)-Norepinephrine Bitartrate. This table provides essential information for the preparation and storage of norepinephrine solutions for cell culture experiments.

Signaling Pathways

Norepinephrine exerts its effects by activating adrenergic receptors, leading to the initiation of downstream signaling cascades. The most commonly studied pathways in cell culture applications include the β-adrenergic receptor-cAMP-PKA pathway and pathways involving MAP kinases like ERK and p38.

Norepinephrine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular NE Norepinephrine AR β-Adrenergic Receptor NE->AR Binds G_protein G-protein (Gs) AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Proliferation, Survival) CREB->Gene_Expression Regulates Experimental_Workflow start Start: Seed cells in appropriate cultureware culture Culture cells to desired confluency (e.g., 24-48h) start->culture prepare_ne Prepare fresh working solution of Norepinephrine from stock culture->prepare_ne treat Treat cells with Norepinephrine (and controls) culture->treat prepare_ne->treat incubate Incubate for determined time period (e.g., 12h, 24h, 48h) treat->incubate assay Perform downstream assays: - Cell Viability (MTT) - Proliferation (BrdU) - Invasion (Transwell) - Apoptosis (Caspase assay) - Gene/Protein Expression - Signaling Pathway Analysis incubate->assay analyze Data Analysis and Interpretation assay->analyze

References

Application Note: Quantification of DL-Norepinephrine Tartrate in Brain Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norepinephrine (NE), also known as noradrenaline, is a catecholamine that functions as both a hormone and a neurotransmitter.[1][2][3] In the brain, norepinephrine plays a crucial role in regulating a wide range of physiological and cognitive processes, including attention, arousal, sleep-wake cycles, learning, and memory.[1][2] Dysregulation of the noradrenergic system has been implicated in various neurological and psychiatric disorders, such as depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[4] Consequently, the accurate quantification of norepinephrine in brain tissue is essential for neuroscience research and the development of novel therapeutics targeting the noradrenergic system.

This application note provides detailed protocols for the quantification of DL-Norepinephrine tartrate in brain tissue samples using High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, a widely accepted and reliable analytical technique.

Norepinephrine Signaling Pathway

Norepinephrine is synthesized from the amino acid tyrosine through a series of enzymatic steps.[2][3] Upon neuronal activation, norepinephrine is released from synaptic vesicles into the synaptic cleft, where it can bind to and activate adrenergic receptors on both presynaptic and postsynaptic neurons.[1][2] These receptors are G-protein coupled receptors and are broadly classified into alpha (α) and beta (β) subtypes, which are further subdivided (α1, α2, β1, β2, etc.).[1][3] The activation of these receptors triggers intracellular signaling cascades that modulate neuronal excitability and gene expression. The action of norepinephrine is terminated by reuptake into the presynaptic neuron or by enzymatic degradation.

Norepinephrine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase NE_vesicle Norepinephrine (in vesicle) Dopamine->NE_vesicle VMAT2 Synaptic_Cleft NE_vesicle->Synaptic_Cleft Exocytosis NE_reuptake Norepinephrine Transporter (NET) Synaptic_Cleft->NE_reuptake Reuptake alpha1 α1 Receptor (Gq-coupled) Synaptic_Cleft->alpha1 alpha2 α2 Receptor (Gi/o-coupled) Synaptic_Cleft->alpha2 beta β Receptor (Gs-coupled) Synaptic_Cleft->beta PLC PLC alpha1->PLC AC_inhibited Adenylyl Cyclase (Inhibited) alpha2->AC_inhibited AC_activated Adenylyl Cyclase (Activated) beta->AC_activated IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP_decreased ↓ cAMP AC_inhibited->cAMP_decreased cAMP_increased ↑ cAMP AC_activated->cAMP_increased Ca_release ↑ Intracellular Ca2+ IP3_DAG->Ca_release downstream Downstream Cellular Effects Ca_release->downstream cAMP_decreased->downstream PKA PKA cAMP_increased->PKA PKA->downstream

Norepinephrine Signaling Pathway

Experimental Protocols

The following protocols outline the necessary steps for the extraction and quantification of norepinephrine from brain tissue samples.

Materials and Reagents
  • DL-Norepinephrine bitartrate salt (Sigma-Aldrich or equivalent)

  • Perchloric acid (HClO4), 0.1 M, ice-cold[5]

  • Acetonitrile (HPLC grade)[6][7]

  • Formic acid (HPLC grade)[6][7]

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Internal Standard (e.g., 3,4-dihydroxybenzylamine - DHBA)

  • Mobile phase components (specific to the chosen HPLC method)

  • Microcentrifuge tubes

  • Tissue homogenizer (sonicator or mechanical)

  • Refrigerated centrifuge

  • Syringe filters (0.22 µm)

  • HPLC vials

Sample Preparation Workflow

Sample_Preparation_Workflow Brain_Tissue Brain Tissue Sample (frozen on dry ice) Homogenization Homogenize in ice-cold 0.1 M Perchloric Acid Brain_Tissue->Homogenization Centrifugation Centrifuge at high speed (e.g., 10,000 x g, 10 min, 4°C) Homogenization->Centrifugation Supernatant_Collection Collect the Supernatant Centrifugation->Supernatant_Collection Filtration Filter through 0.22 µm syringe filter Supernatant_Collection->Filtration HPLC_Injection Inject into HPLC system Filtration->HPLC_Injection

Sample Preparation Workflow

Detailed Protocol for Sample Preparation
  • Tissue Dissection and Storage: Rapidly dissect brain tissue in a cold environment. Immediately freeze the samples in microfuge tubes on dry ice. Samples can be stored at -80°C until analysis.[5]

  • Homogenization: To the frozen tissue sample, add approximately 10 volumes of ice-cold 0.1 M perchloric acid (e.g., 100 mg of tissue in 1 mL of acid).[5] Homogenize the sample immediately using a probe sonicator or a mechanical homogenizer until no visible tissue clumps remain. Keep the sample on ice throughout this process to prevent degradation of norepinephrine.

  • Deproteinization and Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 - 20,000 x g) for 10-20 minutes at 4°C to pellet precipitated proteins.[5][8]

  • Supernatant Collection: Carefully collect the supernatant, which contains the norepinephrine, and transfer it to a new pre-chilled microcentrifuge tube. Be cautious not to disturb the protein pellet.[5]

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.[7]

  • Sample Dilution (if necessary): Depending on the expected concentration of norepinephrine and the sensitivity of the HPLC system, the sample may need to be diluted with the mobile phase.

  • Transfer to HPLC Vials: Transfer the filtered sample into HPLC vials for analysis.

HPLC Analysis

The following are example HPLC methods that can be adapted for the quantification of norepinephrine. Method optimization may be required based on the specific instrumentation and column used.

Method 1: HPLC with UV Detection [6][7]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: 0.05% formic acid in acetonitrile and water (10:90, v/v)[6][7]

  • Flow Rate: 1.0 mL/min[6][7]

  • Injection Volume: 20 µL[6][7]

  • Detection: UV at 275 nm or 280 nm[9][10]

  • Run Time: Typically 10-15 minutes

Method 2: HPLC with Electrochemical Detection (ECD) [8][11]

  • Column: C18 column

  • Mobile Phase: A citrate-phosphate buffer containing an ion-pairing agent (e.g., octyl sodium sulfate) and methanol.[11]

  • Flow Rate: 1.0 mL/min[8]

  • Injection Volume: 20 µL[8]

  • Detection: Electrochemical detector with a glassy carbon working electrode. The potential is typically set between +0.5 V and +0.8 V.

  • Note: ECD is highly sensitive for electroactive compounds like norepinephrine.

Method 3: HPLC with Fluorescence Detection [12]

  • Derivatization: Pre-column derivatization of norepinephrine with a fluorescent agent (e.g., benzylamine) is required to enhance sensitivity and selectivity.[12]

  • Column: Microbore C18 column

  • Mobile Phase: Optimized based on the derivatization agent and column.

  • Detection: Fluorescence detector with appropriate excitation and emission wavelengths for the chosen derivatizing agent.

Method 4: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [13][14][15]

  • Column: C18 or specialized columns for polar compounds.[14][15]

  • Mobile Phase: Typically a gradient elution with acetonitrile or methanol and water containing a small amount of formic acid or ammonium formate.[14][15]

  • Ionization: Electrospray ionization (ESI) in positive ion mode.[14]

  • Detection: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for norepinephrine and the internal standard are monitored for high selectivity and sensitivity.

  • Note: LC-MS/MS is the most sensitive and specific method for the quantification of neurotransmitters.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in clear and structured tables.

Table 1: HPLC Method Validation Parameters
ParameterHPLC-UV[7]HPLC-ECDHPLC-FluorescenceLC-MS/MS[15]
Linearity Range (ng/mL) 50 - 40000.1 - 10 ng/20 µL[8]-20 - 10000
Correlation Coefficient (r²) > 0.994> 0.999[8]-> 0.993
Limit of Detection (LOD) 25 ng/mL0.1 ng/20 µL[8]--
Limit of Quantification (LOQ) 50 ng/mL--20 ng/g
Recovery (%) 86.04 - 89.01---
Intra-day Precision (%RSD) < 2%---
Inter-day Precision (%RSD) < 3%---

Data presented are examples and may vary depending on the specific experimental conditions.

Table 2: Norepinephrine Concentrations in Brain Tissue Samples
Sample IDBrain RegionNorepinephrine Concentration (ng/g tissue)Standard Deviation
Control 1HippocampusInsert ValueInsert Value
Control 2Prefrontal CortexInsert ValueInsert Value
Treated 1HippocampusInsert ValueInsert Value
Treated 2Prefrontal CortexInsert ValueInsert Value

Conclusion

The protocols described in this application note provide a robust framework for the reliable quantification of this compound in brain tissue samples. The choice of the analytical method will depend on the required sensitivity, selectivity, and available instrumentation. Proper sample preparation is critical to ensure accurate and reproducible results. The data generated using these methods will be valuable for researchers and scientists investigating the role of norepinephrine in brain function and disease, as well as for professionals in drug development evaluating the effects of new compounds on the noradrenergic system.

References

Application Notes and Protocols for Studying Norepinephrine Reuptake Using the DL-Form

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The norepinephrine transporter (NET) is a crucial membrane protein responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons, thereby terminating noradrenergic signaling.[1][2] This process is a primary target for a variety of antidepressant medications and psychoactive drugs. These application notes provide detailed experimental protocols for studying norepinephrine reuptake using the racemic DL-form of norepinephrine. The protocols cover both traditional radiolabeled assays and modern fluorescence-based methods, applicable to cell lines and synaptosomal preparations.

A Note on DL-Norepinephrine: Norepinephrine is a chiral molecule, existing as D-(-)-norepinephrine and L-(+)-norepinephrine enantiomers. The norepinephrine transporter exhibits stereoselectivity, with a significantly higher affinity for the L-isomer. The D-isomer has a much lower affinity. Therefore, when using the DL-norepinephrine racemic mixture, it is important to consider that at typical concentrations used in reuptake assays, the L-isomer is the primary substrate being transported. For kinetic studies, the effective concentration of the active L-isomer is half of the total DL-norepinephrine concentration.

Signaling Pathway of Norepinephrine Reuptake

Norepinephrine reuptake is a sodium- and chloride-dependent process. The NET cotransports one molecule of norepinephrine along with one sodium ion and one chloride ion into the presynaptic neuron.[2] Once inside the neuron, norepinephrine is either repackaged into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2) for subsequent release or degraded by monoamine oxidase (MAO) in the mitochondria.[1]

Norepinephrine_Reuptake_Signaling_Pathway cluster_synaptic_cleft Synaptic Cleft cluster_presynaptic_neuron Presynaptic Neuron NE Norepinephrine (NE) NET Norepinephrine Transporter (NET) NE->NET Na+ Cl- NE_internal Intracellular NE NET->NE_internal Reuptake VMAT2 VMAT2 Synaptic_Vesicle Synaptic Vesicle VMAT2->Synaptic_Vesicle Sequestration MAO Monoamine Oxidase (MAO) Degraded_NE Degraded Metabolites MAO->Degraded_NE Degradation Mitochondrion Mitochondrion NE_internal->VMAT2 NE_internal->Mitochondrion

Caption: Norepinephrine reuptake pathway.

Data Presentation

Table 1: Kinetic Parameters of Norepinephrine Uptake
Experimental SystemSubstrateK_m (µM)V_max (pmol/mg protein/min)
LLC-NET cellsL-Norepinephrine1.64 ± 0.460.197 ± 0.017 (fmol/cell/min)
SK-N-BE(2)C cells[³H]Norepinephrine0.416195 (fmol/mg protein/min)
Rat Brain Synaptosomes[³H]Norepinephrine~0.1-0.5Variable

Note: The V_max values can vary significantly depending on the specific experimental conditions and the expression level of NET.

Table 2: IC_50 and K_i Values of Common NET Inhibitors
InhibitorIC_50 (nM)K_i (nM)Experimental System
Desipramine3.40.6 - 5.11hNET expressing cells
Nisoxetine-0.8hNET expressing cells
Reboxetine-1.1 (rat NET)Rat synaptosomes
Atomoxetine-5.0 (human NET)hNET expressing cells
Duloxetine5.07.5hNET expressing cells
Cocaine378264hNET expressing cells
Venlafaxine-82hNET expressing cells

Data compiled from multiple sources.[1][3][4] Values can vary based on assay conditions and cell type.

Experimental Protocols

Protocol 1: Radiolabeled Norepinephrine Uptake Assay in Cultured Cells

This protocol is suitable for cell lines endogenously expressing NET (e.g., SK-N-BE(2)C) or cells transiently or stably overexpressing NET (e.g., HEK293-hNET).

Materials:

  • Cell line expressing NET

  • Cell culture medium and supplements

  • Poly-D-lysine coated 24- or 96-well plates

  • Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4)

  • DL-Norepinephrine hydrochloride

  • [³H]-L-Norepinephrine (specific activity ~40-60 Ci/mmol)

  • Test compounds (potential NET inhibitors)

  • Desipramine (for determining non-specific uptake)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Plating: Seed cells in poly-D-lysine coated plates at a density that will result in a confluent monolayer on the day of the assay.

  • Preparation of Reagents:

    • Prepare a stock solution of DL-norepinephrine.

    • Prepare serial dilutions of test compounds and desipramine in KRH buffer.

    • Prepare the uptake buffer containing a fixed concentration of [³H]-L-norepinephrine and varying concentrations of unlabeled DL-norepinephrine (for kinetic studies) or a fixed concentration of [³H]-L-norepinephrine and varying concentrations of test compounds (for inhibition studies). A common concentration for [³H]-L-norepinephrine is near the K_m value.

  • Assay:

    • Wash the cell monolayer twice with KRH buffer.

    • Add the test compounds or vehicle control to the wells and pre-incubate for 10-15 minutes at room temperature or 37°C.

    • Initiate the uptake by adding the uptake buffer.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

    • Terminate the uptake by rapidly aspirating the uptake buffer and washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • Quantification:

    • Transfer the cell lysate to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Total uptake: Radioactivity in wells with vehicle control.

    • Non-specific uptake: Radioactivity in wells with a high concentration of desipramine (e.g., 10 µM).

    • Specific uptake: Total uptake - non-specific uptake.

    • For inhibition studies, calculate the % inhibition for each concentration of the test compound and determine the IC_50 value using non-linear regression analysis.

    • For kinetic studies, plot the specific uptake rate against the concentration of L-norepinephrine (half the concentration of DL-norepinephrine) and determine K_m and V_max using Michaelis-Menten kinetics.

Radiolabeled_Uptake_Assay_Workflow A Plate Cells C Wash Cells A->C B Prepare Reagents ([3H]-NE, DL-NE, Inhibitors) E Initiate Uptake with [3H]-NE/DL-NE B->E D Pre-incubate with Inhibitor/Vehicle C->D D->E F Incubate E->F G Terminate Uptake & Wash F->G H Lyse Cells G->H I Scintillation Counting H->I J Data Analysis (IC50, Km, Vmax) I->J

Caption: Workflow for a radiolabeled norepinephrine uptake assay.

Protocol 2: Fluorescence-Based Norepinephrine Uptake Assay in Cultured Cells

This protocol utilizes a fluorescent substrate that is a substrate for NET, offering a non-radioactive alternative suitable for high-throughput screening.[5][6]

Materials:

  • Cell line expressing NET

  • Cell culture medium and supplements

  • Black, clear-bottom 96- or 384-well plates

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescent NET substrate (e.g., from a commercially available kit)

  • DL-Norepinephrine hydrochloride (as a competitor for validation)

  • Test compounds (potential NET inhibitors)

  • Desipramine (as a positive control inhibitor)

  • Fluorescence plate reader with bottom-read capabilities

Procedure:

  • Cell Plating: Seed cells in black, clear-bottom plates.

  • Preparation of Reagents:

    • Prepare serial dilutions of test compounds, DL-norepinephrine, and desipramine in assay buffer.

    • Prepare the fluorescent substrate solution according to the manufacturer's instructions.

  • Assay:

    • Wash the cell monolayer with assay buffer.

    • Add the test compounds or controls to the wells and pre-incubate.

    • Add the fluorescent substrate solution to all wells.

  • Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, or as an endpoint reading after a fixed incubation time.

  • Data Analysis:

    • The rate of increase in fluorescence is proportional to the rate of uptake.

    • For inhibition studies, calculate the % inhibition of the uptake rate for each concentration of the test compound and determine the IC_50 value.

Fluorescent_Uptake_Assay_Workflow A Plate Cells C Wash Cells A->C B Prepare Reagents (Fluorescent Substrate, Inhibitors) E Add Fluorescent Substrate B->E D Pre-incubate with Inhibitor/Vehicle C->D D->E F Measure Fluorescence (Kinetic or Endpoint) E->F G Data Analysis (IC50) F->G

Caption: Workflow for a fluorescence-based uptake assay.

Protocol 3: Norepinephrine Uptake Assay in Synaptosomes

This protocol describes the preparation of synaptosomes from brain tissue and their use in a norepinephrine reuptake assay.

Materials:

  • Rodent brain tissue (e.g., cortex, hippocampus)

  • Sucrose homogenization buffer (0.32 M sucrose, 1 mM EDTA, 5 mM HEPES, pH 7.4)

  • Percoll or Ficoll gradients

  • Ultracentrifuge

  • KRH buffer

  • [³H]-L-Norepinephrine and DL-Norepinephrine

  • Test compounds and desipramine

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Homogenize brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Layer the supernatant onto a discontinuous Percoll or Ficoll gradient and centrifuge at high speed to separate synaptosomes from other subcellular fractions.

    • Collect the synaptosomal fraction and wash with KRH buffer.

    • Determine the protein concentration of the synaptosomal preparation.

  • Uptake Assay:

    • The uptake assay procedure is similar to Protocol 1, using synaptosomal suspension instead of cultured cells.

    • Incubate synaptosomes with test compounds and [³H]-L-norepinephrine.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold KRH buffer to remove unbound radiolabel.

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

    • Data analysis is performed as described in Protocol 1.

Synaptosome_Uptake_Assay_Workflow A Homogenize Brain Tissue B Differential Centrifugation A->B C Gradient Centrifugation B->C D Collect & Wash Synaptosomes C->D E Uptake Assay (as in Protocol 1) D->E F Rapid Filtration E->F G Scintillation Counting F->G H Data Analysis G->H

Caption: Workflow for a synaptosomal norepinephrine uptake assay.

References

Troubleshooting & Optimization

DL-Norepinephrine tartrate solubility issues in physiological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of DL-Norepinephrine tartrate in physiological buffers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: The solubility of this compound can vary depending on the solvent and pH. It is generally soluble in aqueous solutions, but its stability in these solutions can be a concern.

Q2: My this compound solution has turned a pink, red, or brown color. What should I do?

A2: This discoloration indicates oxidation and degradation of the norepinephrine molecule.[1] This process is accelerated by exposure to light, oxygen, elevated temperatures, and alkaline pH (above 6.0).[1] It is strongly recommended to discard the discolored solution as its use could lead to inaccurate and unreliable experimental results.[1] To prevent this, always protect norepinephrine solutions from light and store them at the recommended temperature.[1] Preparing fresh solutions for each experiment is the best practice.[1]

Q3: I've observed a precipitate in my this compound solution after thawing or during storage. What is the cause and can I still use it?

A3: Precipitate formation can occur due to several factors, including repeated freeze-thaw cycles or storage at an inappropriate pH, leading to the formation of insoluble degradation products.[1] It could also indicate an incompatibility with the diluent or storage container.[1] You should not use a solution with a visible precipitate.[1] Solutions should always be clear and colorless.[1] To avoid this, prepare fresh solutions, avoid multiple freeze-thaw cycles by aliquoting your stock solution, and ensure the pH of your solution is within the stable range.[1]

Q4: My experimental results with norepinephrine are inconsistent. What could be the underlying issue?

A4: Inconsistent results are often a consequence of norepinephrine degradation.[1] The stability of norepinephrine is highly sensitive to storage and handling conditions.[2] Using a degraded solution will result in a lower effective concentration and, consequently, variable experimental outcomes.[1] Always use freshly prepared or properly stored norepinephrine solutions. For critical experiments, it is advisable to perform a quality control check on your stock solution to confirm its concentration and purity. Consider preparing single-use aliquots of your stock solution to minimize the handling of the main stock.[1]

Q5: What is the optimal pH for storing this compound solutions?

A5: For optimal stability, this compound solutions should be maintained in an acidic pH range, ideally between 3.0 and 4.5.[1][3] Norepinephrine is more susceptible to degradation in alkaline conditions (pH > 6).[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Difficulty Dissolving this compound Inappropriate solvent; Low temperature of the solvent.Use an appropriate solvent such as PBS (pH 7.2), DMSO, or dimethyl formamide.[4] Gentle warming and vortexing can aid dissolution.[5] For aqueous solutions, the use of an ultrasonic bath may be necessary.[6]
Rapid Loss of Norepinephrine Activity in Cell Culture Degradation in culture medium due to physiological pH (~7.4) and oxygen levels.[3]Prepare a concentrated stock solution with antioxidants (e.g., 0.1% L-ascorbic acid).[3][5] Add the stock solution to the culture medium immediately before the experiment. Minimize the time the compound is in the incubator.
Solution Color Change (Pink/Red/Brown) Oxidation of the catechol moiety.[1] This is accelerated by light, heat, oxygen, and alkaline pH.[1][3][7]Discard the solution.[1] Prepare fresh solutions and protect them from light by using amber vials or wrapping containers in foil.[1][5] Store solutions at recommended cold temperatures.[3]
Precipitate Formation Multiple freeze-thaw cycles; Inappropriate pH leading to degradation products; Incompatibility with diluent or container.[1]Do not use the solution.[1] Prepare fresh solutions and aliquot to avoid repeated freeze-thaw cycles.[5] Ensure the solution's pH is within the stable range (3.0-4.5).[1][3] Use low-protein-binding tubes.[3]

Quantitative Data Summary

Table 1: Solubility of (-)-Norepinephrine (bitartrate hydrate)

Solvent Approximate Solubility
PBS (pH 7.2)~10 mg/mL[4][5][8]
DMSO~25 mg/mL[4][8]
Dimethyl formamide~10 mg/mL[4][8]
Water1 mg/mL[5]
H₂O35 mg/mL (with ultrasonic)[6]

Table 2: Stability of Noradrenaline Solutions

Storage Condition Diluent Stability
Refrigerated (+5±3°C)0.9% NaClUp to 1 year[2][5]
Frozen (-20±5°C)0.9% NaClUp to 1 year[2][5]
Room Temperature (+25±2°C)0.9% NaClUp to 3 months (in COC vials)[2][5]
4°CWaterUp to 5 days[5]
4°C (protected from light)NS or D5WUp to 61 days[9]
4°C (exposed to light)NS or D5W90% of initial concentration after 39 days[9]

Experimental Protocols

Protocol for the Preparation of this compound Stock Solution (10 mM)

Materials:

  • DL-Norepinephrine bitartrate monohydrate (MW: 337.28 g/mol )[5]

  • Phosphate-Buffered Saline (PBS), sterile

  • L-ascorbic acid[5]

  • Sterile, light-protecting microcentrifuge tubes[5]

  • 0.22 µm syringe filter[5]

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Prepare Solvent with Antioxidant:

    • Prepare a stock solution of 100 mM L-ascorbic acid in sterile water.

    • Filter sterilize the ascorbic acid solution using a 0.22 µm syringe filter.[5]

    • Add the sterile ascorbic acid solution to the sterile PBS to a final concentration of 0.1% (w/v) to act as an antioxidant.[3]

  • Weighing DL-Norepinephrine Bitartrate:

    • On a calibrated analytical balance, carefully weigh out 3.37 mg of DL-Norepinephrine bitartrate monohydrate for every 1 mL of 10 mM stock solution to be prepared.[5] Perform this in a draft-free environment.

  • Dissolving DL-Norepinephrine Bitartrate:

    • Transfer the weighed powder to a sterile, light-protecting microcentrifuge tube.[5]

    • Add the prepared PBS with ascorbic acid to the tube to achieve the final desired concentration of 10 mM.[5]

    • Vortex the tube gently until the powder is completely dissolved.[5]

    • Visually inspect the solution to ensure there are no undissolved particles.[5]

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]

    • Store the aliquots at -20°C for long-term storage (up to 1 year) or at 4°C for short-term use (up to 5 days).[5] Always protect the solution from light.[5]

Visualizations

experimental_workflow prep_solvent Prepare PBS with 0.1% Ascorbic Acid dissolve Dissolve in Prepared PBS to 10 mM prep_solvent->dissolve weigh Weigh DL-Norepinephrine Bitartrate weigh->dissolve vortex Vortex Gently to Completely Dissolve dissolve->vortex aliquot Aliquot into Light-Protecting, Single-Use Tubes vortex->aliquot store Store at -20°C (Long-term) or 4°C (Short-term) aliquot->store

Preparation of this compound Stock Solution.

signaling_pathway norepinephrine Norepinephrine alpha1 α1-Adrenergic Receptor norepinephrine->alpha1 Binds alpha2 α2-Adrenergic Receptor norepinephrine->alpha2 Binds beta1 β1-Adrenergic Receptor norepinephrine->beta1 Binds gq Gq Protein Activation alpha1->gq gi Gi Protein Activation alpha2->gi gs Gs Protein Activation beta1->gs plc Phospholipase C (PLC) Activation gq->plc ip3_dag ↑ IP3 and DAG plc->ip3_dag ca_release ↑ Intracellular Ca²⁺ ip3_dag->ca_release response_alpha1 Smooth Muscle Contraction, Vasoconstriction ca_release->response_alpha1 ac_inhibit Adenylyl Cyclase Inhibition gi->ac_inhibit camp_decrease ↓ cAMP ac_inhibit->camp_decrease response_alpha2 Inhibition of Neurotransmitter Release camp_decrease->response_alpha2 ac_activate Adenylyl Cyclase Activation gs->ac_activate camp_increase ↑ cAMP ac_activate->camp_increase response_beta1 ↑ Heart Rate, ↑ Contractility camp_increase->response_beta1

Norepinephrine Signaling Pathways.

References

Technical Support Center: DL-Norepinephrine Tartrate Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of DL-Norepinephrine tartrate in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution changing color (e.g., turning pink, brown, or black)?

This discoloration is a visual indicator of the oxidation and degradation of the norepinephrine molecule.[1][2] The catechol structure of norepinephrine is highly susceptible to oxidation, leading to the formation of colored byproducts like noradrenochrome and melanin-like polymers.[1][3] It is crucial to discard any discolored solution as its biological activity will be compromised, leading to inaccurate and unreliable experimental results.[1][2]

Q2: What are the primary factors that accelerate the oxidation of norepinephrine in solution?

Several factors can significantly accelerate the degradation of norepinephrine solutions:

  • pH: Norepinephrine is most stable in acidic conditions (pH 3 to 4.5) and degrades rapidly in neutral to alkaline environments (pH > 6).[1][2][4][5]

  • Oxygen: The presence of dissolved oxygen is a major driver of oxidation.[1] Solutions that have not been degassed will degrade more quickly.

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including oxidation.[1][3]

  • Light: Exposure to light, especially UV light, can catalyze the oxidation process.[1][6]

  • Heavy Metal Ions: Trace amounts of heavy metal ions can act as catalysts for auto-oxidation.[1][3]

Q3: What are the best practices for preparing and storing this compound solutions to ensure stability?

To minimize oxidation, it is recommended to:

  • Use an acidic diluent: Prepare solutions in a buffer with a pH between 3 and 4.5.[4][5] Dextrose-containing solutions can also offer some protection against oxidation.[7]

  • Incorporate antioxidants: The use of antioxidants such as ascorbic acid or sodium metabisulfite is highly recommended to preserve the biological activity of norepinephrine.[8][9]

  • Add a chelating agent: To sequester catalytic heavy metal ions, consider adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA).[1]

  • Degas your solvent: Before dissolving the norepinephrine tartrate, degas the solvent by sparging with an inert gas (e.g., nitrogen or argon) or by boiling and then cooling under an inert gas.[1]

  • Protect from light: Always store norepinephrine solutions in amber vials or wrap containers in foil to protect them from light.[1][6][8]

  • Control temperature: Prepare and store solutions at low temperatures. For long-term storage, aliquoting and freezing at -20°C or below is advisable.[3][8]

  • Prepare fresh solutions: Whenever possible, prepare solutions fresh on the day of the experiment to ensure maximum potency and reproducibility.[8]

Q4: For how long can I store my norepinephrine solution?

The stability of norepinephrine solutions is highly dependent on the storage conditions. The following tables provide a summary of stability data under different conditions.

Data on Norepinephrine Solution Stability

Table 1: Stability of Norepinephrine Solutions Under Various Storage Conditions

ConcentrationDiluentStorage ContainerTemperatureLight ConditionStability (Time to <90% of Initial Concentration)Reference
64 mg/L0.9% NaCl or 5% DextrosePVC bags4°CProtected from light> 61 days[6][10][11]
64 mg/L0.9% NaCl or 5% DextrosePVC bags4°CExposed to light39 days[6][10][11]
0.2 mg/mL & 0.5 mg/mL0.9% NaClPolypropylene syringes or COC vials-20±5°CIn the dark> 365 days[3][12]
0.2 mg/mL & 0.5 mg/mL0.9% NaClPolypropylene syringes or COC vials5±3°CIn the dark> 365 days[3][12]
0.2 mg/mL0.9% NaClPolypropylene syringes25±2°CIn the dark~150 days[3][13]
0.5 mg/mL0.9% NaClPolypropylene syringes or COC vials25±2°CIn the dark> 365 days (vials), significantly less in syringes[3][13]
0.50 mg/mL & 1.16 mg/mL5% GlucosePolypropylene syringes20-25°CProtected or unprotected from light> 48 hours (>95% retained)[14][15]

Table 2: Effect of pH on Norepinephrine Stability

pHTemperatureTime to 5% Loss of ConcentrationReference
3.6 - 6Not specifiedStable[4][7]
6.5Not specified6 hours[7]
7.5Not specified4 hours[7]
8.26480°CHalf-life of 5.5 minutes[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Solution is discolored (pink, brown, black) Oxidation of norepinephrine.Discard the solution immediately.[1][2] Prepare a fresh solution following the best practices outlined in the FAQs and the detailed protocol below.
Inconsistent or unexpected experimental results Degradation of norepinephrine leading to a lower effective concentration.Prepare fresh solutions for each experiment.[1] Aliquot stock solutions to avoid repeated freeze-thaw cycles and contamination.[8] Confirm the concentration and purity of your stock solution using an analytical method like HPLC if the issue persists.[1]
Precipitate observed in the solution Formation of insoluble degradation products, especially after freeze-thaw cycles or storage at an inappropriate pH.Do not use the solution.[2] Prepare a fresh solution, ensuring the pH is within the optimal range (3-4.5) and avoid multiple freeze-thaw cycles.[2]

Experimental Protocols

Protocol for Preparation of a Stabilized this compound Stock Solution (10 mM)

Materials:

  • DL-Norepinephrine bitartrate monohydrate (MW: 337.28 g/mol )

  • Sterile, deionized water

  • L-Ascorbic acid

  • Ethylenediaminetetraacetic acid (EDTA)

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

  • Inert gas (Nitrogen or Argon)

  • Sterile, amber or light-protecting microcentrifuge tubes or vials

  • 0.22 µm syringe filter

Procedure:

  • Degas the Water: To minimize dissolved oxygen, degas the sterile, deionized water by sparging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes. Alternatively, boil the water for 15-20 minutes and then allow it to cool to room temperature under a stream of inert gas.[1]

  • Prepare the Antioxidant/Chelating Solution:

    • In a sterile container, dissolve L-ascorbic acid in the degassed water to a final concentration of 0.1% w/v (1 mg/mL).

    • Add EDTA to the same solution to a final concentration of 0.1 mM.

    • Adjust the pH of this solution to between 3.5 and 4.0 using HCl or NaOH.

    • Filter sterilize the final solution using a 0.22 µm syringe filter.

  • Weighing Norepinephrine Bitartrate: On a calibrated analytical balance, carefully weigh 3.37 mg of DL-Norepinephrine bitartrate monohydrate for every 1 mL of final 10 mM stock solution desired.[8]

  • Dissolving Norepinephrine:

    • Transfer the weighed norepinephrine powder to a sterile, amber or light-protected tube.

    • Add the prepared antioxidant/chelating solution to the tube to achieve the final desired volume.

    • Gently vortex or swirl the tube until the powder is completely dissolved.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes.

    • For short-term storage (up to one week), store the aliquots at 2-8°C.[8]

    • For long-term storage (up to one year), store the aliquots at -20°C or -80°C.[3][8] Avoid repeated freeze-thaw cycles.

Protocol for High-Performance Liquid Chromatography (HPLC) Analysis of Norepinephrine Degradation

This protocol provides a general guideline. Specific parameters may need to be optimized for your system.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase and Reagents:

  • Methanol (HPLC grade)

  • Sodium 1-octanesulfonate

  • Deionized water

  • Mobile Phase: An example mobile phase is a mixture of a sodium 1-octanesulfonate solution in water and methanol (e.g., 80:20, v/v), with the pH adjusted to be acidic.[16]

Procedure:

  • Sample Preparation: Dilute the norepinephrine solution to be tested to a suitable concentration within the linear range of the assay using the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 - 1.5 mL/min[16]

    • UV Detection Wavelength: 199 nm or 280 nm[16][17]

    • Injection Volume: 5-20 µL

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks, which indicate degradation products.

    • The retention time of the norepinephrine peak should be confirmed using a standard solution.

    • Quantify the decrease in the norepinephrine peak area over time to determine the rate of degradation.

Visualizations

OxidationPathway NE Norepinephrine (Catechol) NE_quinone Norepinephrine-o-quinone NE->NE_quinone Oxidation (O2, light, heat, metal ions, pH > 6) Leucoaminochrome Leucoaminochrome NE_quinone->Leucoaminochrome Cyclization Noradrenochrome Noradrenochrome (Pink/Red) Leucoaminochrome->Noradrenochrome Oxidation Melanin Melanin-like Polymers (Brown/Black) Noradrenochrome->Melanin Polymerization

Caption: Oxidation pathway of norepinephrine leading to colored degradation products.

ExperimentalWorkflow cluster_prep Solution Preparation cluster_storage Storage & Use start Start degas Degas Solvent (e.g., with Nitrogen) start->degas add_stabilizers Add Antioxidant (e.g., Ascorbic Acid) & Chelator (e.g., EDTA) degas->add_stabilizers adjust_ph Adjust pH to 3-4.5 add_stabilizers->adjust_ph dissolve Dissolve this compound adjust_ph->dissolve sterilize Filter Sterilize (0.22 µm) dissolve->sterilize aliquot Aliquot into light-protected tubes sterilize->aliquot store Store at appropriate temperature (4°C short-term, -20°C long-term) aliquot->store use Use in Experiment store->use

Caption: Workflow for preparing a stabilized norepinephrine solution.

TroubleshootingGuide start Is your norepinephrine solution discolored? discard Discard solution and prepare a fresh batch. start->discard Yes no_color Are you experiencing inconsistent experimental results? start->no_color No check_prep Review your preparation protocol. - Did you use antioxidants? - Did you adjust the pH? - Did you protect from light? no_color->check_prep Yes ok Continue with experiment. no_color->ok No fresh_solution Prepare fresh solutions for each experiment and use aliquots. check_prep->fresh_solution hplc_check Consider analytical validation (e.g., HPLC) of your stock solution. fresh_solution->hplc_check

Caption: Troubleshooting decision tree for norepinephrine solution issues.

References

Troubleshooting inconsistent results in norepinephrine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in norepinephrine experiments.

Frequently Asked Questions (FAQs)

Q1: My norepinephrine solution has turned pink/red/brown. Can I still use it?

No, you should discard the solution. This discoloration indicates oxidation and degradation of the norepinephrine molecule, which can lead to inaccurate and unreliable experimental results.[1] This process is accelerated by exposure to light, oxygen, high temperatures, and alkaline pH (above 6.0).[1] To prevent this, always protect norepinephrine solutions from light and store them at the recommended temperature.[1][2][3] Preparing fresh solutions for each experiment is the best practice.[1]

Q2: I see a precipitate in my norepinephrine solution after thawing. What should I do?

Do not use a solution with a visible precipitate.[1] Precipitate formation can occur due to repeated freeze-thaw cycles or storage at an improper pH, leading to the formation of insoluble degradation products.[1] It could also indicate an incompatibility with the diluent or storage container. Solutions should always be clear and colorless.[1] It is recommended to prepare fresh solutions and avoid multiple freeze-thaw cycles by aliquoting stock solutions.[4]

Q3: What is the optimal way to prepare and store norepinephrine stock solutions?

Due to its susceptibility to oxidation, proper handling and preparation of norepinephrine solutions are critical for reproducible results.[4] The catechol structure is prone to oxidation from light, heat, and oxygen.[4]

  • Preparation:

    • Weigh the required amount of (-)-Norepinephrine bitartrate monohydrate (MW: 337.28 g/mol ) in a draft-free environment.[4]

    • Dissolve the powder in a suitable solvent, such as PBS (pH 7.2) or a 5% dextrose solution, containing an antioxidant like ascorbic acid (e.g., final concentration of 0.1 mM) to preserve its biological activity.[1][4]

    • Gently vortex until completely dissolved and visually inspect for any undissolved particles.[4]

    • Filter sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protecting tube.[4]

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]

    • Store aliquots at -20°C for long-term storage (up to 1 year) or at 4°C for short-term use (up to 5 days).[4]

    • Crucially, always protect solutions from light. [1][2][3][4]

Troubleshooting Inconsistent Experimental Results

Issue: High variability in dose-response curves.

  • Possible Cause 1: Norepinephrine Degradation. The stability of norepinephrine is a major factor. Inconsistent results are often due to its degradation, leading to a lower effective concentration.[1]

    • Solution: Always use freshly prepared or properly stored norepinephrine solutions.[1] For critical experiments, perform a quality control check of your stock solution to confirm its concentration and purity.[1] Prepare single-use aliquots to avoid repeated handling of the main stock.[1]

  • Possible Cause 2: Inconsistent Dosing. There is significant worldwide variability in norepinephrine formulations (e.g., tartrate, bitartrate, hydrochloride salts) which have different molecular weights and potency.[5] How the drug infusion is titrated (absolute vs. weighted values) can also introduce variability.[5]

    • Solution: Ensure consistency in the norepinephrine salt and dosing calculations used across all experiments. Clearly document the specific formulation and dosing regimen in your experimental protocol.

  • Possible Cause 3: Biological Variability. The pharmacodynamic response to norepinephrine is highly variable and can be blunted by factors such as acidosis, hypoxia, and receptor down-regulation in shock states.[5]

    • Solution: Tightly control and monitor the physiological parameters of your experimental model (in vivo or in vitro). Ensure that all experimental groups are appropriately matched and randomized.

Quantitative Data Summary

Table 1: Solubility of (-)-Norepinephrine (bitartrate hydrate)

SolventApproximate Solubility
PBS (pH 7.2)~10 mg/mL
DMSO~25 mg/mL
Water1 mg/mL

Source: BenchChem[4]

Table 2: Stability of Norepinephrine Solutions

Storage ConditionDiluentStability (Time to retain >90% of initial concentration)
Refrigerated (+5±3°C), Protected from Light0.9% NaCl or D5WUp to 61 days
Frozen (-20±5°C), Protected from Light0.9% NaCl or D5WUp to 1 year
Room Temperature (+25±2°C), Protected from Light0.9% NaClUp to 3 months (in COC vials)
Room Temperature, Exposed to Light0.9% NaCl or D5WSignificantly reduced stability

Sources: BenchChem, Canadian Journal of Hospital Pharmacy[2][3][4][6]

Experimental Protocols & Workflows

Protocol: Preparation of 10 mM Norepinephrine Stock Solution
  • Prepare Solvent with Antioxidant:

    • Prepare a 100 mM stock solution of L-ascorbic acid in sterile water.

    • Filter sterilize the ascorbic acid solution using a 0.22 µm syringe filter.

    • Add the sterile ascorbic acid to your desired solvent (e.g., PBS) to achieve a final concentration that will prevent norepinephrine oxidation.

  • Weigh Norepinephrine Bitartrate:

    • On a calibrated analytical balance, carefully weigh out 3.37 mg of (-)-Norepinephrine bitartrate monohydrate.[4]

  • Dissolve Norepinephrine:

    • Transfer the powder to a sterile, light-protecting microcentrifuge tube.

    • Add 1 mL of the prepared solvent with antioxidant to the tube.

    • Vortex gently until the powder is completely dissolved.

  • Sterilization and Storage:

    • Filter the 10 mM norepinephrine stock solution through a sterile 0.22 µm syringe filter into a new sterile, light-protecting tube.[4]

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.[4]

    • Store at -20°C for up to 1 year.[4]

Protocol: General Norepinephrine ELISA

This is a generalized protocol; always refer to the specific manufacturer's instructions for your ELISA kit.[7][8][9][10][11][12]

  • Reagent and Sample Preparation: Bring all reagents and samples to room temperature before use.[13]

  • Standard Curve Preparation: Prepare a series of dilutions of the norepinephrine standard to generate a standard curve.

  • Sample Incubation: Pipette standards, controls, and samples into the appropriate wells of the microtiter plate.[7]

  • Antiserum Addition: Add the norepinephrine antiserum to all wells.[7]

  • Incubation: Cover the plate and incubate, typically overnight at 2-8°C.[7]

  • Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.[7]

  • Enzyme Conjugate Addition: Add the enzyme conjugate to all wells and incubate.[7]

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the substrate solution to all wells and incubate to allow for color development.[7]

  • Stop Reaction: Add the stop solution to each well to terminate the reaction.[7]

  • Read Absorbance: Read the absorbance of each well using a microplate reader at the specified wavelength.[7]

  • Data Analysis: Calculate the norepinephrine concentration in your samples based on the standard curve.

Visualizations

Norepinephrine Synthesis and Release Workflow

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosine Hydroxylase Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase NE_vesicle Norepinephrine (in vesicle) Dopamine->NE_vesicle VMAT Synaptic_Cleft Synaptic Cleft NE_vesicle->Synaptic_Cleft Exocytosis (Action Potential) Adrenergic_Receptors Adrenergic Receptors (α, β) Synaptic_Cleft->Adrenergic_Receptors Binding Reuptake Reuptake (NET) Synaptic_Cleft->Reuptake Degradation Degradation (MAO, COMT) Synaptic_Cleft->Degradation Cellular_Response Cellular Response Adrenergic_Receptors->Cellular_Response Signal Transduction cluster_0 cluster_0 Reuptake->cluster_0

Caption: Norepinephrine synthesis, release, and synaptic action workflow.

Norepinephrine Signaling Pathways

cluster_alpha1 α1 Receptor (Gq) cluster_alpha2 α2 Receptor (Gi) cluster_beta β Receptors (Gs) NE Norepinephrine a1 α1 NE->a1 a2 α2 NE->a2 b β1, β2, β3 NE->b PLC PLC a1->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC AC_inhibit Adenylyl Cyclase (Inhibited) a2->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease AC_activate Adenylyl Cyclase (Activated) b->AC_activate cAMP_increase ↑ cAMP AC_activate->cAMP_increase PKA PKA Activation cAMP_increase->PKA

Caption: Major norepinephrine signaling pathways via adrenergic receptors.

References

Technical Support Center: Optimizing DL-Norepinephrine Tartrate Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DL-Norepinephrine tartrate in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven insights to optimize your cell viability studies.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for cell viability experiments?

The optimal concentration is highly cell-type dependent and can range from low nanomolar to high micromolar concentrations. For instance, in studies with glioblastoma cells, concentrations between 5 µM and 50 µM have been used to investigate effects on migration and invasion[1]. In contrast, some studies on hippocampal neurons have shown that high doses of norepinephrine (above 50 µM) can induce apoptosis[2]. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration for your experimental goals, whether it is to promote survival or induce cytotoxicity.

Q2: How should I prepare and store this compound stock solutions?

This compound is susceptible to oxidation, which can affect its biological activity.[3] To ensure reproducibility, stock solutions should be freshly prepared. A common practice is to dissolve the powder in a sterile, light-protecting microcentrifuge tube with a suitable solvent like phosphate-buffered saline (PBS) containing an antioxidant such as ascorbic acid.[3] For a 10 mM stock solution of (-)-Norepinephrine bitartrate monohydrate (molecular weight: 337.28 g/mol ), you would dissolve 3.37 mg in 1 mL of PBS with an antioxidant.[3]

Q3: My cells are not responding as expected to norepinephrine treatment. What could be the issue?

Several factors could contribute to a lack of response. Firstly, ensure the norepinephrine solution was freshly prepared and protected from light to prevent degradation. Secondly, confirm the expression of adrenergic receptors (alpha and beta) in your cell line, as their presence is necessary for a response. Lastly, the chosen concentration may not be within the optimal range for your specific cells; therefore, a dose-response experiment is highly recommended.

Q4: Can this compound be toxic to cells?

Yes, at higher concentrations, norepinephrine can induce apoptosis in various cell types, including neonatal rat cardiomyocytes and hippocampal HT22 cells.[2][4] The cytotoxic effects are often mediated through the generation of reactive oxygen species (ROS) and the activation of caspase signaling pathways.[4] Therefore, it is essential to carefully titrate the concentration to distinguish between physiological and cytotoxic effects.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results between experiments Degradation of norepinephrine stock solution.Prepare fresh stock solutions for each experiment. Store powder in a cool, dark, and dry place. Protect solutions from light and heat.[3]
Variation in cell passage number or confluency.Use cells within a consistent passage number range and ensure similar confluency at the time of treatment.
Low cell viability in control group Issues with cell culture conditions (e.g., media, supplements, incubator settings).Review and optimize your standard cell culture protocol. Ensure media and supplements are not expired and the incubator is properly calibrated for temperature and CO2.
Solvent toxicity.If using a solvent other than a buffered saline solution, perform a vehicle control experiment to assess its effect on cell viability.
Unexpected cell morphology changes Contamination (e.g., bacteria, yeast, mycoplasma).Regularly check cultures for signs of contamination. If suspected, discard the culture and use a fresh, authenticated cell stock.
High concentration of norepinephrine leading to cytotoxicity.Perform a dose-response experiment to identify a non-toxic concentration range for your cell line.

Quantitative Data Summary

The following tables summarize effective concentrations of norepinephrine used in various cell viability and functional assays.

Table 1: Effective Concentrations of Norepinephrine in Different Cell Lines

Cell TypeConcentration RangeObserved EffectReference
Glioblastoma (U87, U251)5 - 50 µMDecreased migration and invasion[1]
Pancreatic Cancer CellsNot specifiedEnhanced cell viability and invasion[5][6]
Hippocampal HT22 Cells50 - 100 µMIncreased apoptosis[2]
Neonatal Rat Cardiomyocytes100 µMInduction of apoptosis[4]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

This protocol details the preparation of a norepinephrine working solution for cell culture experiments.[3]

  • Prepare Antioxidant-Containing Solvent: Aseptically prepare Phosphate-Buffered Saline (PBS) containing an antioxidant like ascorbic acid.

  • Weigh Norepinephrine: In a sterile and draft-free environment, accurately weigh the required amount of (-)-Norepinephrine bitartrate monohydrate powder. For a 1 mL 10 mM stock solution, use 3.37 mg.[3]

  • Dissolve Norepinephrine: Transfer the powder to a sterile, light-protecting microcentrifuge tube. Add the prepared antioxidant-containing PBS to achieve the desired stock concentration (e.g., 10 mM). Vortex gently until fully dissolved.[3]

  • Prepare Working Solution: Dilute the stock solution in your cell culture medium to the final desired concentrations for your experiment.

  • Apply to Cells: Add the freshly prepared working solution to your cell cultures and incubate for the desired duration.

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations and include untreated and vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add MTT Reagent: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[7]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO2).[7]

  • Solubilization: Add 100 µL of the solubilization solution to each well.[7]

  • Read Absorbance: Allow the plate to stand overnight in the incubator. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]

Protocol 3: Cytotoxicity Assessment using LDH Assay

The LDH assay measures the release of lactate dehydrogenase from damaged cells, providing an indicator of cytotoxicity.[8][9]

  • Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[9]

  • Collect Supernatant: After the incubation period, centrifuge the plate at approximately 250 x g for 3-5 minutes to pellet any detached cells.[9]

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[9]

  • Add Reaction Mixture: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[9]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]

  • Add Stop Solution: Add 50 µL of the stop solution to each well.[9]

  • Read Absorbance: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis prep_ne Prepare NE Stock Solution treat_cells Treat Cells with varying NE conc. prep_ne->treat_cells prep_cells Seed Cells in 96-well Plate prep_cells->treat_cells add_reagent Add Viability Reagent (MTT/LDH) treat_cells->add_reagent incubate Incubate add_reagent->incubate read_plate Measure Absorbance incubate->read_plate analyze_data Calculate Cell Viability/ Cytotoxicity read_plate->analyze_data

Experimental workflow for assessing cell viability after norepinephrine treatment.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response NE Norepinephrine AR Adrenergic Receptor (α/β) NE->AR Binds G_Protein G-Protein AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates/ Inhibits ERK ERK Pathway G_Protein->ERK cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Proliferation Proliferation/ Survival PKA->Proliferation Apoptosis Apoptosis PKA->Apoptosis ERK->Proliferation ERK->Apoptosis

Simplified norepinephrine signaling pathways influencing cell viability.

References

Technical Support Center: Analysis of DL-Norepinephrine Tartrate and its Degradation Products by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying degradation products of DL-Norepinephrine tartrate using High-Performance Liquid Chromatography (HPLC). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation products of this compound observed in HPLC analysis?

Injectable solutions of norepinephrine are susceptible to degradation, primarily through the oxidation of the catechol moiety.[1][2] Forced degradation studies, which expose the drug substance to stress conditions such as acid, base, oxidation, heat, and light, have been conducted to identify potential degradation products that may arise during manufacturing or storage.

While specific chemical structures of all degradation products are not always detailed in publicly available literature, studies have identified and separated several key degradants using stability-indicating HPLC methods. For instance, one study identified five major degradation products (DPs) under various stress conditions. The formation of these DPs is summarized in the table below.[1] Another study reported the formation of different degradation products under acidic, basic, oxidative, and heat stress, distinguishable by their elution times in the chromatogram.[3]

Q2: What is a stability-indicating HPLC method and why is it important for norepinephrine analysis?

A stability-indicating HPLC method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API), in this case, norepinephrine, due to degradation. It is crucial that the method can separate the intact drug from its degradation products and any other potential impurities or excipients in the formulation. This ensures that the measured concentration of norepinephrine is not falsely elevated by co-eluting degradants.[4][5][6] For a drug like norepinephrine, which is known to be unstable in solution, a stability-indicating method is essential for assessing the shelf-life and stability of pharmaceutical preparations.[7]

Q3: What are the typical HPLC conditions for analyzing this compound and its degradation products?

Several stability-indicating HPLC methods have been developed for norepinephrine. A common approach involves reversed-phase chromatography. The table below summarizes a validated method that has been shown to effectively separate norepinephrine from its degradation products.[1][2]

ParameterCondition
Column C18
Mobile Phase Sodium 1-octanesulfonate and Methanol (80:20 v/v)
Flow Rate 1.5 mL/min
Detection UV at 199 nm
Temperature Ambient

This method was developed to provide a longer retention time for norepinephrine, allowing for better separation from its degradation products.[1][2]

Troubleshooting Guide for HPLC Analysis of Norepinephrine

This guide addresses common issues encountered during the HPLC analysis of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions between the basic amine group of norepinephrine and acidic silanols on the silica-based column packing.- Column contamination or degradation.- Use a high-purity, end-capped C18 column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Incorporate an ion-pairing agent (e.g., sodium octanesulfonate) into the mobile phase.- Flush the column with a strong solvent or replace it if necessary.[8][9]
Baseline Drift or Noise - Changes in mobile phase composition or temperature.- Contamination in the mobile phase or column.- Detector lamp instability.- Ensure the mobile phase is thoroughly degassed and well-mixed.- Use an HPLC column oven to maintain a stable temperature.- Prepare fresh mobile phase daily.- Flush the system and column to remove contaminants.- Check the detector lamp's age and performance.[10][11]
Variable Retention Times - Inconsistent mobile phase preparation.- Fluctuations in flow rate due to pump issues (e.g., leaks, air bubbles).- Poor column equilibration.- Prepare mobile phase accurately and consistently.- Check for leaks in the pump and fittings. Purge the pump to remove air bubbles.- Ensure the column is adequately equilibrated with the mobile phase before injecting samples.[10]
Ghost Peaks - Contamination from the sample, solvent, or system.- Carryover from a previous injection.- Filter all samples and mobile phases.- Use high-purity solvents.- Implement a needle wash step in the injection sequence.- Run blank injections to identify the source of contamination.
Low Signal Intensity - Sample degradation.- Incorrect detector wavelength.- Low sample concentration.- Prepare samples fresh and protect them from light and heat.- Verify the detector is set to the appropriate wavelength for norepinephrine (e.g., 199 nm or 279 nm).- Concentrate the sample or increase the injection volume if within the method's limits.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for developing and validating a stability-indicating method. Below is a general protocol based on ICH guidelines.

  • Acid Hydrolysis: Dissolve this compound in a solution of 1 M HCl and heat at 90°C for 1 hour.

  • Base Hydrolysis: Dissolve this compound in a solution of 1 M NaOH and heat at 90°C for 1 hour.

  • Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3-30%).

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 70°C for 3 days).

  • Photolytic Degradation: Expose a solution of this compound to UV light.

After exposure, samples should be appropriately diluted and analyzed by the stability-indicating HPLC method to observe for the formation of degradation products.[3]

Sample Preparation for HPLC Analysis
  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Further dilute the stock solution with the mobile phase to achieve the desired concentration for the calibration curve.

  • Sample Solution: Dilute the pharmaceutical formulation containing this compound with the mobile phase to obtain a final concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system to remove any particulate matter.[1]

Data Presentation

Summary of Degradation Products under Forced Conditions

The following table summarizes the semi-quantitative analysis of the five major degradation products (DPs) observed in a study on a norepinephrine-containing formulation under different stress conditions.

Stress ConditionDegradation Product(s) ObservedApproximate Amount
Basic Hydrolysis DP-1++
DP-2+++
DP-4++
Acidic Hydrolysis DP-1++
DP-2+
Oxidative Degradation DP-1+++
DP-2+++
Metallic Degradation DP-1+
DP-2++

Key: (+) < 0.1%; (++) 0.1–5.0%; (+++) > 5.0%[1]

Visualizations

Experimental Workflow for Forced Degradation Studies

G cluster_0 Drug Substance/Product cluster_1 Forced Degradation Conditions cluster_2 Analysis Drug This compound Acid Acid Hydrolysis Drug->Acid Base Base Hydrolysis Drug->Base Oxidation Oxidation Drug->Oxidation Heat Thermal Stress Drug->Heat Light Photolytic Stress Drug->Light HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Heat->HPLC Light->HPLC Data Data Analysis & DP Identification HPLC->Data

Caption: Workflow for forced degradation studies of this compound.

Norepinephrine Signaling Pathway (α1-Adrenergic Receptor)

G Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor binds Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein activates PLC Phospholipase C Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca_Release Ca²⁺ Release ER->Ca_Release Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Simplified α1-adrenergic receptor signaling pathway activated by norepinephrine.

References

Technical Support Center: Handling Light-Sensitive Norepinephrine Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on handling the light sensitivity of norepinephrine solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
My norepinephrine solution has turned pink, red, or brown. This discoloration indicates oxidation and degradation of the norepinephrine molecule.[1] This process is accelerated by exposure to light, oxygen, elevated temperatures, and a pH above 6.0.[1][2]Discard the discolored solution immediately as its use can lead to inaccurate results.[1] To prevent this, always protect norepinephrine solutions from light and store them at the recommended temperature. Preparing fresh solutions for each experiment is the best practice.[1]
I'm observing inconsistent experimental results with my norepinephrine solution. Inconsistent results are often due to the degradation of norepinephrine, leading to a lower effective concentration.[1] The stability of norepinephrine is highly sensitive to storage conditions.[1]Always use freshly prepared or properly stored norepinephrine solutions. For critical experiments, perform a quality control check on your stock solution to confirm its concentration and purity. Consider preparing single-use aliquots to avoid repeated handling of the main stock.[1]
A precipitate has formed in my norepinephrine solution. Precipitate formation can occur due to repeated freeze-thaw cycles, inappropriate pH leading to the formation of insoluble degradation products, or incompatibility with the diluent or storage container.[1]Do not use a solution with a visible precipitate.[1] Solutions should be clear and colorless.[1] Prepare fresh solutions and avoid repeated freeze-thaw cycles. Ensure the pH of your final solution is within the stable range (typically pH 3.0-4.5 for optimal stability).[1][2]

Frequently Asked Questions (FAQs)

1. What are the primary factors that accelerate the degradation of norepinephrine in solution?

Several factors can accelerate the degradation of norepinephrine solutions:

  • Light: Exposure to light, particularly UV light, promotes photo-oxidation.[2] Solutions should be protected from light during both storage and handling.[2]

  • pH: Norepinephrine is most stable in acidic conditions, with an optimal pH range of 3.0 to 4.5.[1][2] It is unstable in alkaline conditions (pH > 6.0), which accelerates degradation.[1][2]

  • Temperature: Higher temperatures increase the rate of degradation.[2]

  • Oxygen: The presence of oxygen can lead to the auto-oxidation of the catechol moiety.[2]

2. What are the ideal storage conditions for norepinephrine stock solutions?

For long-term stability, norepinephrine stock solutions should be stored at refrigerated (2-8°C) or frozen (-20°C) temperatures and protected from light.[2] For benchtop use, it is recommended to keep samples on ice.[2]

3. Can I use normal saline to dilute my norepinephrine?

While some studies show stability in normal saline (0.9% sodium chloride) for shorter periods, dilution with 5% dextrose solution is often recommended as it offers better protection against oxidation.[1] If using normal saline, it is best to prepare the solution fresh and use it immediately.[1]

4. Should I add any preservatives to my norepinephrine solutions?

For research purposes, it is generally recommended to prepare solutions fresh without preservatives to avoid potential interference with experimental systems.[1] Some commercial preparations may contain antioxidants like sodium metabisulfite.[1] If preservatives are necessary, their compatibility and potential effects on the experiment should be validated.[1]

Quantitative Data on Norepinephrine Stability

The stability of norepinephrine solutions is significantly impacted by light exposure. The following tables summarize the stability data from a study evaluating norepinephrine (64 mg/L) in PVC bags.

Table 1: Stability of Norepinephrine Solutions Protected from Light

DiluentTemperatureTime to reach 90% of initial concentration (T90)
Normal Saline4°CUp to 61 days[3][4]
5% Dextrose4°CUp to 61 days[3][4]
Normal Saline23°CUp to 61 days (with up to 24h at 23°C)[3][4]
5% Dextrose23°CUp to 61 days (with up to 24h at 23°C)[3][4]

Table 2: Stability of Norepinephrine Solutions Exposed to Light

DiluentTemperatureTime to reach 90% of initial concentration (T90)
Normal Saline4°C39 days[3][4]
5% Dextrose4°C39 days[3][4]
Normal Saline23°CShorter than 39 days
5% Dextrose23°CShorter than 39 days

Experimental Protocols

Protocol for Assessing Norepinephrine Stability using HPLC

This protocol outlines a general method for determining the stability of a norepinephrine solution using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the concentration of norepinephrine in a solution over time under specific storage conditions (e.g., with and without light protection).

Materials:

  • Norepinephrine solution to be tested

  • HPLC system with a UV or electrochemical detector

  • C18 HPLC column

  • Mobile phase (e.g., a mixture of sodium 1-octanesulfonate and methanol)[1][5]

  • Norepinephrine reference standard

  • Appropriate diluents (e.g., 5% dextrose or normal saline)

  • pH meter

  • Light-protective (amber) and clear storage containers (e.g., vials or PVC bags)

  • Temperature-controlled storage units (e.g., refrigerator, incubator)

Methodology:

  • Preparation of Norepinephrine Samples:

    • Prepare the norepinephrine solution at the desired concentration in the chosen diluent.

    • Measure and record the initial pH of the solution.

    • Aliquot the solution into both light-protected and clear storage containers.

  • Storage:

    • Store the aliquots under the desired experimental conditions (e.g., 4°C and 23°C).

  • Sample Analysis at Time Points:

    • At specified time intervals (e.g., day 0, 1, 7, 14, 30, etc.), withdraw an aliquot from each storage condition.[1][6]

    • Visually inspect the sample for any color change or precipitation.[1]

    • Prepare the sample for HPLC analysis by diluting it to fall within the calibration curve range if necessary.

  • HPLC Analysis:

    • Prepare a calibration curve using the norepinephrine reference standard.

    • Inject the prepared samples and standards into the HPLC system.

    • Quantify the concentration of norepinephrine in the samples by comparing the peak area to the calibration curve.[1]

  • Data Analysis:

    • Calculate the percentage of the initial norepinephrine concentration remaining at each time point.

    • Stability is often defined as the time at which the concentration drops to 90% of the initial concentration.[1]

Visualizations

Simplified Norepinephrine Photodegradation Pathway NE Norepinephrine (Catechol Moiety) Intermediate Reactive Intermediates (e.g., Quinones) NE->Intermediate Photo-oxidation Light Light Exposure (UV) Oxygen Oxygen Degradation Degradation Products (e.g., Adrenochrome-type) Intermediate->Degradation

Caption: Simplified pathway of norepinephrine photodegradation.

Experimental Workflow for Norepinephrine Stability Testing Start Start: Prepare Norepinephrine Solution Prep Aliquot into Light-Protected & Clear Containers Start->Prep Storage Store at Different Conditions (Temp, Light) Prep->Storage Sampling Sample at Predetermined Time Points Storage->Sampling Analysis Analyze by HPLC Sampling->Analysis Data Calculate % Remaining vs. Time Analysis->Data End End: Determine Time to 90% Potency Data->End

Caption: Workflow for assessing norepinephrine stability.

Troubleshooting Logic for Norepinephrine Solutions Start Experiencing Issues with Norepinephrine Solution? Discoloration Is the solution discolored (pink/brown)? Start->Discoloration Yes Inconsistent Are experimental results inconsistent? Start->Inconsistent No Discoloration->Inconsistent No Discard1 Discard Solution. Prepare fresh, protect from light, and check pH. Discoloration->Discard1 Yes Precipitate Is there a precipitate? Inconsistent->Precipitate No Check Review storage conditions (light, temp, age). Use fresh aliquots. Inconsistent->Check Yes Discard2 Discard Solution. Avoid freeze-thaw cycles and check diluent compatibility. Precipitate->Discard2 Yes NoIssue Continue Experiment Precipitate->NoIssue No

Caption: Troubleshooting flowchart for norepinephrine solutions.

References

Technical Support Center: DL-Norepinephrine Tartrate Stability in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the critical pH considerations for maintaining the stability of DL-Norepinephrine tartrate in experimental media. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experiments.

Troubleshooting Guide

Encountering issues with your norepinephrine solutions? This guide will help you identify and resolve common problems.

Issue Possible Cause(s) Recommended Solution(s)
Solution turns pink, red, or brown Oxidation and degradation of the norepinephrine molecule. This process is accelerated by exposure to light, oxygen, elevated temperatures, and alkaline pH (above 6.0).[1]- Discard the discolored solution immediately to avoid inaccurate results.[1]- Prepare fresh solutions for each experiment.- Protect solutions from light by using amber vials or wrapping containers in foil.- Use deoxygenated buffers/media where possible.- Maintain a slightly acidic pH during storage.
Inconsistent or weaker than expected experimental results Degradation of norepinephrine leading to a lower effective concentration.[1]- Always use freshly prepared or properly stored norepinephrine solutions.[1]- For critical experiments, perform a quality control check on your stock solution to confirm its concentration and purity using a validated method like HPLC.- Prepare single-use aliquots from a concentrated stock to avoid repeated freeze-thaw cycles and contamination of the main stock.
Precipitate observed in the solution - Formation of insoluble degradation products, especially at inappropriate pH levels.- Incompatibility with the diluent or storage container.- Do not use a solution with a visible precipitate.[1]- Ensure the pH of your final solution is within the stable range (ideally pH 3.0-4.5 for long-term storage).[1][2]- When diluting in aqueous buffers, ensure compatibility. While soluble in PBS (pH 7.2) at approximately 10 mg/ml, storage in such a solution is not recommended for more than one day.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing this compound solutions?

A1: For optimal stability, this compound solutions should be maintained in a slightly acidic environment, ideally between pH 3.0 and 4.5.[1][2] Commercial preparations of norepinephrine are often formulated at a pH of 3 to 4.5.[2] The stability of norepinephrine decreases significantly as the pH becomes alkaline (pH > 6.0), leading to rapid oxidation and degradation.[1]

Q2: How does the pH of my cell culture medium affect the stability of norepinephrine?

A2: Standard cell culture media are typically buffered to a physiological pH of around 7.2-7.4. At this pH, norepinephrine is highly susceptible to oxidation and will degrade relatively quickly.[4] This instability in physiological salt solutions at 37°C is a known issue.[4] Therefore, it is crucial to add norepinephrine to the medium immediately before starting the experiment to minimize degradation and ensure an accurate effective concentration.

Q3: My norepinephrine solution has changed color. Can I still use it?

A3: No. A pink, red, or brown discoloration is a clear indication of norepinephrine oxidation and degradation.[1] Using a discolored solution will lead to unreliable and non-reproducible experimental results due to the reduced concentration of the active compound.[1] It is essential to discard any solution that shows signs of discoloration.

Q4: What is the degradation pathway for norepinephrine at different pH values?

A4: Norepinephrine degradation is primarily an oxidative process targeting the catechol moiety. In alkaline conditions, this oxidation is accelerated, leading to the formation of norepinephrine chrome and further degradation products. Acidic conditions slow down this oxidative degradation.

G Norepinephrine DL-Norepinephrine Acidic Acidic pH (e.g., pH 3-4.5) Norepinephrine->Acidic Alkaline Alkaline pH (e.g., > pH 6.0) Norepinephrine->Alkaline Stable Relatively Stable Acidic->Stable Slows Degradation Oxidation Rapid Oxidation Alkaline->Oxidation Accelerates Degradation Degradation Degradation Products (e.g., Noradrenochrome) Oxidation->Degradation

Norepinephrine Degradation Pathway

Q5: How should I prepare and handle norepinephrine solutions for my experiments to ensure stability?

A5: To maximize the stability and effectiveness of your norepinephrine solutions, follow this workflow:

G cluster_prep Preparation cluster_exp Experiment A Prepare concentrated stock in acidic buffer (pH 3-4.5) or DMSO B Store stock at -20°C or -80°C in single-use aliquots A->B C Thaw one aliquot immediately before use D Dilute to final concentration in experimental medium C->D E Add to cells/tissue immediately D->E

Experimental Workflow for Norepinephrine

Quantitative Data on Norepinephrine Stability

The following tables summarize stability data from studies on norepinephrine solutions. Note that most of these studies were conducted in parenteral solutions (e.g., normal saline, dextrose 5% in water), and stability in complex cell culture media at physiological pH will likely be shorter.

Table 1: pH-Dependent Degradation of Norepinephrine

pHTemperatureConditionsHalf-life / Remaining ConcentrationReference
1.97780°CHeated in 0.5 M HCl~80% remained after 142 hours[5]
8.26480°CHeated in 0.5 M NaOHHalf-life of 5.5 minutes[5]
> 6.0Not specifiedAlkaline conditionsAccelerated degradation[1][6]

Table 2: Stability in Different Diluents and Storage Conditions

ConcentrationDiluentStorage TemperatureLight ConditionStabilityReference
64 mg/LNormal Saline (NS) or 5% Dextrose in Water (D5W)4°CProtected from light>95% remaining after 61 days[5][7][8][9]
64 mg/LNS or D5W4°CExposed to light90% remaining after 39 days[5][7][9]
8 µg/mLNormal Saline-20°C, 2-6°C, 22-25°CLight-protected at 22-25°C>90% remaining for 30 days[10][11][12][13]
0.50 & 1.16 mg/mL5% Dextrose (G5%)20-25°CProtected or unprotected from light>95% remaining after 48 hours[14][15]

Experimental Protocols

Protocol: Stability Testing of Norepinephrine by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the stability of a norepinephrine solution.

Objective: To quantify the concentration of norepinephrine in a solution over time under specific storage conditions to assess its stability.

Materials:

  • This compound

  • HPLC system with UV detector

  • C18 HPLC column (e.g., LUNA 4.6x250 mm, 5-Micron)[10]

  • Mobile phase components (e.g., acetonitrile, methanol, phosphate buffer)

  • Syringe filters (0.45 µm)

  • Appropriate diluents (e.g., normal saline, 5% dextrose, cell culture medium)

  • pH meter

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of norepinephrine of known concentration (e.g., 1 mg/mL) in an appropriate solvent.

    • Create a series of standard solutions of known concentrations (e.g., 4, 6, 8, 12, 16 µg/mL) by diluting the stock solution with the chosen diluent.[12]

    • These standards will be used to generate a calibration curve.

  • Preparation of Test Samples:

    • Prepare the norepinephrine solution to be tested at the desired concentration in the chosen medium (e.g., cell culture medium, buffer).

    • Divide the solution into multiple aliquots for storage under different conditions (e.g., varying temperature, light exposure, pH).

    • Store the samples as required by the experimental design.

  • Sample Analysis:

    • At specified time points (e.g., 0, 6, 24, 48 hours), withdraw an aliquot from each storage condition.

    • Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.

    • Inject a fixed volume (e.g., 20 µL) of the sample onto the HPLC column.[12]

  • HPLC Conditions (Example):

    • Column: C18 LUNA (4.6x250 mm, 5-Micron)[10]

    • Mobile Phase: Acetonitrile: Methanol: Phosphate buffer pH 3.0 (20:30:50)[10]

    • Flow Rate: 0.5 mL/min[12]

    • Detection: UV at 199 nm[16] or 283 nm.[3]

    • Note: These conditions may need to be optimized for your specific system and requirements.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the norepinephrine standards against their known concentrations.

    • Determine the concentration of norepinephrine in the test samples by comparing their peak areas to the calibration curve.

    • Calculate the percentage of the initial norepinephrine concentration remaining at each time point to determine stability. Chemical stability is often defined as retaining at least 90% of the initial concentration.[14]

Forced Degradation Study: To ensure the HPLC method is "stability-indicating," a forced degradation study can be performed. This involves subjecting the norepinephrine solution to harsh conditions (e.g., strong acid, strong base, heat, UV light) to intentionally generate degradation products.[6][12][16] The HPLC method should be able to separate the intact norepinephrine peak from any degradation product peaks.[5]

References

Avoiding precipitation of DL-Norepinephrine tartrate in high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the precipitation of DL-Norepinephrine tartrate in high concentrations during experiments.

Troubleshooting Guide

Issue: My this compound solution has turned pink/brown and a precipitate has formed.

This discoloration and precipitation are classic signs of oxidation and degradation of norepinephrine. Here are the steps to troubleshoot and prevent this issue:

Potential Cause Troubleshooting Steps
Oxidation 1. Deoxygenate your solvent: Before dissolving the this compound, purge your water or buffer with an inert gas like nitrogen or argon for at least 30 minutes to remove dissolved oxygen. 2. Use antioxidants: Add an antioxidant to your solution. Common choices include sodium metabisulfite (0.1-0.2 mg/mL) or ascorbic acid (0.1% w/v).[1] 3. Work quickly: Minimize the exposure of the solution to air during preparation.
Incorrect pH 1. Adjust the pH: Norepinephrine is most stable in acidic conditions. Adjust the pH of your solution to a range of 3.0 to 4.5 using a suitable buffer (e.g., citrate buffer) or by adding dilute HCl.[2][3] 2. Verify pH: Use a calibrated pH meter to ensure the final pH of your solution is within the optimal range.
Light Exposure 1. Protect from light: Prepare and store your solutions in amber vials or wrap your containers in aluminum foil to protect them from light.[4]
High Temperature 1. Control the temperature: Prepare solutions at room temperature and store them at recommended temperatures. For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, aliquots should be kept at -20°C or -80°C.[5]
Metal Ion Contamination 1. Use high-purity reagents: Use high-purity water (e.g., Milli-Q or equivalent) and analytical grade reagents to minimize metal ion contamination. 2. Add a chelating agent: Include a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.01% (w/v) to sequester metal ions that can catalyze oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in water?

The solubility of this compound in water is approximately 35 mg/mL, which may require ultrasonication to fully dissolve.[6] However, maintaining a stable solution at high concentrations is challenging due to degradation.

Q2: What is the optimal pH for a stable this compound solution?

The optimal pH for stability is in the acidic range, typically between 3.0 and 4.5.[2][3] Commercial preparations often have a pH between 3.0 and 4.5.[2]

Q3: Can I use a buffer to maintain the pH?

Yes, using a buffer system is recommended for maintaining a stable acidic pH. A citrate buffer (10 mM) is a suitable choice.[3]

Q4: How should I store my high-concentration stock solution?

For long-term storage, it is recommended to aliquot the stock solution into light-protected, airtight containers and store them at -20°C or -80°C.[5] For short-term storage (up to a few days), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.

Q5: My solution is still turning color despite taking precautions. What else could be wrong?

If you have controlled for pH, oxygen, light, and temperature, consider the purity of your this compound and the cleanliness of your labware. Trace impurities or contaminants can accelerate degradation. Also, ensure your antioxidants and chelating agents are not expired and are of high quality.

Quantitative Data on this compound Stability

The following table summarizes the stability of norepinephrine solutions under various conditions. Note that this data primarily reflects the chemical stability (i.e., the percentage of the initial concentration remaining), which is a critical factor in preventing the precipitation of degradation products.

Parameter Condition Concentration Results Reference
pH pH 3.0 - 6.2 in Citrate Buffer (10 mM)16 µg/mLAt 25°C, a color change was observed at pH 6.2 after 7 days. At 60°C, a red-brown color was observed at pH ≥ 5.0. Optimal stability was observed between pH 3.8 and 4.2.US Patent US10471026B2
Temperature -20°C, 5°C, and 25°C0.2 mg/mL and 0.5 mg/mLStability was maintained for 365 days at -20°C and 5°C. At 25°C, chemical degradation and coloring appeared before the end of the study period.--INVALID-LINK--
Light Exposure Protected from light vs. Exposed to light64 mg/LSolutions protected from light were stable for up to 61 days at 4°C. Solutions exposed to light retained only 90% of the initial concentration after 39 days at 4°C.--INVALID-LINK--

Experimental Protocols

Protocol 1: Preparation of a High-Concentration (10 mg/mL) Stable Stock Solution of this compound

Materials:

  • This compound powder

  • High-purity, deoxygenated water (e.g., Milli-Q, purged with nitrogen for 30 min)

  • Ascorbic acid

  • EDTA

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Sterile, amber glass vials

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Prepare the vehicle solution:

    • In a sterile container, add the required volume of deoxygenated water.

    • Add ascorbic acid to a final concentration of 0.1% (w/v).

    • Add EDTA to a final concentration of 0.01% (w/v).

    • Mix until fully dissolved.

  • Adjust the pH:

    • Adjust the pH of the vehicle solution to 3.5 - 4.0 using 1 M HCl or 1 M NaOH.

  • Dissolve this compound:

    • Weigh the desired amount of this compound and add it to the pH-adjusted vehicle solution to achieve a final concentration of 10 mg/mL.

    • Gently swirl the solution to dissolve the powder. If needed, sonicate briefly in a cool water bath.

  • Final pH Check and Adjustment:

    • Verify the final pH of the solution and adjust if necessary to be within the 3.5 - 4.0 range.

  • Sterilization and Storage:

    • Sterile-filter the solution using a 0.22 µm syringe filter into sterile, amber glass vials.

    • Purge the headspace of each vial with nitrogen before sealing.

    • Label the vials and store them at -20°C for long-term storage.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a general framework for assessing the stability of a norepinephrine solution. Specific parameters may need to be optimized for your system.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Methanol (HPLC grade)

  • Phosphate buffer (pH 3.0)

  • Acetonitrile (HPLC grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0), methanol, and acetonitrile (e.g., 80:10:10 v/v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

Procedure:

  • Prepare Standards: Prepare a series of norepinephrine standards of known concentrations in the mobile phase to generate a calibration curve.

  • Sample Preparation: Dilute your experimental samples with the mobile phase to a concentration that falls within the range of your calibration curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Interpretation: Quantify the norepinephrine peak in your samples by comparing its peak area to the calibration curve. The appearance of new peaks with different retention times indicates the presence of degradation products.

Visualizations

cluster_factors Factors Leading to Precipitation cluster_consequences Consequences High_pH High pH (> 6.0) Degradation Degradation Products (e.g., Norepinephrinequinone) High_pH->Degradation Oxygen Oxygen (Oxidation) Oxygen->Degradation Light Light Exposure Light->Degradation High_Temp High Temperature High_Temp->Degradation Metal_Ions Metal Ions Metal_Ions->Degradation Precipitation Precipitation Degradation->Precipitation start Precipitate Observed in Norepinephrine Solution check_pH Check pH of Solution start->check_pH check_storage Review Storage Conditions (Light, Temp, Air Exposure) check_pH->check_storage pH is OK adjust_pH Adjust pH to 3.0-4.5 check_pH->adjust_pH pH > 4.5 check_reagents Verify Reagent Purity and Preparation Protocol check_storage->check_reagents Storage is OK improve_storage Store in Amber Vials at -20°C and Purge with N2 check_storage->improve_storage Improper Storage use_antioxidants Add Antioxidants (e.g., Ascorbic Acid) and Chelators (e.g., EDTA) check_reagents->use_antioxidants Protocol Lacks Stabilizers prepare_fresh Prepare Fresh Solution Following Best Practices check_reagents->prepare_fresh Protocol is OK adjust_pH->prepare_fresh improve_storage->prepare_fresh use_antioxidants->prepare_fresh cluster_prep Solution Preparation Workflow A 1. Deoxygenate Water (N2 Purge) B 2. Add Antioxidant (Ascorbic Acid) & Chelator (EDTA) A->B C 3. Adjust pH to 3.5-4.0 B->C D 4. Dissolve this compound C->D E 5. Sterile Filter (0.22 µm) D->E F 6. Aliquot into Amber Vials, Purge with N2, and Store at -20°C E->F

References

Best practices for storing and handling DL-Norepinephrine tartrate powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling DL-Norepinephrine tartrate powder. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: this compound powder should be stored at 4°C in a sealed container, away from moisture.[1] For long-term stability, some suppliers recommend storage at -20°C.[2] It is crucial to keep the powder protected from light and air, as it is sensitive to oxidation.[3][4]

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions should be prepared fresh whenever possible. If storage is necessary, they can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][5] Solutions should be stored in sealed containers, protected from moisture.[1][5] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: What solvents can be used to dissolve this compound powder?

A3: this compound is soluble in various solvents. Water, DMSO, and PBS (pH 7.2) are commonly used.[1][2] For cell culture experiments, it is often dissolved in a buffer containing an antioxidant like ascorbic acid to prevent oxidation.[1]

Q4: Is this compound sensitive to light?

A4: Yes, this compound is sensitive to light and air.[3][4] Both the powder and its solutions should be protected from light to prevent degradation. Using amber-colored vials or wrapping containers in foil is recommended.

Troubleshooting Guide

Issue 1: Inconsistent or weaker than expected results in my experiments.

  • Possible Cause: Degradation of the this compound due to improper storage or handling.

    • Solution: Ensure the powder is stored at the correct temperature, sealed, and protected from light and moisture. Prepare fresh stock solutions for each experiment. If using stored stock solutions, ensure they have not exceeded their recommended storage time and have not undergone multiple freeze-thaw cycles.

  • Possible Cause: Oxidation of the norepinephrine in your working solution.

    • Solution: Prepare working solutions immediately before use. Consider adding an antioxidant, such as ascorbic acid, to your solvent to improve stability, especially for in vitro assays.[1]

  • Possible Cause: Incorrect concentration of the prepared solution.

    • Solution: Double-check all calculations for preparing your stock and working solutions. Ensure your balance is properly calibrated before weighing the powder.

Issue 2: My this compound solution has changed color (e.g., turned pink or brown).

  • Possible Cause: This is a visual indicator of oxidation and degradation.

    • Solution: Discard the solution immediately. Do not use discolored solutions in your experiments as they will not yield accurate or reproducible results. Prepare a fresh solution from powder that has been stored correctly.

Issue 3: I am observing high background noise or artifacts in my assay.

  • Possible Cause: Presence of degradation products in your norepinephrine solution.

    • Solution: As with discolored solutions, this indicates degradation. Prepare a fresh solution. For sensitive assays, consider purifying your norepinephrine solution using appropriate chromatographic techniques if you suspect the presence of impurities.

  • Possible Cause: The solvent or other reagents in your assay are interfering with the measurement.

    • Solution: Run appropriate controls, including a vehicle control (solvent without norepinephrine) to identify any background signal from your reagents.

Data Presentation

Table 1: Solubility of this compound

SolventApproximate SolubilityReference
Water~35 mg/mL (requires sonication)[1]
DMSO~11.67 mg/mL[1]
PBS (pH 7.2)~10 mg/mL[1]

Table 2: Stability of this compound Stock Solutions

Storage TemperatureStorage DurationRecommendationsReference
-80°CUp to 6 monthsSealed storage, away from moisture[1][5]
-20°CUp to 1 monthSealed storage, away from moisture[1][5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution for Cell Culture

  • Materials:

    • This compound powder

    • Sterile, nuclease-free water or PBS (pH 7.2)

    • L-ascorbic acid (optional, as an antioxidant)

    • Sterile, light-protecting microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

    • 0.22 µm syringe filter

  • Procedure:

    • If using an antioxidant, prepare a stock solution of 100 mM L-ascorbic acid in sterile water and filter-sterilize it. Add this to your water or PBS to a final concentration of 0.1 mM.

    • On a calibrated analytical balance, carefully weigh the required amount of this compound powder in a sterile environment. (Molecular Weight of this compound is 319.26 g/mol ).

    • Transfer the weighed powder to a sterile, light-protecting microcentrifuge tube.

    • Add the appropriate volume of sterile water or PBS (with or without antioxidant) to achieve a final concentration of 10 mM.

    • Gently vortex the tube until the powder is completely dissolved.

    • If the solution is for sterile cell culture applications, filter it through a 0.22 µm syringe filter into a new sterile, light-protecting tube.[1]

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: In Vivo Administration via Intravenous Infusion (Example for Rodents)

Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Materials:

    • This compound stock solution (prepared as in Protocol 1)

    • Sterile saline (0.9% NaCl) or 5% dextrose solution (D5W)

    • Infusion pump

    • Catheters and other surgical equipment for intravenous access

  • Procedure:

    • Thaw an aliquot of the this compound stock solution and protect it from light.

    • Dilute the stock solution to the desired final concentration for infusion using sterile saline or D5W. A common starting concentration for small animals is in the range of 1-10 µg/mL.

    • Prepare the animal for intravenous infusion by surgically implanting a catheter into a suitable vein (e.g., jugular or femoral vein) under anesthesia.

    • Fill the infusion line with the diluted norepinephrine solution, ensuring there are no air bubbles.

    • Connect the infusion line to the animal's catheter and begin the infusion using a calibrated infusion pump at the desired flow rate. The dosage is typically calculated in µg/kg/min and the flow rate is adjusted based on the animal's weight and the concentration of the solution.

    • Monitor the animal's physiological parameters (e.g., blood pressure, heart rate) continuously throughout the infusion period.

    • Adjust the infusion rate as needed to achieve the desired experimental effect.

Mandatory Visualizations

Norepinephrine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Cell Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC NE_vesicle Norepinephrine (in vesicle) Dopamine->NE_vesicle VMAT2 NE_released Norepinephrine NE_vesicle->NE_released Exocytosis Alpha1 α1-AR NE_released->Alpha1 Alpha2 α2-AR NE_released->Alpha2 Beta β-AR NE_released->Beta PLC PLC Alpha1->PLC AC_inhibited AC (inhibited) Alpha2->AC_inhibited AC_stimulated AC (stimulated) Beta->AC_stimulated IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP_decreased ↓ cAMP AC_inhibited->cAMP_decreased cAMP_increased ↑ cAMP AC_stimulated->cAMP_increased

Caption: Norepinephrine signaling pathway.

Experimental_Workflow start Start weigh Weigh DL-Norepinephrine tartrate powder start->weigh prepare_solvent Prepare solvent (e.g., PBS + antioxidant) start->prepare_solvent dissolve Dissolve powder in solvent to create stock solution weigh->dissolve prepare_solvent->dissolve filter Filter-sterilize (if for cell culture) dissolve->filter aliquot Aliquot stock solution filter->aliquot store Store aliquots at -80°C aliquot->store thaw Thaw aliquot before use store->thaw dilute Dilute to working concentration thaw->dilute experiment Perform experiment (in vitro or in vivo) dilute->experiment end End experiment->end

Caption: Experimental workflow for solution preparation.

References

Validation & Comparative

A Comparative Analysis of DL-Norepinephrine Tartrate and L-Norepinephrine Tartrate: Unraveling Stereoselectivity in Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between stereoisomers of a compound is paramount. This guide provides a detailed comparison of the biological activity of DL-Norepinephrine tartrate and L-Norepinephrine tartrate, supported by experimental data and methodologies. The focus is to elucidate why the levorotatory (L) isomer is the biologically active form and how this impacts its pharmacological profile compared to the racemic mixture (DL).

Chemical Structure and Isomerism

Norepinephrine, a catecholamine, is a chiral molecule existing as two stereoisomers, or enantiomers: L-(-)-norepinephrine and D-(+)-norepinephrine.

  • L-Norepinephrine tartrate: This formulation contains the levorotatory isomer, which is the naturally occurring and biologically active form of norepinephrine in the body.[1][2] It is also referred to as levarterenol or noradrenaline.[1][2]

  • This compound: This is a racemic mixture, meaning it contains equal parts of the L-(-)-norepinephrine and D-(+)-norepinephrine isomers.[3][4]

The distinct three-dimensional arrangement of these isomers at the chiral center is the basis for the significant differences in their biological activity.

Comparative Biological Activity

The biological effects of norepinephrine are mediated through its interaction with adrenergic receptors, which are classified into alpha (α) and beta (β) subtypes.[5][6] The stereochemistry of norepinephrine plays a critical role in its ability to bind to and activate these receptors.

Receptor Binding and Functional Potency

Experimental evidence consistently demonstrates that the L-isomer of norepinephrine has a markedly higher affinity and potency for adrenergic receptors compared to the D-isomer. This stereoselectivity is particularly pronounced at the α-adrenergic receptors. A study on calf brain membranes revealed that (-)-norepinephrine displays approximately twenty times greater affinity for α-noradrenergic receptors than (+)-norepinephrine .

Further quantitative data from functional assays, such as the stimulation of GTPase activity in human platelet membranes (a downstream effect of α2-adrenergic receptor activation), highlights this difference in potency.

CompoundEC50 (nM) for GTPase Stimulation
(-)-Norepinephrine600
(+/-)-Norepinephrine1000

Table 1: Comparative EC50 values for (-)-Norepinephrine and (+/-)-Norepinephrine in stimulating GTPase activity in human platelet membranes.[7]

This data clearly indicates that the pure L-isomer is more potent (requires a lower concentration to achieve 50% of the maximal effect) than the racemic mixture. The presence of the less active D-isomer in the DL-formulation effectively "dilutes" the concentration of the active L-isomer.

Signaling Pathways of Norepinephrine

Norepinephrine binding to its receptors initiates a cascade of intracellular signaling events. The primary signaling pathways for the main adrenergic receptor subtypes are outlined below.

Norepinephrine Signaling Pathways Norepinephrine Signaling Pathways NE Norepinephrine alpha1 α1 Receptor NE->alpha1 binds alpha2 α2 Receptor NE->alpha2 binds beta β Receptors (β1, β2, β3) NE->beta binds Gq Gq protein alpha1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Gi Gi protein alpha2->Gi activates AC_inhibit Adenylate Cyclase (Inhibition) Gi->AC_inhibit inhibits cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease PKA_inhibit ↓ Protein Kinase A (PKA) cAMP_decrease->PKA_inhibit Gs Gs protein beta->Gs activates AC_stimulate Adenylate Cyclase (Stimulation) Gs->AC_stimulate activates cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase PKA_stimulate ↑ Protein Kinase A (PKA) cAMP_increase->PKA_stimulate

Norepinephrine activates distinct G-protein coupled signaling cascades depending on the receptor subtype.

Experimental Protocols

The quantitative data presented in this guide is typically generated through standardized in vitro assays. Below are generalized methodologies for key experiments.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Kd or Ki) of a ligand for a receptor.

  • Preparation of Membranes: Cell lines or tissues expressing the adrenergic receptor of interest are homogenized and centrifuged to isolate the cell membrane fraction. The protein concentration of the membrane preparation is determined.

  • Incubation: A constant concentration of a radiolabeled ligand (e.g., [3H]-prazosin for α1 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor ligand (e.g., L-norepinephrine or DL-norepinephrine).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then used to calculate the inhibitory constant (Ki).

Receptor Binding Assay Workflow Receptor Binding Assay Workflow prep Prepare Receptor Membranes incubate Incubate Membranes with Radioligand and Competitor prep->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity separate->quantify analyze Data Analysis (IC50, Ki determination) quantify->analyze

A typical workflow for a competitive radioligand receptor binding assay.
Functional GTPase Assay

This assay measures the functional consequence of receptor activation by quantifying the hydrolysis of GTP to GDP by G-proteins.

  • Membrane Preparation: Similar to the binding assay, membranes from cells expressing the receptor of interest are prepared.

  • Incubation: The membranes are incubated with varying concentrations of the agonist (L-norepinephrine or DL-norepinephrine) in the presence of [γ-35S]GTPγS, a non-hydrolyzable analog of GTP.

  • Reaction Termination and Separation: The reaction is stopped, and the [γ-35S]GTPγS bound to the G-proteins is separated from the unbound analog, often by filtration.

  • Quantification: The amount of radioactivity on the filters is measured.

  • Data Analysis: The data is plotted to generate a dose-response curve, from which the EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined.

Conclusion

The available data unequivocally demonstrates that the biological activity of norepinephrine resides in its L-isomer. This compound, being a racemic mixture, exhibits lower potency due to the presence of the largely inactive D-isomer. For researchers and drug development professionals, the choice between these two forms is critical. L-Norepinephrine tartrate provides a higher concentration of the active compound, leading to a more potent and predictable pharmacological response. This stereospecificity is a fundamental principle to consider in experimental design and therapeutic applications involving norepinephrine.

References

A Comparative Guide to DL-Norepinephrine Tartrate and Norepinephrine HCl for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise formulation of a neurotransmitter like norepinephrine is critical for reproducible and accurate experimental outcomes. This guide provides an objective comparison of DL-Norepinephrine Tartrate and Norepinephrine HCl, focusing on their chemical properties, biological activity, and the experimental protocols necessary for their evaluation.

Chemical and Physical Properties

The choice between this compound and Norepinephrine HCl often comes down to solubility, stability, and the desired active component concentration. The tartrate salt is commonly available as a monohydrate.

PropertyThis compoundNorepinephrine HCl
Chemical Formula C8H11NO3 • C4H6O6C8H11NO3 • HCl
Molecular Weight 319.26 g/mol (anhydrous)[1]205.64 g/mol [1][2]
Isomeric Content Racemic mixture (D- and L-isomers)Typically the L-isomer (biologically active)
Solubility Freely soluble in water[2]Freely soluble in water[2]
Stability Solutions are sensitive to light and air, leading to oxidation.[2][3] Recommended to be stored at controlled room temperature and protected from light.[4]Solutions slowly oxidize under the influence of light and oxygen, similar to epinephrine hydrochloride.[2]
pH of Solution Typically acidic. A 1 mg/mL solution in dextrose 5% has a pH between 3 and 4.5.[4]Acidic

Biological Activity and Potency

The most significant difference between DL-Norepinephrine and the commonly used L-Norepinephrine lies in the stereochemistry. Norepinephrine's biological effects are mediated by the L-isomer (levonorepinephrine). The D-isomer has negligible activity at adrenergic receptors. Therefore, DL-Norepinephrine, being a racemic mixture, will have approximately half the potency of an equivalent mass of pure L-Norepinephrine.

The salt form (tartrate vs. HCl) does not impact the pharmacological activity of the norepinephrine molecule itself but is crucial for calculating the precise amount of the active base. It is common for dosing to be expressed in terms of the norepinephrine base.[5] For instance, 2 mg of norepinephrine bitartrate is equivalent to 1 mg of norepinephrine base.[5]

Norepinephrine Signaling Pathways

Norepinephrine exerts its effects by binding to adrenergic receptors on the cell surface.[6] These G-protein coupled receptors are broadly classified into α and β subtypes, each initiating distinct intracellular signaling cascades.[7]

Norepinephrine_Signaling cluster_alpha1 α1-Adrenergic Receptor cluster_alpha2 α2-Adrenergic Receptor cluster_beta β-Adrenergic Receptor NE_a1 Norepinephrine a1_AR α1-AR NE_a1->a1_AR Gq Gq protein a1_AR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC Protein Kinase C DAG->PKC NE_a2 Norepinephrine a2_AR α2-AR NE_a2->a2_AR Gi Gi protein a2_AR->Gi AC_inhibit Adenylyl Cyclase (Inhibited) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease NE_b Norepinephrine b_AR β-AR NE_b->b_AR Gs Gs protein b_AR->Gs AC_stimulate Adenylyl Cyclase (Stimulated) Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase PKA Protein Kinase A cAMP_increase->PKA Cellular_Response Cellular Response PKA->Cellular_Response

Norepinephrine signaling pathways via α and β adrenergic receptors.

Experimental Protocols

To empirically compare the effects of this compound and norepinephrine HCl, a series of in vitro and in vivo experiments can be conducted.

In Vitro Potency and Efficacy Assessment

Objective: To determine the concentration-response relationship and relative potency of the two compounds in activating adrenergic receptors.

Methodology: Receptor Binding Assay

  • Cell Culture: Utilize cell lines stably expressing specific adrenergic receptor subtypes (e.g., HEK293 cells).

  • Radioligand Binding: Perform competitive binding assays using a radiolabeled antagonist for the receptor of interest.

  • Incubation: Incubate the cell membranes with the radioligand and increasing concentrations of either this compound or L-norepinephrine HCl.

  • Detection: Measure the displacement of the radioligand to determine the binding affinity (Ki) of each compound.

Methodology: Second Messenger Assays (e.g., cAMP Assay for β-receptors)

  • Cell Culture and Treatment: Plate cells expressing the target receptor and treat with a range of concentrations of each norepinephrine formulation.

  • Lysis and Detection: Lyse the cells and measure the intracellular concentration of second messengers, such as cAMP for β-receptor activation or inositol phosphates for α1-receptor activation, using commercially available ELISA kits.[8]

  • Data Analysis: Plot concentration-response curves and calculate EC50 values to compare the potency of the two compounds.

InVitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture Adrenergic Receptor-Expressing Cells Treatment Treat Cells with Norepinephrine Compounds Cell_Culture->Treatment Compound_Prep Prepare Serial Dilutions of This compound & Norepinephrine HCl Compound_Prep->Treatment Incubation Incubate for Defined Period Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Detection Measure Second Messenger (e.g., cAMP) via ELISA Lysis->Detection Plotting Plot Concentration- Response Curves Detection->Plotting Calculation Calculate EC50 Values Plotting->Calculation Comparison Compare Potency and Efficacy Calculation->Comparison

Workflow for in vitro comparison of norepinephrine compounds.
In Vivo Hemodynamic Response

Objective: To compare the effects of the two norepinephrine formulations on cardiovascular parameters in an animal model.

Methodology:

  • Animal Model: Use an appropriate animal model, such as a rat or mouse, instrumented for continuous monitoring of blood pressure and heart rate.[9]

  • Drug Administration: Administer equimolar concentrations (based on the norepinephrine base) of this compound and L-norepinephrine HCl via intravenous infusion.

  • Hemodynamic Monitoring: Record mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate before, during, and after drug infusion.

  • Data Analysis: Compare the magnitude and duration of the hemodynamic responses elicited by each compound.

Conclusion

The primary determinant of biological activity when comparing this compound and L-Norepinephrine HCl is the stereoisomeric content. The "DL-" formulation contains a 50:50 mixture of the active L-isomer and the inactive D-isomer, rendering it approximately half as potent as a pure L-isomer formulation. The choice of the salt form (tartrate vs. HCl) influences the compound's physicochemical properties, such as molecular weight and stability, which are critical for accurate dose preparation. For experiments requiring precise and potent adrenergic stimulation, the use of a pure L-norepinephrine salt, such as L-norepinephrine bitartrate or L-norepinephrine HCl, is recommended. The experimental protocols outlined above provide a framework for researchers to empirically quantify the differences in potency and efficacy between these compounds in their specific experimental systems.

References

A Comparative Guide to Chiral Separation of DL-Norepinephrine Tartrate Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient chiral separation of DL-Norepinephrine tartrate enantiomers is a critical analytical challenge. High-performance liquid chromatography (HPLC) stands as a primary technique for this purpose, offering various methodologies that differ in their choice of chiral stationary phases (CSPs) and mobile phase compositions. This guide provides an objective comparison of different HPLC methods, supported by experimental data, to aid in the selection of the most suitable approach for your analytical needs.

Comparison of HPLC Methods for Chiral Separation

The successful separation of norepinephrine enantiomers hinges on the selection of an appropriate chiral stationary phase and the optimization of mobile phase conditions. Below is a summary of different HPLC methods with their reported performance metrics.

Chiral Stationary Phase (CSP)Column ExampleMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Separation Factor (α)Reference
Beta-cyclodextrin typeORpak CDBS-4532.5 M Phosphate buffer (pH 3.0)Not SpecifiedNot Specified1.04[1]
Acetylated β-cyclodextrinNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
Beta-cyclodextrin derivativeORpak CDBS-453200 mM Sodium Chloride, 0.05% Acetic Acid in Water/Acetonitrile (95/5 v/v)0.5280Not Specified[3]

Detailed Experimental Protocols

Method 1: Beta-Cyclodextrin Based Separation

This method utilizes a beta-cyclodextrin type chiral stationary phase, which is effective for the enantiomeric separation of norepinephrine.

  • Column: ORpak CDBS-453 (or equivalent beta-cyclodextrin column)

  • Mobile Phase: Prepare a 2.5 M phosphate buffer and adjust the pH to 3.0.[1]

  • Flow Rate: A typical starting flow rate for a 4.6 mm ID column is 1.0 mL/min. This may require optimization.

  • Column Temperature: Ambient or controlled at 25°C for reproducibility.

  • Detection: UV detector set at 280 nm.[3]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve this compound in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

Method 2: Modified Mobile Phase with Beta-Cyclodextrin CSP

This approach employs a different mobile phase composition with a beta-cyclodextrin column to achieve separation.[3]

  • Column: ORpak CDBS-453 (4.6 x 150 mm).[3]

  • Mobile Phase: A mixture of 95% aqueous solution (containing 200 mM sodium chloride and 0.05% glacial acetic acid) and 5% acetonitrile (v/v).[3]

  • Flow Rate: 0.5 mL/min.[3]

  • Column Temperature: Cooled to 10°C.[3]

  • Detection: UV detection at 280 nm.[3]

  • Injection Volume: 20 μL.[3]

  • Sample Preparation: Prepare a 100 µg/mL solution of the epinephrine sample.[3]

Visualizing the Experimental Workflow and Key Relationships

To better understand the practical application and the factors influencing the separation, the following diagrams illustrate the experimental workflow and the logical relationships between key parameters.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample This compound Sample Solvent Mobile Phase Preparation Injector Injector Sample->Injector Pump HPLC Pump Solvent->Pump Pump->Injector Column Chiral Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration & Analysis Chromatogram->Integration Result Separation Results (α, R) Integration->Result G cluster_params Experimental Parameters cluster_performance Separation Performance CSP Chiral Stationary Phase Selectivity Selectivity (α) CSP->Selectivity MobilePhase Mobile Phase Composition (pH, additives) Retention Retention Time (tR) MobilePhase->Retention MobilePhase->Selectivity FlowRate Flow Rate FlowRate->Retention Temperature Temperature Temperature->Retention Temperature->Selectivity Resolution Resolution (Rs) Retention->Resolution Selectivity->Resolution

References

Validating the Purity of Commercial DL-Norepinephrine Tartrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DL-Norepinephrine tartrate is a critical catecholamine used extensively in research to study adrenergic signaling, cardiovascular function, and neurotransmission. The purity of this compound is paramount to ensure the validity and reproducibility of experimental results. This guide provides a framework for validating the purity of commercial this compound, comparing it with other adrenergic agonists, and offering detailed experimental protocols for its analysis.

Comparative Purity Analysis of Commercial this compound

The purity of this compound from different commercial suppliers can vary. While most reputable vendors provide products with high purity, it is essential for researchers to be aware of the potential for impurities and to have methods in place for verification. The following table summarizes typical purity specifications from major suppliers. It is important to note that these are general specifications, and the actual purity of a specific lot is detailed in the Certificate of Analysis (CoA).

Supplier Product Name CAS Number Stated Purity Analytical Method
Supplier AThis compound51-40-1≥98%HPLC
Supplier B(±)-Norepinephrine (bitartrate hydrate)108341-18-0≥95%Not specified
Supplier CNoradrenaline bitartrate51-40-1≥98% (HPLC)HPLC
Supplier DL-(–)-Norepinephrine-(+)-bitartrate69815-49-2≥97%Not specified

Note: The purity values are as stated on the product information pages and may not reflect the exact purity of a specific batch. Always refer to the lot-specific Certificate of Analysis for precise data.

Comparison with Alternative Adrenergic Agonists

In research, other catecholamines and adrenergic agonists are often used alongside or as alternatives to DL-Norepinephrine. Understanding their typical purity is crucial for comparative studies.

Alternative Compound Receptor Specificity Typical Purity Common Analytical Method
L-Epinephrineα and β adrenergic receptors≥98% (HPLC)[1]HPLC
Dopamine HydrochlorideDopamine receptors, β1 adrenergic receptors≥99% (HPLC)[2]HPLC
Isoproterenol HydrochlorideNon-selective β adrenergic agonist≥98% (HPLC)[3]HPLC

Experimental Protocols for Purity Validation

A robust analytical method is essential for independently verifying the purity of commercial this compound. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique.

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

This protocol is a general guideline and may require optimization based on the specific HPLC system and column used.

Objective: To determine the purity of this compound and identify any impurities.

Materials:

  • This compound sample

  • HPLC grade water

  • HPLC grade methanol

  • Sodium heptanesulfonate

  • Phosphoric acid

  • Reference standards for norepinephrine and known impurities (if available)

Instrumentation:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a buffer of sodium heptanesulfonate in water, mixed with methanol. A typical composition is a solution of 0.22g sodium heptanesulfonate in 160mL of water and 40mL of methanol, with the pH adjusted to 3.0 with phosphoric acid. The mobile phase should be filtered and degassed before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh and dissolve the commercial this compound sample in the mobile phase to a concentration similar to the primary working standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 mm x 250 mm, 5 µm

    • Mobile Phase: As prepared in step 1

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 280 nm

    • Column Temperature: Ambient

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis:

    • Identification: Compare the retention time of the major peak in the sample chromatogram with that of the norepinephrine reference standard.

    • Purity Calculation: Calculate the purity of the sample by comparing the peak area of the main peak in the sample to the total area of all peaks in the chromatogram (Area Percent Method).

    • Impurity Identification: Identify known impurities by comparing their retention times with those of available reference standards.

Chiral HPLC for Enantiomeric Purity

Since DL-Norepinephrine is a racemic mixture, it is crucial to verify the presence of both D- and L-enantiomers, especially if the biological activity of a single enantiomer is being investigated.

Objective: To separate and quantify the D- and L-enantiomers of norepinephrine.

Materials:

  • This compound sample

  • HPLC grade water

  • HPLC grade acetonitrile

  • Sodium chloride

  • Glacial acetic acid

Instrumentation:

  • HPLC system with UV or Circular Dichroism (CD) detector

  • Chiral HPLC column (e.g., ORpak CDBS-453)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of an aqueous solution of 200 mM sodium chloride containing 0.05% glacial acetic acid, mixed with acetonitrile (e.g., 95:5 v/v). The mobile phase should be filtered and degassed.

  • Standard and Sample Preparation: Prepare standard and sample solutions as described in the previous HPLC protocol.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase (e.g., ORpak CDBS-453, 4.6 x 150 mm)

    • Mobile Phase: As prepared in step 1

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 280 nm or CD detector

    • Column Temperature: 10°C

  • Analysis and Data Interpretation: Inject the solutions and analyze the resulting chromatograms to determine the ratio of the two enantiomers.

Mandatory Visualizations

Norepinephrine Signaling Pathway

Norepinephrine_Signaling_Pathway cluster_synthesis Norepinephrine Synthesis cluster_release_binding Release and Receptor Binding cluster_downstream Downstream Signaling Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine_vesicle Norepinephrine (in vesicle) Dopamine->Norepinephrine_vesicle Dopamine β-Hydroxylase Norepinephrine_synapse Norepinephrine (synaptic cleft) Norepinephrine_vesicle->Norepinephrine_synapse Exocytosis Alpha_Receptor α-Adrenergic Receptor Norepinephrine_synapse->Alpha_Receptor Beta_Receptor β-Adrenergic Receptor Norepinephrine_synapse->Beta_Receptor G_protein_alpha Gq/Gi Protein Alpha_Receptor->G_protein_alpha G_protein_beta Gs Protein Beta_Receptor->G_protein_beta PLC Phospholipase C G_protein_alpha->PLC AC Adenylyl Cyclase G_protein_beta->AC IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response Ca_release->Cellular_Response PKA->Cellular_Response

Caption: Norepinephrine synthesis, release, and major signaling pathways.

Experimental Workflow for Purity Validation

Purity_Validation_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Analytical Testing cluster_data Data Analysis and Reporting Sample_Reception Receive Commercial This compound Sample_Prep Prepare Sample Solutions Sample_Reception->Sample_Prep Standard_Prep Prepare Reference Standard Solutions HPLC_Potency HPLC-UV Analysis (Potency and Impurities) Standard_Prep->HPLC_Potency Sample_Prep->HPLC_Potency HPLC_Chiral Chiral HPLC Analysis (Enantiomeric Purity) Sample_Prep->HPLC_Chiral Data_Processing Process Chromatographic Data HPLC_Potency->Data_Processing HPLC_Chiral->Data_Processing Purity_Calculation Calculate Potency and Impurity Profile Data_Processing->Purity_Calculation Enantiomer_Ratio Determine D/L Enantiomer Ratio Data_Processing->Enantiomer_Ratio Final_Report Generate Final Purity Report Purity_Calculation->Final_Report Enantiomer_Ratio->Final_Report

Caption: Workflow for the comprehensive purity validation of this compound.

References

A Comparative Analysis of Receptor Binding Affinities: D-, L-, and DL-Norepinephrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding affinities of the different stereoisomers of norepinephrine: the naturally occurring L-isomer (L-norepinephrine), its enantiomer D-norepinephrine, and the racemic mixture DL-norepinephrine. This comparison is supported by experimental data to aid in research and drug development endeavors.

Norepinephrine, a key catecholamine neurotransmitter and hormone, exerts its physiological effects through interaction with adrenergic receptors. The stereochemistry of the norepinephrine molecule plays a pivotal role in its interaction with these receptors, leading to significant differences in binding affinity and subsequent biological activity.

Quantitative Comparison of Binding Affinities

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, often expressed as the inhibition constant (Ki) or the dissociation constant (Kd). A lower Ki or Kd value indicates a higher binding affinity. The following table summarizes the available quantitative data for the binding affinities of L-norepinephrine to various human adrenergic receptor subtypes.

It is widely reported that the L-isomer of norepinephrine possesses a significantly higher affinity for adrenergic receptors compared to the D-isomer.[1][2] Experimental data indicates that D-norepinephrine has a binding affinity that can be 10- to 500-fold lower than that of L-norepinephrine.[2] For α-noradrenergic receptors, L-norepinephrine has been shown to have approximately twenty times greater affinity than D-norepinephrine.[1] Due to the scarcity of direct quantitative binding studies on D- and DL-norepinephrine, the table primarily focuses on the pharmacologically active L-enantiomer. The binding affinity of the racemic DL-norepinephrine can be inferred to be intermediate between that of the pure D- and L-isomers.

Receptor SubtypeLigandKi (nM)SpeciesReference
α1AL-Norepinephrine1500Guinea Pig[3]
β1L-Norepinephrine126Rat[3]
β1L-Norepinephrine400Guinea Pig[3]

Note: The presented Ki values are collated from different studies and experimental conditions. Direct comparison between values should be made with caution.

L-norepinephrine generally exhibits a higher affinity for α-adrenergic receptors than for β-adrenergic receptors.[4] Within the β-receptor family, L-norepinephrine is approximately tenfold more selective for the β1 subtype over the β2 subtype.[5]

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinities for D-, L-, and DL-norepinephrine is typically performed using a radioligand binding assay. This technique measures the affinity of a ligand for a receptor by detecting the displacement of a radioactively labeled ligand.

Objective: To determine the inhibition constant (Ki) of D-, L-, and DL-norepinephrine for a specific adrenergic receptor subtype.

Materials:

  • Cell membranes expressing the adrenergic receptor of interest.

  • A suitable radioligand with high affinity and specificity for the receptor (e.g., [3H]prazosin for α1 receptors, [3H]yohimbine for α2 receptors, [3H]dihydroalprenolol for β receptors).

  • Increasing concentrations of unlabeled D-, L-, and DL-norepinephrine.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Incubation: In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (D-, L-, or DL-norepinephrine).

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioligand as a function of the concentration of the unlabeled competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow of a radioligand binding assay and the signaling pathways activated by norepinephrine.

experimental_workflow cluster_preparation Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep1 Cell Membranes with Adrenergic Receptors incubation Incubation to Reach Equilibrium prep1->incubation prep2 Radioligand (e.g., [3H]prazosin) prep2->incubation prep3 Unlabeled Competitor (D-, L-, or DL-Norepinephrine) prep3->incubation filtration Rapid Filtration incubation->filtration washing Washing of Filters filtration->washing counting Scintillation Counting washing->counting analysis IC50 Determination & Ki Calculation counting->analysis

Radioligand Binding Assay Workflow

signaling_pathways cluster_alpha1 α1-Adrenergic Receptor cluster_alpha2 α2-Adrenergic Receptor cluster_beta β-Adrenergic Receptors (β1, β2, β3) a1 Norepinephrine a1_receptor α1 Receptor a1->a1_receptor gq Gq protein a1_receptor->gq plc Phospholipase C gq->plc pip2 PIP2 plc->pip2 ip3 IP3 plc->ip3 dag DAG plc->dag ca2 ↑ Intracellular Ca2+ ip3->ca2 pkc Protein Kinase C dag->pkc response1 Cellular Response (e.g., Smooth Muscle Contraction) ca2->response1 pkc->response1 a2 Norepinephrine a2_receptor α2 Receptor a2->a2_receptor gi Gi protein a2_receptor->gi ac_inhibit Adenylyl Cyclase (Inhibition) gi->ac_inhibit camp_decrease ↓ cAMP ac_inhibit->camp_decrease response2 Cellular Response (e.g., Inhibition of Neurotransmitter Release) camp_decrease->response2 beta Norepinephrine beta_receptor β Receptor beta->beta_receptor gs Gs protein beta_receptor->gs ac_activate Adenylyl Cyclase (Activation) gs->ac_activate camp_increase ↑ cAMP ac_activate->camp_increase pka Protein Kinase A camp_increase->pka response3 Cellular Response (e.g., ↑ Heart Rate, Glycogenolysis) pka->response3

Norepinephrine Signaling Pathways

References

Cross-Reactivity of DL-Norepinephrine Tartrate in Dopamine Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of DL-Norepinephrine tartrate in commercially available dopamine enzyme-linked immunosorbent assay (ELISA) kits. Understanding the specificity of these assays is critical for accurate quantification of dopamine in the presence of structurally similar catecholamines like norepinephrine. This document presents supporting experimental data from various manufacturers, detailed experimental protocols, and visualizations of key biological pathways and assay principles.

Introduction to Dopamine and Norepinephrine

Dopamine and norepinephrine are both catecholamine neurotransmitters, playing crucial roles in the central nervous system and periphery.[1] They share a common biosynthetic pathway, with dopamine serving as a direct precursor to norepinephrine.[1][2] This close structural similarity, differing only by a single hydroxyl group on the beta-carbon of the ethylamine side chain, presents a significant challenge for immunoassays aiming to specifically quantify dopamine.[3] The potential for cross-reactivity of norepinephrine with antibodies raised against dopamine can lead to inaccurate measurements, impacting research in areas such as neuroscience, endocrinology, and pharmacology.

Comparative Analysis of Cross-Reactivity

The degree of cross-reactivity of norepinephrine in dopamine ELISA kits varies between manufacturers. The following table summarizes the reported cross-reactivity percentages from several commercially available kits. It is important to note that many of these assays employ a derivatization step, and the cross-reactivity is reported for the derivatized form of norepinephrine.

ManufacturerKit NameReported Norepinephrine Cross-Reactivity (%)
Eagle BiosciencesDopamine ELISA Assay Kit0.23%[4]
Eagle BiosciencesDopamine & Noradrenaline High Sensitive ELISA0.45%[4]
Alpco DiagnosticsDopamine ELISA6.4% (for derivatized Noradrenaline)[5]
Demeditec Diagnostics2-CAT ELISA0.03% (for derivatized Dopamine)[6]

Signaling Pathways of Dopamine and Norepinephrine

Dopamine and norepinephrine exert their effects by binding to specific G-protein coupled receptors on the surface of target cells. While there are distinct receptor families for each neurotransmitter (Dopamine receptors D1-D5 and Adrenergic receptors α1, α2, β1-β3), some overlap in signaling pathways exists. The following diagram illustrates the biosynthesis from their common precursor, Tyrosine, and their primary signaling cascades.

cluster_biosynthesis Biosynthesis cluster_signaling Signaling Pathways Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_mol Dopamine L_DOPA->Dopamine_mol DOPA Decarboxylase Norepinephrine_mol Norepinephrine Dopamine_mol->Norepinephrine_mol Dopamine β-Hydroxylase Dopamine_mol_2 Dopamine D1_Receptor D1-like Receptors Dopamine_mol_2->D1_Receptor D2_Receptor D2-like Receptors Dopamine_mol_2->D2_Receptor Norepinephrine_mol_2 Norepinephrine Alpha_Receptor α-Adrenergic Receptors Norepinephrine_mol_2->Alpha_Receptor Beta_Receptor β-Adrenergic Receptors Norepinephrine_mol_2->Beta_Receptor AC_stim ↑ Adenylyl Cyclase (↑ cAMP) D1_Receptor->AC_stim AC_inhib ↓ Adenylyl Cyclase (↓ cAMP) D2_Receptor->AC_inhib PLC ↑ Phospholipase C (↑ IP3, DAG) Alpha_Receptor->PLC Beta_Receptor->AC_stim

Caption: Biosynthesis and primary signaling pathways of dopamine and norepinephrine.

Experimental Protocol: Competitive ELISA for Dopamine

The following is a generalized protocol for a competitive ELISA used for the quantification of dopamine in biological samples. This protocol is based on methodologies described in commercially available kits and involves several key steps: sample extraction, acylation, enzymatic conversion, and competitive binding.[2][5][7][8][9][10][11]

Materials:

  • Dopamine ELISA kit (containing microtiter plate pre-coated with antigen, standards, controls, wash buffer, enzyme conjugate, substrate, stop solution, and specific antiserum)

  • Precision pipettes and tips

  • Microplate reader capable of measuring absorbance at 450 nm

  • Microplate shaker

  • Deionized or distilled water

  • Vortex mixer

  • Absorbent paper

Procedure:

  • Sample Preparation and Extraction:

    • Collect samples (e.g., plasma, urine, tissue homogenates) and store appropriately.

    • Dopamine is extracted from the sample using a cis-diol-specific affinity gel. This step is crucial for purifying and concentrating the analyte.

  • Acylation:

    • The extracted dopamine is chemically modified by acylation. This derivatization step is often necessary to improve the stability of the molecule and its recognition by the antibody.

  • Enzymatic Conversion:

    • The acylated dopamine is then enzymatically converted. This step can further enhance the specificity of the assay.

  • Competitive ELISA:

    • Add standards, controls, and prepared samples to the wells of the microtiter plate.

    • Add the dopamine-specific antiserum to all wells.

    • During incubation, the derivatized dopamine from the sample and the dopamine bound to the solid phase of the microtiter plate compete for the binding sites of the antiserum.

    • The amount of antibody that binds to the solid phase is inversely proportional to the concentration of dopamine in the sample.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add an enzyme-conjugated secondary antibody (e.g., anti-rabbit IgG-peroxidase) that binds to the primary antibody already attached to the plate.

    • Wash the plate again to remove any unbound enzyme conjugate.

    • Add a chromogenic substrate (e.g., TMB). The enzyme catalyzes a color change.

    • Stop the reaction with a stop solution.

  • Data Analysis:

    • Measure the absorbance of each well at 450 nm using a microplate reader.

    • Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of dopamine in the samples by interpolating their absorbance values on the standard curve.

Experimental Workflow: Competitive ELISA

The following diagram illustrates the key steps in a competitive ELISA for dopamine quantification.

cluster_workflow Competitive ELISA Workflow Start Start SamplePrep Sample Preparation (Extraction, Acylation, Enzymatic Conversion) Start->SamplePrep AddReagents Add Standards, Controls, and Prepared Samples to Coated Plate SamplePrep->AddReagents AddAntiserum Add Dopamine Antiserum (Competition Step) AddReagents->AddAntiserum Incubate1 Incubate AddAntiserum->Incubate1 Wash1 Wash Plate Incubate1->Wash1 AddEnzymeConj Add Enzyme Conjugate Wash1->AddEnzymeConj Incubate2 Incubate AddEnzymeConj->Incubate2 Wash2 Wash Plate Incubate2->Wash2 AddSubstrate Add Substrate (Color Development) Wash2->AddSubstrate Incubate3 Incubate AddSubstrate->Incubate3 AddStop Add Stop Solution Incubate3->AddStop ReadPlate Read Absorbance at 450 nm AddStop->ReadPlate Analyze Data Analysis (Standard Curve) ReadPlate->Analyze End End Analyze->End

Caption: Step-by-step workflow for a competitive dopamine ELISA.

Conclusion

The cross-reactivity of norepinephrine in dopamine assays is a critical consideration for researchers. The data presented in this guide highlights the variability in specificity among different commercially available ELISA kits. While some kits demonstrate very low cross-reactivity, others show a more significant level of interference. Therefore, it is imperative for researchers to carefully evaluate the specifications of the chosen assay and, if necessary, perform validation experiments to ensure the accuracy of their results, especially when working with samples known to contain high concentrations of norepinephrine. The detailed experimental protocol and workflow diagrams provided herein serve as a valuable resource for understanding and implementing these assays in the laboratory.

References

A Comparative Guide to the In Vivo Efficacy of DL-Norepinephrine vs. L-Norepinephrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of the racemic mixture DL-norepinephrine and its stereoisomer L-norepinephrine. The information presented is based on available experimental data to assist researchers and drug development professionals in making informed decisions regarding the use of these compounds in preclinical and clinical research.

Norepinephrine, a catecholamine, functions as a critical neurotransmitter and hormone, playing a vital role in the body's "fight-or-flight" response. It exerts its effects by interacting with adrenergic receptors, leading to physiological responses such as increased heart rate, elevated blood pressure, and the mobilization of energy stores.[1][2][3] Norepinephrine used in therapeutic contexts is the physiologically active L-isomer.

Executive Summary

The in vivo efficacy of norepinephrine is primarily attributed to the L-isomer (L-norepinephrine). The D-isomer (D-norepinephrine) is considered to be significantly less physiologically active. Consequently, DL-norepinephrine, a racemic mixture of both isomers, is expected to have approximately half the potency of a pure L-norepinephrine formulation at the same concentration. This is due to the D-isomer acting as an inactive component. Studies have indicated that the L-isomer is preferentially retained in tissues, which may be due to a greater affinity for binding sites or more rapid metabolism of the D-isomer.[4]

Data Presentation: Efficacy and Receptor Binding

Direct comparative in vivo studies quantifying the physiological effects of DL-norepinephrine versus L-norepinephrine are scarce in recent literature, largely because the L-isomer is the recognized active form. The following tables summarize the known characteristics and effects of L-norepinephrine, which can be used to infer the expected reduced efficacy of the DL-racemic mixture.

Table 1: Comparison of In Vivo Properties

PropertyL-NorepinephrineDL-Norepinephrine (Inferred)
Primary Action Potent agonist at α and β1-adrenergic receptorsAgonist at α and β1-adrenergic receptors
Physiological Effect Vasoconstriction, increased blood pressure, increased heart rateReduced vasoconstriction, blood pressure, and heart rate response compared to an equivalent mass of L-Norepinephrine
Relative Potency HighApproximately 50% of L-Norepinephrine
Metabolism Metabolized by MAO and COMTL-isomer is metabolized by MAO and COMT; D-isomer is also metabolized, but less is known about its specific pathway and rate.[4]

Table 2: Adrenergic Receptor Binding Affinity of L-Norepinephrine

Receptor SubtypeBinding AffinityPrimary Signaling Pathway
α1 HighGq protein-coupled (increases intracellular Ca2+)[5]
α2 HighGi protein-coupled (inhibits adenylyl cyclase)[5]
β1 HighGs protein-coupled (stimulates adenylyl cyclase)[6]
β2 LowGs protein-coupled (stimulates adenylyl cyclase)[7]
β3 ModerateGs protein-coupled (stimulates adenylyl cyclase)

Experimental Protocols

The following is a representative experimental protocol for assessing the in vivo pressor effects of norepinephrine in a rat model, which can be adapted to compare the efficacy of DL- and L-norepinephrine.

Objective: To compare the dose-dependent effects of DL-norepinephrine and L-norepinephrine on mean arterial pressure (MAP) and heart rate (HR) in anesthetized rats.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., urethane or ketamine/xylazine mixture)

  • Saline solution (0.9% NaCl)

  • L-Norepinephrine bitartrate

  • DL-Norepinephrine

  • Carotid artery and jugular vein catheters

  • Pressure transducer and data acquisition system

  • Infusion pump

Procedure:

  • Animal Preparation:

    • Anesthetize the rat according to approved institutional protocols.

    • Surgically implant a catheter into the carotid artery for continuous blood pressure monitoring and another catheter into the jugular vein for drug administration.[8][9]

    • Connect the arterial catheter to a pressure transducer to record blood pressure and heart rate.[9][10]

    • Allow the animal to stabilize for a 20-30 minute period to obtain baseline blood pressure and heart rate readings.

  • Drug Preparation:

    • Prepare stock solutions of L-norepinephrine and DL-norepinephrine in saline.

    • Prepare serial dilutions to administer a range of doses (e.g., 0.1, 0.3, 1.0, 3.0 µg/kg).

  • Drug Administration and Data Collection:

    • Administer the prepared doses of L-norepinephrine intravenously in a randomized order.

    • Allow for a sufficient washout period between doses for blood pressure and heart rate to return to baseline.

    • Repeat the procedure with DL-norepinephrine.

    • Continuously record mean arterial pressure and heart rate throughout the experiment.

  • Data Analysis:

    • Calculate the change in mean arterial pressure and heart rate from baseline for each dose of L-norepinephrine and DL-norepinephrine.

    • Construct dose-response curves for both compounds.

    • Statistically compare the responses to L-norepinephrine and DL-norepinephrine at each dose level.

Visualizations

Signaling Pathways

The physiological effects of norepinephrine are mediated through its interaction with adrenergic receptors, which triggers intracellular signaling cascades.

Norepinephrine_Signaling cluster_alpha1 α1 Receptor Signaling cluster_beta1 β1 Receptor Signaling NE_a1 L-Norepinephrine a1 α1-Adrenergic Receptor NE_a1->a1 Gq Gq Protein a1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC Response_a1 Smooth Muscle Contraction Ca->Response_a1 PKC->Response_a1 NE_b1 L-Norepinephrine b1 β1-Adrenergic Receptor NE_b1->b1 Gs Gs Protein b1->Gs AC Adenylyl Cyclase Gs->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Response_b1 ↑ Heart Rate & Contractility PKA->Response_b1

Caption: Norepinephrine signaling through α1 and β1 adrenergic receptors.

Experimental Workflow

The following diagram illustrates the workflow for a comparative in vivo study.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_prep Animal Preparation (Anesthesia, Catheterization) baseline Baseline Measurement (MAP & HR) animal_prep->baseline drug_prep Drug Preparation (L-NE & DL-NE Solutions) dose_admin Dose Administration (Randomized, IV) drug_prep->dose_admin baseline->dose_admin data_acq Continuous Data Acquisition (MAP & HR) dose_admin->data_acq washout Washout Period data_acq->washout data_proc Data Processing (Calculate ΔMAP & ΔHR) data_acq->data_proc washout->dose_admin dose_resp Dose-Response Curve Generation data_proc->dose_resp stat_comp Statistical Comparison dose_resp->stat_comp

Caption: Workflow for in vivo comparison of norepinephrine isomers.

References

Spectroscopic Analysis for DL-Norepinephrine Tartrate Identification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of active pharmaceutical ingredients (APIs) are paramount in drug development and quality control. This guide provides a comparative analysis of key spectroscopic techniques for the identification and analysis of DL-Norepinephrine Tartrate. We will explore the principles, experimental protocols, and performance characteristics of UV-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental data.

Introduction to Spectroscopic Techniques in Pharmaceutical Analysis

Spectroscopic methods are indispensable tools in the pharmaceutical industry, offering rapid and reliable identification, quantification, and structural elucidation of drug substances. These techniques rely on the interaction of electromagnetic radiation with matter, providing a unique molecular fingerprint. For a molecule like this compound, which possesses a catechol ring, a chiral center, and various functional groups, each spectroscopic method offers distinct advantages and limitations.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Reporting Sample_Receiving Receive this compound Sample Standard_Preparation Prepare Standard Solutions Sample_Receiving->Standard_Preparation Sample_Dissolution Dissolve Sample in Appropriate Solvent Sample_Receiving->Sample_Dissolution FTIR FTIR Spectroscopy Sample_Receiving->FTIR NMR NMR Spectroscopy Sample_Receiving->NMR UV_Vis UV-Vis Spectroscopy Standard_Preparation->UV_Vis LC_MS LC-MS Standard_Preparation->LC_MS Sample_Dissolution->UV_Vis Sample_Dissolution->LC_MS Spectral_Comparison Compare Spectra with Reference UV_Vis->Spectral_Comparison Quantification Quantify Analyte UV_Vis->Quantification FTIR->Spectral_Comparison NMR->Spectral_Comparison Impurity_Profiling Identify Impurities NMR->Impurity_Profiling LC_MS->Spectral_Comparison LC_MS->Quantification LC_MS->Impurity_Profiling Final_Report Generate Certificate of Analysis Spectral_Comparison->Final_Report Quantification->Final_Report Impurity_Profiling->Final_Report

Figure 1: General workflow for the spectroscopic identification and analysis of this compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a widely used technique for the quantitative analysis of substances that absorb light in the ultraviolet and visible regions. The catechol moiety in norepinephrine is the primary chromophore responsible for its UV absorbance.

Principle: This technique measures the absorption of light by a sample at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte in the solution.

Experimental Protocol:

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., 0.1 M HCl, water) to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the same solvent to obtain a concentration within the calibration range.

  • Measurement: Record the UV spectrum of the sample and standard solutions against a solvent blank from 200 to 400 nm. The characteristic absorption maxima for norepinephrine are typically observed around 228 nm and 280 nm[1].

  • Quantification: Construct a calibration curve by plotting absorbance versus concentration of the standards. Determine the concentration of the sample from its absorbance using the regression equation of the calibration curve.

A colorimetric method has also been described, based on the development of a red color (λmax 490 nm) with sodium periodate in an aqueous alcoholic medium, which is suitable for routine analysis of norepinephrine injections[2][3].

Performance Comparison:

ParameterUV-Vis Spectroscopy (Direct)UV-Vis Spectroscopy (Colorimetric)
Principle Intrinsic UV absorbanceColor formation after chemical reaction
Wavelength ~280 nm~490 nm
Specificity Moderate; susceptible to interference from other UV-absorbing compounds.Higher; depends on the specificity of the chemical reaction.
Sensitivity Generally lower than chromatographic methods.Can be more sensitive than direct UV-Vis.
Application Primarily for quantitative analysis (assay).Quantitative analysis, particularly in formulated products.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for the identification of functional groups in a molecule, making it ideal for confirming the identity of a drug substance and its salt form.

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending). The resulting spectrum is a unique fingerprint of the molecule.

Experimental Protocol:

  • Sample Preparation: No extensive sample preparation is required for Attenuated Total Reflectance (ATR)-FTIR. A small amount of the solid this compound powder is placed directly on the ATR crystal. Alternatively, a potassium bromide (KBr) pellet can be prepared by mixing the sample with KBr powder and compressing it into a thin disk.

  • Background Collection: A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded.

  • Sample Measurement: The sample spectrum is then recorded, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: The sample spectrum is compared with a reference spectrum of this compound. Key characteristic peaks corresponding to functional groups such as O-H (hydroxyl), N-H (amine), C-H (aromatic and aliphatic), C=C (aromatic ring), and C-O stretches should be present.

Performance Comparison:

ParameterFTIR Spectroscopy
Principle Absorption of IR radiation causing molecular vibrations.
Specificity High; provides a unique molecular fingerprint.
Sensitivity Generally not used for trace analysis.
Application Primarily for identification and confirmation of structure and salt form. Can be used for quantitative analysis with proper calibration[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. The chemical environment of each nucleus influences its resonance frequency, providing information about the molecular structure.

Experimental Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer. Other experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of norepinephrine and the tartrate counter-ion. The spectra can also be used to identify and quantify impurities.

Performance Comparison:

ParameterNMR Spectroscopy
Principle Nuclear spin transitions in a magnetic field.
Specificity Very high; provides detailed structural information.
Sensitivity Relatively low compared to MS.
Application Definitive structural elucidation, identification and quantification of impurities, and stereoisomeric analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of mass spectrometry. It is the gold standard for the quantification of drugs and their impurities in complex matrices.

Principle: The sample is first injected into an HPLC system where the components are separated based on their affinity for the stationary and mobile phases. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

G Sample_Prep Sample Preparation (Dissolution in Mobile Phase) HPLC_Separation HPLC Separation (Reversed-Phase Column) Sample_Prep->HPLC_Separation Ionization Ionization (Electrospray - ESI) HPLC_Separation->Ionization Mass_Analysis_1 First Mass Analyzer (Q1) (Precursor Ion Selection) Ionization->Mass_Analysis_1 Fragmentation Collision Cell (Q2) (Fragmentation) Mass_Analysis_1->Fragmentation Mass_Analysis_2 Second Mass Analyzer (Q3) (Product Ion Selection) Fragmentation->Mass_Analysis_2 Detection Detector (Signal Acquisition) Mass_Analysis_2->Detection Data_Analysis Data Analysis (Quantification & Identification) Detection->Data_Analysis

Figure 2: A typical workflow for the analysis of this compound using LC-MS/MS.

Experimental Protocol:

  • Sample and Standard Preparation: Prepare stock and working solutions of the this compound sample and reference standard in a suitable solvent, typically the mobile phase.

  • Chromatographic Conditions: Use a suitable HPLC column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

  • Mass Spectrometric Conditions: Utilize an electrospray ionization (ESI) source in the positive ion mode. For quantification, use tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode. The precursor ion for norepinephrine ([M+H]⁺) is m/z 170.1, and a common product ion is m/z 152.1.

  • Data Analysis: Quantify the analyte by comparing the peak area of the sample to a calibration curve generated from the reference standards. Identify impurities by their retention times and mass spectra.

Performance Comparison:

ParameterLC-MS/MS
Principle Chromatographic separation followed by mass-based detection.
Specificity Very high; combines chromatographic separation with mass analysis.
Sensitivity Very high; capable of detecting and quantifying trace levels of analytes.
Application Gold standard for quantification, impurity profiling, and stability studies.

Quantitative Performance Data Summary

The following table summarizes the typical quantitative performance of the different spectroscopic methods for the analysis of norepinephrine. It is important to note that these values can vary depending on the specific instrumentation and experimental conditions.

MethodLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)
HPLC-UV 10 - 35 µg/mL[5][6]1.17 µg/mL[5][6]3.55 µg/mL[5][6]
LC-MS/MS 0.05 - 100 ng/mL-50 pg/mL
SERS --32 µg/mL

Conclusion

The choice of spectroscopic technique for the analysis of this compound depends on the specific requirements of the analysis.

  • UV-Vis spectroscopy is a simple and cost-effective method for routine quantitative analysis (assay) of the bulk drug substance.

  • FTIR spectroscopy is an excellent technique for rapid and unambiguous identification and confirmation of the material's identity and salt form.

  • NMR spectroscopy provides the most detailed structural information and is the definitive method for structural elucidation and impurity identification.

  • LC-MS/MS is the most sensitive and specific method, making it the ideal choice for trace-level quantification, impurity profiling, and analysis in complex matrices.

For comprehensive quality control of this compound, a combination of these techniques is often employed. FTIR and UV-Vis are used for routine identification and assay, while NMR and LC-MS are utilized for reference standard characterization, impurity profiling, and in-depth investigations. This multi-faceted approach ensures the identity, purity, and quality of the drug substance, ultimately contributing to the safety and efficacy of the final pharmaceutical product.

References

A Comparative Guide to Confirming the Enantiomeric Ratio of DL-Norepinephrine Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the determination of the enantiomeric ratio of DL-Norepinephrine tartrate. Accurate quantification of enantiomers is critical in drug development and quality control, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This document outlines and contrasts three primary techniques: High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE). Detailed experimental protocols and supporting data are provided to assist researchers in selecting the most appropriate method for their specific needs.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the enantiomeric ratio of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the three main techniques.

ParameterChiral HPLC-UVLC-MS/MS with Chiral DerivatizationCapillary Electrophoresis (CE)
Principle Differential interaction of enantiomers with a chiral stationary phase.Chromatographic separation of diastereomeric derivatives followed by mass spectrometric detection.Differential migration of enantiomers in an electric field in the presence of a chiral selector.
Linearity Range 0-250 µg/L[1]1.5-750 ng/mL for norepinephrine enantiomers[2]1.0x10⁻⁶ to 1.0x10⁻³ M[3]
Limit of Detection (LOD) Not specified in reviewed literature1.5 ng/mL for norepinephrine enantiomers[2]8.5x10⁻⁷ to 9.5x10⁻⁷ M[3]
Limit of Quantification (LOQ) Not specified in reviewed literature1.5 ng/mL for norepinephrine enantiomers[2]Not specified in reviewed literature
Precision (%RSD) < 3.5%[1]< 10.7% (intra-day and inter-day)[2]< 2.8% (migration time), < 4.8% (peak area)[3]
Analysis Time Typically 15-30 minutes~3 minutes (LC run time)[4]< 7 minutes[5]
Sample Preparation Simple dissolutionDerivatization requiredSimple dissolution
Instrumentation Cost ModerateHighModerate
Throughput ModerateHighHigh
Selectivity Good to ExcellentExcellentExcellent
Robustness HighModerateModerate

Experimental Workflows

The general workflow for determining the enantiomeric ratio of this compound involves sample preparation, chromatographic or electrophoretic separation, and detection. The specific steps vary depending on the chosen method.

G General Experimental Workflow cluster_prep Sample Preparation cluster_separation Separation cluster_detection Detection & Analysis Sample This compound Sample Dissolution Dissolution in Mobile Phase / Buffer Sample->Dissolution Derivatization Derivatization (for LC-MS/MS) Dissolution->Derivatization HPLC Chiral HPLC Dissolution->HPLC CE Capillary Electrophoresis Dissolution->CE LCMS LC-MS/MS Derivatization->LCMS UV UV Detection HPLC->UV MS Mass Spectrometry LCMS->MS DAD Diode Array Detection CE->DAD Data Data Analysis (Peak Integration, Ratio Calculation) UV->Data MS->Data DAD->Data

Experimental Workflow Diagram

Detailed Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This method utilizes a chiral stationary phase to achieve separation of the D- and L-enantiomers of norepinephrine.

a. Sample Preparation:

  • Accurately weigh a suitable amount of this compound.

  • Dissolve the sample in the mobile phase to achieve a final concentration within the linear range of the instrument (e.g., 20 µg/mL).[6]

  • Filter the solution through a 0.45 µm syringe filter before injection.

b. HPLC Conditions:

  • Column: ORpak CDBS-453 (a chiral separation column).[6]

  • Mobile Phase: A mixture of phosphate buffer and isopropanol (e.g., 90:10 v/v). A typical buffer is prepared by dissolving 1.2 g of sodium dihydrogen phosphate in 1000 mL of water and adjusting the pH to 6.0 with sodium hydroxide.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Injection Volume: 20 µL.[7]

  • Detection: UV at 280 nm.[7]

  • Column Temperature: 25°C.

c. Data Analysis:

  • Integrate the peak areas of the D- and L-norepinephrine enantiomers.

  • Calculate the enantiomeric ratio using the following formula: Enantiomeric Ratio (L:D) = (Area of L-peak) / (Area of D-peak)

  • The amount of the D-enantiomer should not exceed a specified limit, for example, 4.0% of the total peak area.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method involves pre-column derivatization to form diastereomers, which are then separated by a standard C18 column and detected by mass spectrometry.

a. Sample Preparation and Derivatization:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • For plasma samples, perform protein precipitation with cold acetonitrile.[4]

  • Derivatize the sample with a chiral derivatizing agent such as (S)-N-(4-nitrophenoxycarbonyl) phenylalanine methoxyethyl ester ((S)-NIFE).[2]

b. LC-MS/MS Conditions:

  • Column: ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).[2]

  • Mobile Phase: A gradient of methanol and water with 0.2% formic acid.[2]

  • Flow Rate: 0.2 mL/min.[2]

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM).[2]

c. Data Analysis:

  • Monitor the specific MRM transitions for the derivatized D- and L-norepinephrine.

  • Quantify the concentration of each enantiomer using a calibration curve prepared with standards.

  • Calculate the enantiomeric ratio from the determined concentrations.

Capillary Electrophoresis (CE)

CE offers a high-efficiency separation of enantiomers using a chiral selector in the running buffer.

a. Sample Preparation:

  • Dissolve the this compound sample in the running buffer or water to a suitable concentration.

  • For pharmaceutical formulations, dilution with the running buffer may be sufficient.

b. CE Conditions:

  • Capillary: Fused-silica capillary (e.g., 45 cm total length, 40 cm effective length, 75 µm I.D.).[3]

  • Running Buffer: 50 mM phosphate buffer (pH 2.90) containing chiral selectors such as 30 mM 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and 5 mM heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD).[3]

  • Voltage: 20 kV.[3]

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).

  • Detection: UV at 205 nm.[3]

c. Data Analysis:

  • Identify the peaks corresponding to the D- and L-enantiomers based on their migration times.

  • Calculate the enantiomeric ratio from the peak areas.

Norepinephrine Signaling Pathway

Norepinephrine exerts its physiological effects by binding to and activating adrenergic receptors, which are G protein-coupled receptors. The two main families of adrenergic receptors are alpha (α) and beta (β) receptors, each with several subtypes. The activation of these receptors triggers distinct downstream signaling cascades.

G Norepinephrine Signaling Pathways cluster_alpha1 α1-Adrenergic Receptor cluster_alpha2 α2-Adrenergic Receptor cluster_beta β-Adrenergic Receptors (β1, β2, β3) NE Norepinephrine alpha1 α1 Receptor NE->alpha1 alpha2 α2 Receptor NE->alpha2 beta β Receptors NE->beta Gq Gq protein alpha1->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC Response1 Smooth Muscle Contraction Ca->Response1 PKC->Response1 Gi Gi protein alpha2->Gi AC_inhibit Adenylate Cyclase (inhibited) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Response2 Inhibition of Norepinephrine Release cAMP_decrease->Response2 Gs Gs protein beta->Gs AC_stimulate Adenylate Cyclase (stimulated) Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase PKA Protein Kinase A cAMP_increase->PKA Response3 Heart Muscle Contraction, Smooth Muscle Relaxation, Glycogenolysis PKA->Response3

Norepinephrine Adrenergic Receptor Signaling

Conclusion

The determination of the enantiomeric ratio of this compound can be effectively achieved using Chiral HPLC, LC-MS/MS, and Capillary Electrophoresis.

  • Chiral HPLC is a robust and widely available technique suitable for routine quality control.

  • LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for bioanalytical applications where low concentrations are expected.

  • Capillary Electrophoresis provides rapid analysis times and high separation efficiency, making it a valuable alternative, particularly for high-throughput screening.

The choice of method should be guided by the specific analytical requirements, including sensitivity, sample matrix, and available resources. The detailed protocols and comparative data presented in this guide are intended to facilitate this decision-making process for researchers and drug development professionals.

References

A Comparative Analysis of Norepinephrine Salt Forms for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Norepinephrine Salt Form

Norepinephrine, a catecholamine neurotransmitter and hormone, is a cornerstone of research in cardiovascular, neurological, and immunological fields. It is commercially available in various salt forms, most commonly as bitartrate, hydrochloride, and tartrate. While the active pharmacological agent is the norepinephrine base, the choice of salt form can have implications for the physicochemical properties of the compound, which are critical considerations in experimental design and drug development. This guide provides a comparative analysis of these salt forms, supported by experimental data and detailed protocols to aid researchers in making informed decisions.

Physicochemical Properties: A Comparative Overview

The selection of a specific salt form is often dictated by desired characteristics such as solubility, stability, and ease of handling. While comprehensive, directly comparative studies of all salt forms under identical conditions are limited, the following table summarizes key physicochemical properties derived from available literature and chemical databases.

PropertyNorepinephrine BitartrateNorepinephrine HydrochlorideNorepinephrine Tartrate
Molecular Formula C8H11NO3 • C4H6O6C8H11NO3 • HClC8H11NO3 • C4H6O6
Molecular Weight 319.27 g/mol (anhydrous)205.64 g/mol 319.27 g/mol
Norepinephrine Base (%) ~53%~82%~53%
Solubility in Water SolubleFreely solubleSoluble
Stability in Solution Stable in dextrose and saline solutions when protected from light.[1] Prone to oxidation, especially at alkaline pH and in the presence of light and oxygen.Generally stable in acidic solutions. Susceptible to oxidation.Similar stability profile to the bitartrate salt.
Appearance White or faintly gray crystalline powder.White crystalline powder.White crystalline powder.

Note: The percentage of norepinephrine base is a critical factor for accurate dose calculations. It is imperative for researchers to be aware of whether dosage is reported in terms of the salt or the active base to ensure experimental reproducibility and prevent errors.[2][3][4]

Biological Activity: The Primacy of the Norepinephrine Base

The salt moiety of norepinephrine formulations is pharmacologically inactive.[5] The biological effects of norepinephrine are mediated by the norepinephrine base, which acts as an agonist at adrenergic receptors. Therefore, regardless of the salt form used, the pharmacological activity and potency are identical once the compound is in solution and the norepinephrine cation is available to interact with its receptors.

The primary concern for researchers is not a difference in biological activity between salt forms, but rather the accurate calculation of the molar concentration of the norepinephrine base in experimental solutions.

Adrenergic Receptor Signaling Pathway

Norepinephrine exerts its effects by binding to α- and β-adrenergic receptors, which are G protein-coupled receptors. The activation of these receptors triggers distinct downstream signaling cascades.

Norepinephrine Signaling Pathway cluster_alpha1 α1-Adrenergic Receptor cluster_alpha2 α2-Adrenergic Receptor cluster_beta β-Adrenergic Receptors (β1, β2, β3) NE Norepinephrine alpha1 α1 NE->alpha1 alpha2 α2 NE->alpha2 beta β1, β2, β3 NE->beta Gq Gq alpha1->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Gi Gi alpha2->Gi AC_inhib Adenylate Cyclase (Inhibition) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Gs Gs beta->Gs AC_act Adenylate Cyclase (Activation) Gs->AC_act cAMP_inc ↑ cAMP AC_act->cAMP_inc PKA PKA Activation cAMP_inc->PKA

Caption: Norepinephrine signaling through α and β adrenergic receptors.

Experimental Protocols

Protocol 1: Determination of Norepinephrine Stability by High-Performance Liquid Chromatography (HPLC)

This protocol describes a stability-indicating HPLC method to quantify the concentration of norepinephrine over time.

Workflow for HPLC Stability Assay

HPLC Stability Workflow prep Prepare Norepinephrine Solution (e.g., in 5% Dextrose or 0.9% Saline) storage Store Aliquots under Defined Conditions (Temperature, Light Exposure) prep->storage sampling Sample at Predetermined Time Points (e.g., 0, 24, 48h) storage->sampling hplc Inject Sample into HPLC System sampling->hplc analysis Quantify Norepinephrine Peak Area and Compare to Time 0 hplc->analysis

Caption: Experimental workflow for assessing norepinephrine stability.

Materials:

  • Norepinephrine salt (bitartrate, hydrochloride, or tartrate)

  • 5% Dextrose Injection or 0.9% Sodium Chloride Injection

  • HPLC system with UV detector

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase: A solution of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., methanol or acetonitrile). A common mobile phase is a mixture of aqueous sodium heptanesulfonate and methanol.[6]

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Method:

  • Preparation of Standard Solutions: Prepare a stock solution of the norepinephrine salt in the chosen diluent. Create a series of standard solutions of known concentrations by serial dilution.

  • Preparation of Stability Samples: Prepare a bulk solution of norepinephrine at the desired concentration (e.g., 64 µg/mL) in the chosen diluent. Aliquot the solution into suitable containers (e.g., polypropylene syringes or glass vials) and store under the desired conditions (e.g., room temperature with and without light protection, refrigerated).

  • HPLC Analysis:

    • Set the HPLC detector wavelength to 280 nm.[6]

    • Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

    • Inject a fixed volume of the standard solutions to generate a calibration curve.

    • At each time point, withdraw a sample from the stability solutions, filter it, and inject it into the HPLC system.

  • Data Analysis:

    • Integrate the peak area of the norepinephrine peak.

    • Use the calibration curve to determine the concentration of norepinephrine in the stability samples at each time point.

    • Calculate the percentage of the initial concentration remaining at each time point. Stability is often defined as retaining ≥90% of the initial concentration.[7][8]

Protocol 2: Assessment of Vasoconstrictor Potency in Isolated Arterial Rings

This protocol provides a method to determine the potency of norepinephrine solutions by measuring their contractile effect on isolated arterial segments.

Workflow for Vasoconstrictor Potency Assay

Vasoconstrictor Potency Workflow dissect Dissect and Mount Arterial Rings (e.g., Rat Aorta) equilibrate Equilibrate Rings in Organ Bath with Physiological Salt Solution dissect->equilibrate contract Induce Maximal Contraction (e.g., with KCl) equilibrate->contract wash Wash and Return to Baseline contract->wash crc Generate Cumulative Concentration-Response Curve with Norepinephrine wash->crc analyze Calculate EC50 crc->analyze

Caption: Workflow for assessing vasoconstrictor potency in isolated arteries.

Materials:

  • Laboratory animal (e.g., rat)

  • Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2.

  • Organ bath system with force transducers

  • Norepinephrine solutions of varying concentrations

  • Potassium chloride (KCl) solution (for inducing maximal contraction)

Method:

  • Tissue Preparation: Euthanize the animal according to approved ethical protocols. Carefully dissect a segment of an artery (e.g., thoracic aorta) and cut it into rings of 2-3 mm in width.

  • Mounting: Mount the arterial rings in organ baths containing physiological salt solution maintained at 37°C and aerated with 95% O2 / 5% CO2. Attach one end of the ring to a fixed hook and the other to a force transducer.

  • Equilibration and Viability Check: Allow the rings to equilibrate under a resting tension (e.g., 1.5 g) for 60-90 minutes, replacing the bath solution every 15-20 minutes. Check the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60 mM).

  • Concentration-Response Curve: After washing out the KCl and allowing the tissue to return to baseline tension, add the norepinephrine solution to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 10⁻⁹ M to 10⁻⁵ M).

  • Data Analysis: Record the contractile force generated at each concentration. Plot the contractile response as a percentage of the maximal KCl-induced contraction against the logarithm of the norepinephrine concentration. Fit the data to a sigmoidal curve to determine the EC50 (the concentration that produces 50% of the maximal response).

Conclusion

The choice between norepinephrine bitartrate, hydrochloride, and tartrate for research purposes should be guided by considerations of their physicochemical properties, particularly solubility and stability, as they relate to the specific experimental conditions. The biological activity of norepinephrine is independent of the salt form. A critical and often overlooked aspect is the accurate reporting of norepinephrine concentrations, which should ideally be specified in terms of the norepinephrine base to ensure clarity, reproducibility, and the ability to compare findings across different studies. The protocols provided in this guide offer standardized methods for assessing the stability and potency of norepinephrine solutions, contributing to more robust and reliable research outcomes.

References

Safety Operating Guide

Proper Disposal of DL-Norepinephrine Tartrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: DL-Norepinephrine tartrate, due to its acute toxicity, must be disposed of as hazardous chemical waste. This process should be managed by a licensed environmental services provider. Under no circumstances should it be disposed of down the drain or in regular solid waste.

This document provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Hazard Assessment and Regulatory Overview

This compound is classified as acutely toxic if swallowed or in contact with skin.[1][2] Personal protective equipment (PPE), including gloves, protective clothing, and eye protection, should be worn when handling this compound.[1][2]

While epinephrine is listed as a P042 acutely hazardous waste under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) has clarified that this listing applies specifically to epinephrine base (CAS # 51-43-4) and not to its salts, such as this compound.[1][2][3][4][5] However, due to its inherent acute toxicity, the tartrate salt must still be managed as a hazardous chemical waste. State and local regulations may be more stringent than federal guidelines, and it is imperative to consult them for specific requirements.[3]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Incineration at a permitted facility is the preferred final treatment method.[4]

I. Preparing for Disposal:

  • Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.[1][2]

  • Container Selection: Use a container that is chemically compatible, leak-proof, and has a secure closure. For solids, a sealed plastic or glass container is appropriate. For solutions, ensure the container can safely hold liquids without degradation.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "solid," "aqueous solution").

II. Waste Accumulation and Storage:

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible materials.

  • Container Management: Keep the waste container closed at all times, except when adding waste.

III. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary contact for arranging the pickup and disposal of hazardous waste. They will have established procedures and contracts with licensed disposal vendors.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the waste vendor.

IV. Spill and Contamination Cleanup:

  • Spill Response: In the event of a spill, avoid generating dust.[1][2] Carefully collect the spilled material using appropriate absorbent pads for liquids or by gently sweeping up solids.

  • Decontamination: Clean the affected area thoroughly.

  • Disposal of Cleanup Materials: All materials used for spill cleanup (e.g., absorbent pads, contaminated gloves, and wipes) must be placed in the hazardous waste container along with the this compound waste.

V. Empty Container Disposal:

Containers that held this compound should be treated as hazardous waste and not be triple-rinsed for regular disposal. They should be sealed and placed in the designated hazardous waste stream.

Disposal "Do Nots"

ActionRationale
Do NOT dispose of down the drain.Prevents contamination of water systems.[1][2]
Do NOT dispose of in regular trash.Prevents accidental exposure to personnel handling non-hazardous waste.
Do NOT mix with other chemical waste.Avoids potentially dangerous chemical reactions and ensures proper disposal routing.[1][2]
Do NOT attempt to neutralize without a validated protocol and EHS approval.Improper neutralization can create other hazardous byproducts.

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_accumulate Accumulation cluster_disposal Disposal start Waste Generation (this compound) ppe Wear Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate container Select & Label Hazardous Waste Container segregate->container store Store in Satellite Accumulation Area container->store seal Keep Container Sealed store->seal contact_ehs Contact EHS for Pickup seal->contact_ehs vendor Licensed Vendor Collects Waste contact_ehs->vendor incinerate Incineration at Permitted Facility vendor->incinerate

Caption: Decision workflow for the proper disposal of this compound.

This guide is intended to provide a clear and actionable framework for the safe disposal of this compound. Always prioritize safety and consult with your institution's Environmental Health and Safety department for specific guidance and clarification.

References

Safeguarding Your Research: A Comprehensive Guide to Handling DL-Norepinephrine Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical protocols for the handling and disposal of DL-Norepinephrine tartrate in a research environment. Adherence to these procedures is mandatory to ensure the safety of all personnel and to maintain a secure and compliant laboratory setting. This compound is a potent sympathomimetic amine that requires stringent handling procedures to prevent accidental exposure, which can lead to significant adverse health effects.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin contact.[1][2] It is fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[1][2]

GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 2H300: Fatal if swallowed[1][2]
Acute Toxicity, DermalCategory 2H310: Fatal in contact with skin[1][2]
Acute Toxicity, InhalationCategory 1H330: Fatal if inhaled[1][2]

Signal Word: Danger[3][4]

Hazard Pictogram:

alt text

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this compound to minimize exposure risk. The following PPE is mandatory for all personnel handling the compound.

Required PPE for Handling this compound:

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved N95 or higher-level respirator.[5] For operations with a high risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended.[6][7]Prevents inhalation of airborne particles.
Hand Protection Double-gloving with nitrile gloves.[7] The outer glove should be changed immediately upon contamination.Provides a barrier against dermal absorption.
Eye Protection Chemical safety goggles or a full-face shield.[8]Protects eyes from splashes and airborne particles.
Body Protection A disposable, long-sleeved, back-closing gown.[5] For extensive handling, a "bunny suit" or coverall made of a material like Tyvek® is recommended.[5][9]Prevents contamination of personal clothing and skin.
Foot Protection Disposable shoe covers worn over closed-toe shoes.[5]Prevents the spread of contamination outside the work area.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the required steps for safely handling this compound from receipt to use in experimental procedures.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling A 1. Assemble all necessary PPE B 2. Prepare a designated handling area (e.g., chemical fume hood) A->B C 3. Verify functionality of safety equipment (eyewash, safety shower) B->C D 4. Don all required PPE C->D Proceed to Handling E 5. Carefully weigh the required amount of this compound D->E F 6. Prepare solutions within the designated handling area E->F G 7. Decontaminate all surfaces and equipment F->G Proceed to Post-Handling H 8. Properly dispose of all waste materials G->H I 9. Doff PPE in the correct order H->I

Figure 1: Step-by-step workflow for handling this compound.
Experimental Protocol: Solution Preparation

Objective: To prepare a stock solution of this compound for experimental use.

Methodology:

  • Preparation: All steps must be performed within a certified chemical fume hood.

  • Weighing:

    • Tare a clean, dry weighing vessel on an analytical balance.

    • Using a clean spatula, carefully transfer the desired amount of this compound powder to the weighing vessel. Avoid creating dust.

  • Solubilization:

    • Add the appropriate solvent (e.g., sterile water or a buffer specified in your experimental protocol) to the weighing vessel containing the powder.

    • Gently swirl or vortex the solution until the powder is completely dissolved. Avoid splashing.

  • Storage:

    • Transfer the prepared solution to a clearly labeled, sealed container. The label should include the compound name, concentration, date of preparation, and your initials.

    • Store the solution under the recommended conditions, which are typically at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[10] The product should be protected from light.[11]

Disposal Plan: Safe Waste Management

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and accidental exposure.

Disposal_Plan cluster_waste_streams Waste Segregation cluster_disposal_containers Containment cluster_final_disposal Final Disposal Solid_Waste Solid Waste (e.g., contaminated gloves, wipes, plasticware) Solid_Container Labeled Hazardous Waste Bag Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (e.g., unused solutions, rinsates) Liquid_Container Labeled Hazardous Waste Container Liquid_Waste->Liquid_Container Sharps_Waste Sharps Waste (e.g., contaminated needles, scalpels) Sharps_Container Puncture-Resistant Sharps Container Sharps_Waste->Sharps_Container EHS Arrange for pickup by Environmental Health & Safety Solid_Container->EHS Liquid_Container->EHS Sharps_Container->EHS

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DL-Norepinephrine tartrate
Reactant of Route 2
Reactant of Route 2
DL-Norepinephrine tartrate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。